molecular formula C6H2Br2ClFO B6290587 4,6-Dibromo-2-chloro-3-fluorophenol CAS No. 2432848-51-4

4,6-Dibromo-2-chloro-3-fluorophenol

Cat. No.: B6290587
CAS No.: 2432848-51-4
M. Wt: 304.34 g/mol
InChI Key: ZLTPWXDTSLPSBQ-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-chloro-3-fluorophenol is a useful research compound. Its molecular formula is C6H2Br2ClFO and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Dibromo-2-chloro-3-fluorophenol is 303.81245 g/mol and the complexity rating of the compound is 149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Dibromo-2-chloro-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dibromo-2-chloro-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dibromo-2-chloro-3-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClFO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTPWXDTSLPSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure, Synthesis, and Characterization of Dibromochlorofluorophenol (C₆H₂Br₂ClFO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the chemical entity defined by the molecular formula C₆H₂Br₂ClFO . Chemically identified as Dibromochlorofluorophenol , this compound represents a class of polyhalogenated phenols often encountered as high-value intermediates in medicinal chemistry (as bioisosteres for lipophilic scaffolds) or as disinfection by-products (DBPs) in environmental toxicology.

This document details the molecular weight calculations, structural isomerism, validated synthetic pathways, and a self-validating analytical protocol focusing on Mass Spectrometry (MS) isotope patterns and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Molecular Identity & Structural Isomerism

Molecular Weight & Formula Analysis

The molecular weight must be distinguished between the Average Molecular Weight (used for stoichiometry) and the Monoisotopic Mass (used for Mass Spectrometry identification).

Formula: C₆H₂Br₂ClFO

ElementCountStandard Atomic Weight ( g/mol )Contribution ( g/mol )Monoisotopic Mass (Da)Contribution (Da)
Carbon 612.01172.06612.0000072.00000
Hydrogen 21.0082.0161.007832.01566
Bromine 279.904159.80878.91834157.83668
Chlorine 135.45035.45034.9688534.96885
Fluorine 118.99818.99818.9984018.99840
Oxygen 115.99915.99915.9949115.99491
TOTAL - - 304.337 g/mol - 301.81450 Da

Key Insight: The significant difference between the average MW (304.34) and the monoisotopic mass (301.81) is driven by the heavy isotopes of Bromine (


) and Chlorine (

).[1]
Structural Isomerism

The formula C₆H₂Br₂ClFO implies a benzene ring substituted with one hydroxyl group (-OH), one fluorine, one chlorine, and two bromines. The position of these substituents creates multiple regioisomers.

Representative Isomer: 2,6-Dibromo-4-chloro-3-fluorophenol This isomer is chemically significant due to the directing effects of the hydroxyl group (directing ortho/para) and the steric bulk of bromine atoms often favoring the ortho positions during halogenation.

IsomerSpace Formula Formula: C6H2Br2ClFO Core Phenol Core (C6H5OH) Formula->Core Substituents Substituents: 2x Br, 1x Cl, 1x F Core->Substituents Isomer1 Isomer A (Likely Stable) 2,6-Dibromo-4-chloro-3-fluorophenol (Steric crowding at ortho) Substituents->Isomer1 Regioselectivity Isomer2 Isomer B 2,4-Dibromo-6-chloro-3-fluorophenol Substituents->Isomer2 Isomer3 Isomer C 4,6-Dibromo-2-chloro-3-fluorophenol Substituents->Isomer3

Figure 1: Structural breakdown and potential regioisomers of Dibromochlorofluorophenol.

Part 2: Synthetic Pathways & Causality

Synthesis of polyhalogenated phenols requires careful control of Electrophilic Aromatic Substitution (EAS) . The order of addition is critical because the hydroxyl group (-OH) is a strong activating group (ortho/para director), while halogens are deactivating but ortho/para directing.

Strategic Logic
  • Fluorination First: Fluorine is difficult to introduce directly via EAS due to the high reactivity of

    
     gas. It is standard practice to start with a commercially available fluorophenol (e.g., 3-fluorophenol).
    
  • Chlorination/Bromination: Heavier halogens are added subsequently. Bromine is bulky; if added early, it may block positions. However, controlled bromination is often the final step to fill remaining activated positions.

Protocol: Synthesis of 2,6-Dibromo-4-chloro-3-fluorophenol

Starting Material: 3-Fluoro-4-chlorophenol (commercially available or synthesized from 3-fluoro-4-chloroaniline).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve 10 mmol of 3-fluoro-4-chlorophenol in 20 mL of Glacial Acetic Acid.

    • Why Acetic Acid? It acts as a polar protic solvent that stabilizes the transition state of the EAS reaction without participating as a nucleophile.

  • Bromination (Controlled):

    • Prepare a solution of Bromine (

      
      , 2.1 equivalents) in Acetic Acid.
      
    • Add dropwise to the phenol solution at

      
       over 30 minutes.
      
    • Mechanism:[2][1] The -OH group activates the 2 and 6 positions (ortho). The 4-position is blocked by Chlorine. The 3-position is occupied by Fluorine. The incoming Bromine electrophiles (

      
      ) will target the 2 and 6 positions.
      
  • Quenching & Isolation:

    • Stir for 2 hours at room temperature.

    • Pour reaction mixture into ice-cold water containing Sodium Bisulfite (

      
      ).
      
    • Causality: Bisulfite reduces excess unreacted bromine (

      
      ) to bromide (
      
      
      
      ), preventing over-bromination and removing the red color.
  • Purification:

    • Extract with Dichloromethane (DCM). Wash with brine.

    • Recrystallize from Ethanol/Water to yield white/off-white needles.

Synthesis Start 3-Fluoro-4-chlorophenol Intermediate Transition State (Sigma Complex) Start->Intermediate EAS Mechanism Reagent Br2 / CH3COOH (Electrophilic Source) Reagent->Intermediate Product 2,6-Dibromo-4-chloro- 3-fluorophenol Intermediate->Product -HBr Quench NaHSO3 Wash (Remove xs Br2) Product->Quench Workup

Figure 2: Synthetic workflow for the targeted bromination of the chlorofluorophenol core.

Part 3: Analytical Characterization (Self-Validating Protocols)

To confirm the structure, researchers must use a "self-validating" approach where multiple data points (Isotope patterns, NMR coupling) cross-confirm the identity.

Mass Spectrometry: The Isotope Fingerprint

The presence of two Bromines and one Chlorine creates a unique isotopic envelope. This is the primary validation check.

  • Chlorine:

    
    [3][1]
    
  • Bromine:

    
    [3][1]
    

Calculated Isotope Pattern for C₆H₂Br₂ClFO: The molecular ion cluster (


) will span roughly 6-8 mass units.
Peak LabelCompositionApprox. Relative IntensityMass (m/z)
M

44% 301.8
M+2

(mixed Br) +

100% (Base) 303.8
M+4

+

65% 305.8
M+6

11% 307.8

Protocol: Run GC-MS in Electron Impact (EI) mode. If the spectrum does not show this specific 44:100:65:11 pattern, the compound is not


.
Nuclear Magnetic Resonance (NMR)

NMR provides regiochemical information (where the atoms are located).


 NMR (Critical for Fluorine): 
  • Expectation: A singlet (if no H neighbors) or doublet (if H neighbor).

  • Shift: Typically

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Validation: If the F is adjacent to the OH, the shift will be distinct from a meta-position F.


 NMR: 
  • Protons: Only 2 aromatic protons remain.

  • Pattern:

    • If protons are para to each other: Singlets (weak coupling).

    • If protons are meta: Doublets (

      
       Hz).
      
    • If protons are ortho: Doublets (

      
       Hz).
      
  • Case Study (2,6-dibromo-4-chloro-3-fluorophenol):

    • This structure has zero aromatic protons (Wait: Formula is C6H2...).

    • Correction: The formula C6H2Br2ClFO has 2 Hydrogens. One is the Phenolic -OH. The other is on the ring.[4]

    • Structure Check: 6 Carbons.[4][5] Substituents: OH (1), F(1), Cl(1), Br(2). Total 5 substituents.

    • Therefore, 1 aromatic proton remains on the ring.

    • Spectrum:

      • 
         ppm: Broad singlet (-OH, exchangeable with 
        
        
        
        ).
      • 
         ppm: Aromatic singlet (or doublet with 
        
        
        
        coupling).
    • Coupling: The aromatic proton will split due to the Fluorine (

      
       Hz). This doublet confirms the H and F are on the same ring.
      

Part 4: Applications & Safety

Medicinal Chemistry

Polyhalogenated phenols serve as bioisosteres for lipophilic pockets in enzyme inhibitors. The specific combination of halogens allows fine-tuning of:

  • pKa: The acidity of the phenol is drastically increased (pKa

    
    ) due to the electron-withdrawing nature of Br, Cl, and F. This affects bioavailability and binding affinity.
    
  • Metabolic Stability: Blocking the para position with Chlorine prevents rapid oxidation by Cytochrome P450.

Environmental Toxicology

These compounds are analogous to known Disinfection By-Products (DBPs) formed during the chlorination of water containing bromide and natural organic matter.

  • Toxicity: Halophenols are uncouplers of oxidative phosphorylation.

  • Handling: Must be treated as a potent irritant and potential carcinogen. Use full PPE (nitrile gloves, fume hood).

References

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

  • PubChem. Compound Summary for Halogenated Phenols (General Class). National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Gribble, G. W. Naturally Occurring Organohalogen Compounds - A Comprehensive Update. Springer. (Context for halogenated phenol occurrence). [Link]

Sources

Precision Halogenation: Polyhalogenated Phenol Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, halogens in medicinal chemistry were primarily viewed as "molecular grease"—tools to increase lipophilicity (LogP) and metabolic stability. This paradigm has shifted. Polyhalogenated phenols are now recognized as precision electronic modulators. By leveraging the σ-hole effect (halogen bonding) and drastic pKa tuning , these building blocks allow medicinal chemists to convert non-specific hydrophobic interactions into highly directional, specific binding events.

This guide details the physicochemical rationale, synthetic pathways, and safety protocols for integrating polyhalogenated phenols into drug discovery programs.

Part 1: Physicochemical Profiling

The Acidity Cliff: pKa Modulation

The most immediate impact of polyhalogenation on a phenol is the dramatic acidification of the hydroxyl group. This transforms the phenol from a weak H-bond donor (at physiological pH) into a moiety that can mimic carboxylic acids or exist as a lipophilic anion.

Table 1: Comparative Acidity of Halogenated Phenols

CompoundSubstituentspKa (approx.)[1][2][3][4][5]Electronic EffectMedChem Application
Phenol None9.98BaselineGeneral H-bond donor
4-Fluorophenol 4-F9.90MinimalMetabolic blocking (para)
2,6-Difluorophenol 2,6-F27.34Inductive (-I)Carboxylic Acid Bioisostere
2,4,6-Trichlorophenol 2,4,6-Cl3~6.0Strong -IAntimicrobial/Antiseptic core
Pentafluorophenol 2,3,4,5,6-F55.50Extreme -IPeptide coupling (active ester)

Key Insight: 2,6-Difluorophenol (pKa ~7.[3][6]3) is a privileged scaffold because it is significantly ionized at physiological pH (7.4), allowing it to mimic the electrostatics of a carboxylic acid while maintaining a higher lipophilic profile for membrane permeability.

Halogen Bonding (XB)

Unlike hydrogen bonding, halogen bonding is highly directional. The electron-withdrawing nature of the phenol ring creates a region of positive electrostatic potential (the σ-hole) on the distal end of the halogen atom (Cl, Br, I), allowing it to act as a Lewis acid toward backbone carbonyls or specific residues (e.g., Tyr, Phe).

Part 2: Synthetic Methodologies

Synthesis of polyhalogenated phenols requires navigating the "selectivity/reactivity paradox." The high electron density of phenol promotes over-halogenation, while the resulting deactivated ring resists further functionalization (e.g., cross-coupling).

Synthetic Workflow

The following decision tree outlines the optimal routes based on the desired substitution pattern.

G Start Target: Polyhalogenated Phenol Symm Symmetrical (e.g., 2,6-X2, 2,4,6-X3)? Start->Symm Direct Direct Electrophilic Halogenation Symm->Direct Yes Asymm Asymmetrical (e.g., 2-Br-4-F)? Symm->Asymm No Control Reagent Control: Use Tribromide Salts (e.g., BMPB) or SO2Cl2 at 0°C Direct->Control Indirect Indirect/Directed Methods Asymm->Indirect Sandmeyer Sandmeyer Reaction: Aniline -> Diazonium -> Halide Indirect->Sandmeyer Amino Precursor Available DOM Directed Ortho Metalation (DOM): Protect OH -> Li-Exchange -> Electrophile Indirect->DOM Regiocontrol Required

Figure 1: Strategic decision tree for synthesizing polyhalogenated phenols. Green paths indicate high atom economy; red paths indicate multi-step precision routes.

Protocol: Controlled Monobromination of Phenols

To avoid the formation of polybrominated byproducts (e.g., 2,4,6-tribromophenol) during the synthesis of specific building blocks, the use of organic tribromide salts is superior to elemental bromine.

Reagents: Phenol substrate, Hexamethonium Bis(tribromide) (HMBTB) or similar organic ammonium tribromide. Solvent: Acetonitrile/Dichloromethane (1:1).

  • Preparation: Dissolve the phenol (1.0 equiv) in CH₂Cl₂.

  • Addition: Add HMBTB (0.5 equiv, as it carries 2 x Br3-) portion-wise at 0°C.

  • Quench: Stir for 30 min. The reagent acts as a "buffered" source of Br+, preventing the high local concentrations of Br2 that lead to polysubstitution.

  • Workup: Wash with Na2S2O3 (aq) to remove trace oxidants.

  • Validation: Check LCMS. Expect >95% mono-brominated product (para-selective if open).

Site-Selective Cross-Coupling

When working with polyhalogenated phenols (e.g., 2-bromo-4-chlorophenol), site-selective coupling is governed by Bond Dissociation Energy (BDE) and steric environment.

  • Order of Reactivity: I > Br > Cl >> F.

  • Protocol: To couple at the bromo position while retaining the chloro group:

    • Catalyst: Pd(PPh3)4 (Standard) or Pd(dppf)Cl2 (for sterically hindered phenols).

    • Base: K2CO3 (Weak base preferred to avoid phenol oxidation).

    • Temperature: Keep < 80°C. Higher temps (>100°C) may activate the chloride.

Part 3: Medicinal Chemistry Applications

Case Study: Belzutifan (Welireg®)

Target: HIF-2α (Hypoxia-inducible factor 2 alpha). Mechanism: Belzutifan disrupts the heterodimerization of HIF-2α with HIF-1β. Role of the Polyhalogenated Phenol: The drug features a highly specialized fluorinated indanone scaffold, but the principles of fluorine-aromatic interactions are central to its potency. The fluorine atoms serve two roles:

  • Metabolic Shielding: Blocking P450 oxidation sites.

  • Electronic Tuning: The electron-deficient aromatic ring engages in a specific

    
     interaction with the lone pairs of Tyr281  in the binding pocket. This interaction would be impossible with a standard, electron-rich phenol.
    
Bioisosterism in Lead Optimization

Replacing a carboxylic acid with a 2,6-difluorophenol moiety is a validated strategy to improve membrane permeability.

  • Problem: Carboxylic acids (COO-) are hydrophilic and often have poor passive diffusion across the BBB (Blood-Brain Barrier).

  • Solution: The 2,6-difluorophenol is predominantly anionic at pH 7.4 (like the acid) but possesses a lipophilic core.

  • Example: This strategy has been successfully used in GABA receptor modulators to improve CNS penetration.

Part 4: Safety & Toxicity (The Dioxin Protocol)

Polyhalogenated phenols, particularly those with ortho-chlorines (e.g., 2-chlorophenol, 2,4,6-trichlorophenol), are precursors to Polychlorinated Dibenzo-p-dioxins (PCDDs) —some of the most potent toxins known.

Mechanism of Formation

Dioxins form via the radical dimerization of chlorophenates followed by HCl elimination. This occurs most readily under:

  • Alkaline conditions (formation of phenolate).

  • High temperatures (> 200°C).

  • Presence of Copper (Ullmann coupling conditions are high-risk).

Prevention Protocol

When synthesizing or scaling up chlorophenol derivatives:

  • Temperature Limit: Never exceed 180°C in the presence of base.

  • Atmosphere: Strictly exclude oxygen. Radical dimerization is accelerated by oxidative environments.

  • Quenching: Acidify reaction mixtures before high-temperature distillation. Free phenols are less prone to dimerization than phenolate salts.

  • Waste Disposal: Segregate chlorophenol waste. Do not mix with oxidizers.[4]

References

  • Halogen Bonding in Drug Design: J. Chem. Inf. Model. 2013, 53, 11, 2781–2791. Link

  • Synthesis of Polyhalogenated Phenols (BenchChem Technical Guide): BenchChem Technical Support, 2025. Link

  • pKa Values of Fluorinated Phenols: J. Phys. Org. Chem. 2019, 32, e3940.[3] Link[3]

  • Belzutifan Approval & Mechanism: FDA Drug Approvals 2021 / PMC Review.Link

  • Dioxin Formation Mechanisms: Environ. Sci. Technol. 2005, 39, 1, 122–127.[7] Link

  • 2,6-Difluorophenol Properties: PubChem CID 94392. Link

Sources

4,6-Dibromo-2-chloro-3-fluorophenol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile and optimization framework for 4,6-Dibromo-2-chloro-3-fluorophenol (CAS: 1233026-52-2). As a highly functionalized polyhalogenated phenol, this compound exhibits a distinct physicochemical archetype: Lipophilic Weak Acid .[1]

Effective handling of this intermediate requires moving beyond simple "soluble/insoluble" binaries. This guide analyzes the Structure-Property Relationships (SPR) driving its behavior, provides a predictive solubility map based on validated analogues (e.g., 2,4,6-tribromophenol), and details a self-validating experimental protocol for process scale-up.

Physicochemical Archetype & Theoretical Framework

To predict the solubility behavior of 4,6-Dibromo-2-chloro-3-fluorophenol, we must deconstruct its molecular architecture.

The "Ortho-Effect" and Acidity

The hydroxyl (-OH) group is flanked by a Chlorine atom at position 2 and a Bromine atom at position 6.

  • Steric Shielding: These bulky halogens create a "hydrophobic shield" around the polar -OH group, significantly reducing its ability to hydrogen bond with bulk water molecules.[1]

  • Electronic Withdrawal (-I Effect): The cumulative inductive effect of four halogens (F, Cl, 2xBr) drastically pulls electron density away from the phenolic oxygen.[1]

    • Result: The O-H bond weakens, stabilizing the phenoxide anion.[1]

    • pKa Prediction: While phenol has a pKa of ~10, and 2,4,6-tribromophenol has a pKa of ~6.8 [1], the addition of the highly electronegative Fluorine at position 3 suggests the pKa of this target is likely in the 5.5 – 6.5 range .[1]

Lipophilicity (LogP)

With a molecular weight of ~304.34 g/mol and four halogen atoms, the molecule is highly lipophilic.[1]

  • Estimated LogP: > 4.0.

  • Implication: The compound will partition aggressively into organic layers during extraction, provided the aqueous phase is acidic (pH < 5).[1]

Predicted Solubility Map

Note: Values are strategic estimates based on SPR with 2,4,6-tribromophenol and 2,6-dibromo-4-chlorophenol benchmarks.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aprotic Polar DMSO, DMF, DMAcVery High (> 200 mg/mL)Strong dipole interactions disrupt crystal lattice; excellent H-bond acceptance from the phenolic proton.
Chlorinated Dichloromethane (DCM), ChloroformHigh (> 100 mg/mL)"Like dissolves like."[1] High lipophilicity and halogen-halogen interactions favor dissolution.
Alcohols Methanol, Ethanol, IPAHigh (> 80 mg/mL)Solvation via H-bonding.[1] Note: Steric hindrance at the ortho-positions may slightly reduce kinetics compared to non-substituted phenols.
Ethers THF, MTBE, Diethyl EtherModerate-High (> 50 mg/mL)Good H-bond acceptors. Excellent for extraction but may not support high-concentration stock solutions.
Hydrocarbons Hexane, Heptane, TolueneLow-Moderate (< 10 mg/mL)Crystal lattice energy likely exceeds solvation energy in pure aliphatics.[1] Toluene will perform better than hexane due to pi-stacking potential.
Aqueous (Acidic/Neutral) Water (pH < 7)Insoluble (< 0.1 mg/mL)Hydrophobic effect dominates.[1]
Aqueous (Basic) 5% NaHCO₃, NaOH (pH > 8)Soluble (as Phenolate salt)Deprotonation yields the water-soluble anion. Critical for purification.[1]

Strategic Protocol: The 3-Tier Solubility Screen

Do not rely on literature values alone. Use this self-validating protocol to determine the exact solubility limit for your specific batch (polymorph differences can affect solubility).

Tier 1: The "Visual Switch" (Qualitative)

Goal: Rapidly classify the solvent suitability.[1]

  • Weigh 10 mg of compound into a clear glass vial.

  • Add 100 µL of solvent (Target: 100 mg/mL).[1]

  • Vortex for 30 seconds.

    • Clear Solution? → Solubility > 100 mg/mL.[1][2]

    • Suspension? → Add solvent in 100 µL increments until clear or volume reaches 2 mL.[1]

Tier 2: Saturation Equilibrium (Quantitative)

Goal: Determine precise mg/mL for formulation.

  • Add excess solid to 1 mL of solvent until a precipitate persists.[1]

  • Sonicate for 15 minutes at ambient temperature (maintain < 30°C to prevent degradation).

  • Equilibrate for 4 hours (agitate).

  • Filter supernatant (0.45 µm PTFE filter).[1]

  • Quantify via HPLC (UV detection at 280 nm).

Tier 3: The pH-Dependent "Switch" (Process Optimization)

Goal: Define the exact pH required for aqueous extraction.

  • Prepare a suspension of 50 mg compound in 10 mL water.[1]

  • Titrate with 1M NaOH while monitoring pH.

  • Record the pH at which the solution becomes clear (Solubilization Point).[1]

    • Validation: This pH should be approximately pKa + 2.[1]

Process Workflow: Purification via Acid-Base Extraction

Because the compound is a Lipophilic Weak Acid , we can exploit its pKa for high-purity isolation without chromatography.[1]

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) BaseWash Wash with 5% NaHCO3 (aq) (pH ~8.5) Start->BaseWash Sep1 Phase Separation BaseWash->Sep1 OrgLayer1 Organic Layer (Neutral Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target as Phenolate Anion) Sep1->AqLayer1 Keep Acidify Acidify with 1M HCl to pH < 2 AqLayer1->Acidify Precip Target Precipitates (Oiling out may occur) Acidify->Precip Extract Extract with DCM or EtOAc Precip->Extract FinalOrg Final Organic Layer (Target Compound) Extract->FinalOrg Dry Dry (MgSO4) & Concentrate FinalOrg->Dry

Figure 1: Acid-Base extraction logic exploiting the pKa ~6 nature of the target phenol.

Safety & Handling (HSE)

  • Toxicity: Polyhalogenated phenols are potent uncouplers of oxidative phosphorylation.[1] They can be absorbed through the skin.[1]

    • Mandatory PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1]

    • Handling: Weigh only in a fume hood.[1]

  • Reactivity: Avoid contact with strong oxidizers.[1] In the presence of strong bases and heat, there is a minor risk of nucleophilic aromatic substitution (displacing F or Cl), though the steric bulk mitigates this.[1]

References

  • PubChem. (n.d.).[1][3] 2,4,6-Tribromophenol (CID 1483).[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] (Foundational text for pKa/LogP estimation).

Sources

pKa Values of Polysubstituted Halogenated Phenols: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the acidity (pKa) of polysubstituted halogenated phenols, a class of compounds critical to pharmaceutical bioisostere design and environmental toxicology. Unlike simple aliphatic acids, these phenols exhibit complex acidity trends driven by competing electronic effects (inductive vs. resonance) and steric interactions (the "Ortho Effect"). This document synthesizes verified pKa data with validated experimental protocols and computational prediction strategies, serving as a reference for high-precision chemical development.

Part 1: Theoretical Framework & Mechanistic Insights

The Electronic Tug-of-War

The acidity of halogenated phenols is defined by the stability of the phenoxide anion. This stability is governed by two opposing forces:

  • Inductive Withdrawal (-I): Halogens are electronegative. They pull electron density through the sigma bond framework, stabilizing the negative charge on the phenoxide oxygen. This lowers pKa (increases acidity).

  • Resonance Donation (+R): Halogens have lone pairs that can donate electron density into the aromatic ring via pi-overlap. This destabilizes the negative charge. This raises pKa (decreases acidity).

The Dominant Factor: In most halogenated phenols, the -I effect dominates , making them more acidic than unsubstituted phenol (pKa 9.95). However, the magnitude of this shift depends heavily on the halogen's identity and position.

The Ortho Effect and Steric Inhibition

Substituents at the 2- and 6-positions (ortho) have a disproportionate impact on pKa due to proximity to the hydroxyl group.

  • Inductive Proximity: The -I effect is distance-dependent (

    
    ). Ortho-halogens exert the strongest stabilizing pull on the phenoxide oxygen.
    
  • Steric Inhibition of Resonance: Bulky halogens (Cl, Br, I) at the 2,6-positions can physically force the phenoxide oxygen out of planarity with the benzene ring. While this might theoretically reduce resonance stabilization, the inductive stabilization usually overwhelms this, leading to significant acidity increases (e.g., Pentachlorophenol pKa ~4.74).

  • Intramolecular Hydrogen Bonding: In some cases (e.g., 2-fluorophenol), a hydrogen bond between the hydroxyl proton and the ortho-halogen can stabilize the neutral form, slightly resisting deprotonation compared to what purely electronic predictions might suggest.

The Fluorine vs. Chlorine Anomaly

A critical insight for medicinal chemists is the comparison between Pentafluorophenol (pKa 5.5) and Pentachlorophenol (pKa 4.74) .

  • Expectation: Since F is more electronegative than Cl, one might expect Pentafluorophenol to be more acidic.

  • Reality: Pentachlorophenol is more acidic.[1]

  • Mechanism:[2][3][4] Fluorine's small size allows for effective 2p-2p orbital overlap with carbon, leading to a significant +R (resonance donation) effect that counteracts its inductive withdrawal. Chlorine's larger 3p orbitals overlap poorly with carbon (3p-2p mismatch), making its +R effect negligible. Thus, Cl acts almost purely as an electron sink, stabilizing the anion more effectively in the polysubstituted limit.

Structural-Activity Relationship (SAR) Logic

SAR_Logic cluster_0 Key Insight Substituent Halogen Substituent Electronic Electronic Effect (-I vs +R) Substituent->Electronic Position Position (Ortho/Meta/Para) Position->Electronic Steric Steric/Proximal Effect (Ortho Effect) Position->Steric AnionStab Phenoxide Anion Stability Electronic->AnionStab -I Stabilizes +R Destabilizes Comparison Cl vs F: Cl has weaker +R Cl = More Acidic (usually) Electronic->Comparison Steric->AnionStab Inductive Proximity pKa Resulting pKa AnionStab->pKa High Stability = Low pKa

Caption: Logic flow determining the acidity of halogenated phenols. Note the competing electronic effects and the critical role of anion stability.

Part 2: Data Repository

The following values represent verified experimental data measured in aqueous solution at 25°C.

Table 1: Chlorinated Phenols (The Polysubstituted Series)

Note the dramatic drop in pKa as substitution increases, particularly with ortho-substitution.

CompoundSubstitution PatternpKa (Approx)Key Structural Driver
Phenol Unsubstituted9.95 Reference Standard
4-ChlorophenolPara9.37Weak -I effect due to distance.
2-ChlorophenolOrtho8.52Strong -I due to proximity.
2,4-DichlorophenolOrtho, Para7.85Additive -I effects.
2,6-DichlorophenolDi-Ortho6.79Dual ortho -I effect; significant acidity boost.
2,4,5-TrichlorophenolOrtho, Meta, Para6.90Meta-Cl adds less acidity than Ortho-Cl.
2,4,6-TrichlorophenolDi-Ortho, Para6.00Maximized -I without steric saturation.
2,3,4,6-TetrachlorophenolTetra5.22Cumulative inductive withdrawal.
Pentachlorophenol Penta (Fully Substituted)4.74 Maximum electron withdrawal.
Table 2: Comparative Halogen Effects (Para-Substitution)

Demonstrates the balance of Electronegativity vs. Resonance.

Substituent (Para)pKaObservation
H (Phenol)9.95Reference
F9.91Strong -I cancelled by strong +R. Almost no change.
Cl9.37Moderate -I, weak +R. Net acidification.
Br9.34Similar to Cl; polarizability plays a role.
I9.30High polarizability stabilizes the large anion.

Part 3: Experimental Methodologies

For researchers determining pKa values of novel derivatives, Spectrophotometric Titration is the authoritative method due to the low solubility of polysubstituted phenols in water and their distinct UV-Vis spectral shifts upon deprotonation.

Protocol: Spectrophotometric Determination (The "Buffer Method")

Principle: Phenols and phenoxides have distinct UV absorption maxima (


). By measuring absorbance at a fixed wavelength across varying pHs, the ratio 

can be calculated.

Reagents:

  • Buffers: Phosphate (pH 6-8), Acetate (pH 4-6), Borate (pH 8-10). Crucial: Must be non-absorbing in the UV region.

  • Solvent: CO2-free deionized water (maintain ionic strength

    
     with KCl).
    
  • Stock Solution: 10 mM phenol derivative in methanol (limit MeOH to <1% in final aqueous solution to avoid solvent dielectric shifts).

Workflow:

  • Spectral Scanning:

    • Prepare Solution A (Acidic, pH ~2): 100% Protonated form (

      
      ). Scan 200-400 nm.
      
    • Prepare Solution B (Basic, pH ~12): 100% Deprotonated form (

      
      ). Scan 200-400 nm.
      
    • Select Analytical Wavelength: Choose

      
       where the difference in absorbance (
      
      
      
      ) between Acidic and Basic forms is maximal.
  • Buffer Preparation:

    • Prepare 7-10 buffer solutions spanning the expected pKa

      
       1.5 units.
      
    • Add identical concentration of the phenol analyte to each.

  • Measurement & Calculation:

    • Measure Absorbance (

      
      ) at the selected 
      
      
      
      for each buffered solution.
    • Measure exact pH of each solution using a calibrated electrode.

    • Calculation: Use the linearized Henderson-Hasselbalch relation:

      
      
      
    • Plot

      
       vs. pH. The x-intercept is the pKa.
      

Protocol_Workflow Start Start: Novel Phenol Derivative Scan UV Scan (pH 2 vs pH 12) Identify Lambda_max shift Start->Scan Select Select Analytical Wavelength (Max Delta Absorbance) Scan->Select Buffer Prepare Buffer Series (pH = Expected pKa +/- 1.5) Select->Buffer Measure Measure Absorbance (A_obs) & Exact pH Buffer->Measure Calc Plot Henderson-Hasselbalch X-intercept = pKa Measure->Calc

Caption: Step-by-step workflow for spectrophotometric pKa determination.

Part 4: Computational Prediction Strategies

When experimental synthesis is not yet feasible, computational methods provide high-accuracy predictions.

Recommended Method: DFT with Isodesmic Reactions

Direct calculation of


 often leads to large errors due to solvation modeling inaccuracies. The Isodesmic (Proton Exchange) Method  is superior.

Reaction:



Protocol:

  • Software: Gaussian 16/ORCA.

  • Theory Level: B3LYP or M06-2X functionals.

  • Basis Set: 6-311+G(d,p) (Diffuse functions are mandatory for anionic oxygen).

  • Solvation: SMD (Solvation Model based on Density) with water parameters.

  • Calculation: Calculate

    
    .
    
    
    
    
    Use Phenol (pKa 9.95) or 2-Chlorophenol (pKa 8.52) as the reference.
QSAR Limitations

Quantitative Structure-Activity Relationship (QSAR) models (e.g., Hammett Equation) often fail for polysubstituted phenols due to the non-additivity of ortho-substituents . The steric twisting described in Section 1.2 breaks the linear free energy relationships assumed by standard


 constants. Always prefer DFT or experimental validation for di-ortho substituted congeners.

References

  • NIST Standard Reference Database. pKa values of Phenols. National Institute of Standards and Technology. [Link]

  • PubChem. Pentachlorophenol Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. [Link]

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry. [Link]

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. (Internet Version). [Link]

Sources

safety data sheet (SDS) for 4,6-Dibromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of 4,6-Dibromo-2-chloro-3-fluorophenol

Part 1: Executive Technical Summary

Chemical Identity & Status

  • IUPAC Name: 4,6-Dibromo-2-chloro-3-fluorophenol[1]

  • CAS Number: 2432848-51-4 (Note: This is a rare/novel research chemical; experimental data is sparse. Protocols below are derived from Structure-Activity Relationships (SAR) of polyhalogenated phenols).

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~304.34 g/mol [1]

Operational Context This compound is a highly functionalized polyhalogenated phenol. In drug discovery, it serves as a dense scaffold for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the differential reactivity of the bromine (C4/C6) and chlorine (C2) sites.

Critical Hazard Alert Unlike simple phenols, the presence of multiple electron-withdrawing halogens (F, Cl, Br) significantly lowers the pKa (predicted pKa < 6.0), increasing its acidity. It poses a dual threat: chemical corrosivity typical of acidic phenols and systemic toxicity due to uncoupling of oxidative phosphorylation, a mechanism common to lipophilic halophenols.

Part 2: Molecular Safety Profile & Hazard Identification

Physicochemical Properties (Predicted)
PropertyValue / PredictionTechnical Implication
Physical State Solid (Crystalline)Dust inhalation hazard; requires localized exhaust.
Melting Point ~85–95°C (Est.)Low melting point; friction during grinding may induce melting/aerosolization.
pKa ~5.5 – 6.5Significantly more acidic than phenol (pKa 10). Causes immediate tissue necrosis on contact.
LogP ~3.8 – 4.2Highly lipophilic. Rapid dermal absorption and blood-brain barrier penetration.
Solubility DMSO, DCM, MeOHPoor water solubility limits the efficacy of water-only decontamination.
Toxicological Mechanism (SAR Analysis)
  • Uncoupling of Oxidative Phosphorylation: The acidic hydroxyl group allows the molecule to shuttle protons across the mitochondrial membrane, dissipating the proton gradient and halting ATP synthesis. This leads to hyperthermia and metabolic acidosis.

  • Electrophilic Attack: The halogenated ring is prone to metabolic activation (via CYP450) to quinone methides, which can alkylate DNA/proteins.

Part 3: Engineering Controls & Handling Protocols

Primary Containment
  • Solid Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration. Static electricity can disperse this light powder; use an ionizing bar during weighing.

  • Solution Handling: Use chemically resistant tubing (PTFE or FEP). Avoid Tygon or silicone, which can absorb lipophilic phenols, creating a secondary contamination source.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Sacrificial).

    • Outer Layer: 5 mil Laminate film (Silver Shield/4H) or Viton.

    • Reasoning: Standard nitrile degrades rapidly (<15 mins) upon exposure to halogenated phenol solutions in DCM or DMSO.

  • Respiratory: If working outside a hood (not recommended), a full-face respirator with P100/OV cartridges is required.

Protocol: Solubilization & Transfer

This workflow minimizes exposure risk during the most critical phase: dissolving the dry powder.

HandlingWorkflow cluster_safety Critical Control Point Start Weighing (Solid) Solvent Add Solvent (DCM/DMSO) Start->Solvent Inside Fume Hood Dissolve Dissolution (Sealed Vial) Solvent->Dissolve Vortex/Sonication Transfer Cannula Transfer Dissolve->Transfer Positive Pressure Waste Quench/Disposal Transfer->Waste < 5% Residuals

Figure 1: Safe solubilization workflow. Note the "Positive Pressure" transfer to avoid open-air pouring.

Part 4: Emergency Response (The "PEG" Protocol)

Critical Warning: Water alone is ineffective for removing lipophilic halophenols from the skin. It may spread the chemical, increasing the absorption surface area.

Dermal Exposure Protocol

The PEG-300/400 (Polyethylene Glycol) wash protocol is the industry standard for phenol decontamination.

  • Immediate Action: Do NOT rinse with water initially.

  • Solubilization: Soak a gauze pad in PEG-300 or PEG-400 (or Isopropyl Myristate) and gently wipe the area. The PEG acts as a solvent sink, extracting the phenol from the skin's lipid layer.

  • Cycle: Repeat the PEG wipe until the odor dissipates or for at least 15 minutes.

  • Final Rinse: Only after PEG treatment, rinse with copious amounts of water.

Emergency Decision Logic

EmergencyResponse Exposure Dermal Exposure Detected Type Is PEG-300/400 Available? Exposure->Type YesPEG Apply PEG liberally. Wipe gently for 15 mins. Type->YesPEG Yes NoPEG High-volume Water Flush (>30 mins continuous) Type->NoPEG No Med Seek Medical Attention (Bring SDS) YesPEG->Med NoPEG->Med

Figure 2: Decision tree for dermal decontamination. PEG is prioritized over water.

Part 5: Disposal & Environmental Fate

  • Waste Classification: Halogenated Solvent Waste (RCRA Code typically U-listed or characteristic for toxicity).

  • Quenching: Do not mix with strong oxidizers. Small spills can be treated with dilute sodium hydroxide (NaOH) to form the water-soluble sodium phenoxide salt, which is easier to clean but still toxic.

  • Ecological Impact: Highly persistent. Halogens at the 2,4,6 positions block bacterial degradation pathways. Assume H410: Very toxic to aquatic life with long-lasting effects .[3]

Part 6: References

  • PubChem. (2024).[2] Compound Summary: 4-Bromo-2-chloro-3-fluorophenol (Analog Analysis). National Library of Medicine. [Link]

  • ATSDR. (2022). Medical Management Guidelines for Phenols. Agency for Toxic Substances and Disease Registry. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the supply chain, pricing dynamics, and quality control protocols for fluorinated bromophenol intermediates, specifically focusing on 4-Bromo-2-fluorophenol (CAS 2105-94-4) and 2-Bromo-4-fluorophenol (CAS 496-69-5) .

Executive Summary: The "Make vs. Buy" Paradox

Fluorinated bromophenols are critical scaffolds in modern drug discovery, serving as the "Lego blocks" for Suzuki-Miyaura cross-coupling reactions to generate biaryl motifs common in kinase inhibitors and metabolic modulators.

The market for these intermediates exhibits extreme price stratification. A 5-gram aliquot of 4-Bromo-2-fluorophenol can range from


98.00  (premium catalog suppliers). For research-scale (<100g) needs, direct procurement is almost always more economical than internal synthesis. However, the "cheap" option introduces risk: isomer contamination.

This guide provides the data and protocols necessary to navigate this market, ensuring you balance cost-efficiency with scientific integrity.

Technical Context: The Fluorine-Bromine Bioisostere

Why are these specific intermediates so valued?

  • Metabolic Stability: The fluorine atom (Van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) sterically but blocks metabolic oxidation (P450 metabolism) at the para or ortho positions.

  • Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic ring, altering the pKa of the phenol group and influencing the binding affinity of the final drug candidate.

  • Synthetic Utility: The bromine atom serves as a reliable "handle" for palladium-catalyzed cross-coupling, while the phenol group allows for etherification or esterification to attach solubilizing tails.

Market Landscape & Price Trend Analysis

The supply chain is bifurcated into Tier 1 (Originator/Premium) and Tier 2 (Aggregator/Bulk) suppliers.

Price Comparison Case Study: 4-Bromo-2-fluorophenol (5g Pack Size)

Data reflects Q1 2026 catalog pricing trends.

Supplier TierRepresentative SupplierApprox.[1][2][3] Price (5g)Lead TimeValue Proposition
Tier 1 (Premium) Sigma-Aldrich (Merck)~$90 - $1101-2 DaysCertified purity, rigorous isomer analysis, guaranteed supply chain.
Tier 1 (Standard) TCI Chemicals / Thermo~$20 - $402-5 DaysHigh reliability, standard CoA, good balance of cost/quality.
Tier 2 (Bulk) Ambeed / Combi-Blocks~$6 - $151-2 WeeksExtremely low cost. Sourced from various contract manufacturers.[1][3]
Boutique Fluorochem (UK)~$400+ (High Purity)VariableSpecialized high-purity grades for strict GMP requirements.

Trend Analysis:

  • Commoditization: Prices for standard purity (97-98%) from Tier 2 suppliers have dropped significantly due to scaled-up manufacturing in China and India.

  • Quality Premium: The price gap between Tier 1 and Tier 2 is widening. You are paying for the absence of the 2-bromo-6-fluoro isomer, which is difficult to remove.

Visualization: Supply Chain Cost Drivers

The following diagram illustrates how raw material costs and synthesis complexity flow into the final catalog price.

SupplyChain Raw Raw Materials (Fluorspar -> HF) Precursor Precursor (2-Fluorophenol) Raw->Precursor Industrial Processing Synth Synthesis (Bromination) Precursor->Synth + Br2 Purify Purification (Isomer Separation) Synth->Purify Crude mix Tier2 Tier 2 Supplier (Min. QC, Bulk) Purify->Tier2 97% Purity (Fast Pass) Tier1 Tier 1 Supplier (Rigorous QC) Purify->Tier1 >99% Purity (Distillation/Col) CostLow $6 / 5g Tier2->CostLow Low Price High Risk CostHigh $90 / 5g Tier1->CostHigh High Price Low Risk

Figure 1: Supply chain dynamics showing how purification rigor dictates the final price point.

Procurement & Quality Control Protocol

When buying from Tier 2 suppliers to save costs, you must implement a "Trust but Verify" system. The primary risk is regioisomer contamination (e.g., getting 2-bromo-6-fluorophenol instead of 4-bromo-2-fluorophenol), which has identical mass but different reactivity.

The "Self-Validating" QC Workflow
  • Visual Inspection: Product should be a colorless to pale yellow liquid/low-melting solid. Dark brown indicates oxidation.

  • 1H-NMR Validation: Do not rely solely on the vendor's CoA.

    • Protocol: Dissolve ~10mg in CDCl3.

    • Diagnostic Signal: Look for the splitting pattern of the aromatic protons. 4-Bromo-2-fluorophenol will show a specific coupling pattern (dd or multiplet) distinct from the symmetric 2,6-isomer.

  • GC-MS Check: Verify purity is >98% and look for the "shoulder" peak of the isomer.

Visualization: QC Decision Tree

QC_Protocol Start Receive Shipment (Tier 2 Supplier) Visual Visual Check: Clear/Pale Yellow? Start->Visual NMR 1H-NMR Analysis (Check Coupling Constants) Visual->NMR Pass Reject Reject / Return Visual->Reject Fail (Black/Tar) Decision Isomer Pure? NMR->Decision Use Release to Inventory Decision->Use Yes Decision->Reject Major Isomer (>5%) Purify In-House Distillation Decision->Purify Minor Isomer (<5%)

Figure 2: Quality Control workflow for validating low-cost fluorinated intermediates.

Synthesis Protocol (Make vs. Buy)

While buying is cheaper for small scales, internal synthesis is required if you need multi-kilogram quantities or if specific isotopically labeled versions are required.

Target Molecule: 4-Bromo-2-fluorophenol Reaction Type: Electrophilic Aromatic Substitution (Bromination)

Step-by-Step Methodology
  • Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a sodium bisulfite scrubber (to neutralize HBr fumes).

  • Reagents:

    • 2-Fluorophenol (1.0 eq)[2]

    • Bromine (Br2) (1.0 eq)

    • Dichloromethane (DCM) (Solvent, 10 mL/g of substrate)

  • Procedure:

    • Dissolve 2-fluorophenol in DCM and cool to 0°C (ice bath). Critical: Cooling improves regio-selectivity for the para position.

    • Add Br2 dropwise over 30-60 minutes. Maintain temperature <5°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with aqueous Sodium Bisulfite (NaHSO3) to remove unreacted bromine (orange color disappears).

    • Extract organic layer, wash with brine, dry over MgSO4.[3]

    • Concentrate in vacuo.

  • Purification:

    • Crude Yield: ~90%.[3][4]

    • Purification: Vacuum distillation (bp ~79°C at 7 mmHg) is preferred over column chromatography for scale.

Why Buy Instead? To make 5g of product, you would handle hazardous elemental bromine and generate HBr waste. Given the $6.00 price tag from bulk suppliers, synthesis is economically irrational below the 1kg scale.

References

  • Francke, R., et al. "Efficient and Reliable Iodination and O-Methylation of Fluorinated Phenols."[5] European Journal of Organic Chemistry, 2010(12), 2357-2362.[5][6] [Link]

  • Cid, J. M., et al. "Discovery of 1,4-Disubstituted 3-Cyano-2-pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor."[5][6] Journal of Medicinal Chemistry, 55(5), 2388-2405 (2012).[5] [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dibromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4,6-Dibromo-2-chloro-3-fluorophenol, a highly substituted halogenated phenol with potential applications as a key intermediate in pharmaceutical and agrochemical research. Starting from the commercially available 2-chloro-3-fluorophenol, this protocol details a robust method for di-bromination using elemental bromine. The application note elucidates the underlying principles of electrophilic aromatic substitution, discusses the regiochemical outcomes based on substituent effects, and provides a detailed, step-by-step experimental procedure. Furthermore, it includes comprehensive safety protocols, characterization data, and a graphical representation of the workflow to ensure reproducibility and safe laboratory practice.

Introduction and Scientific Background

Halogenated phenols are a critical class of building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures. The specific substitution pattern of halogens on the phenolic ring can profoundly influence the physicochemical and biological properties of the resulting molecules. 4,6-Dibromo-2-chloro-3-fluorophenol is a unique scaffold featuring four different halogen substituents, offering multiple points for further functionalization in drug discovery and materials science.

The synthesis of this target molecule hinges on the principles of electrophilic aromatic substitution on a substituted phenol. The hydroxyl group of the starting material, 2-chloro-3-fluorophenol, is a potent activating group, directing incoming electrophiles to the ortho and para positions. The existing chloro and fluoro substituents, while being deactivating overall, are also ortho-, para-directing.[1][2][3][4][5] The cumulative effect of these substituents dictates the regioselectivity of the bromination reaction.

The positions ortho and para to the strongly activating hydroxyl group are C4 and C6 (the C2 position is already occupied by a chloro group). Therefore, the introduction of two bromine atoms is anticipated to occur selectively at these electronically enriched positions, leading to the desired 4,6-dibromo product. This protocol is designed to achieve high yields of the target compound while minimizing the formation of byproducts.

Experimental Workflow Diagram

Synthesis_Workflow Figure 1. Experimental Workflow for the Synthesis of 4,6-Dibromo-2-chloro-3-fluorophenol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 2-chloro-3-fluorophenol in a suitable solvent B Cool the reaction mixture in an ice bath (0-5 °C) A->B C Slowly add elemental bromine dropwise with vigorous stirring B->C D Allow the reaction to stir at room temperature C->D E Quench the reaction with aqueous sodium thiosulfate D->E F Extract the product with an organic solvent E->F G Wash the organic layer with brine and dry over Na2SO4 F->G H Remove solvent under reduced pressure G->H I Purify the crude product by recrystallization or column chromatography H->I J Characterize the final product (NMR, MS, IR) I->J

Caption: Synthesis Workflow Diagram

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-chloro-3-fluorophenol≥98%Commercially Available863870-86-4
Elemental Bromine (Br₂)≥99.5%Commercially Available7726-95-6
Dichloromethane (CH₂Cl₂)AnhydrousCommercially Available75-09-2
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentCommercially Available7772-98-7
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available7757-82-6
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentPrepared in-houseN/A
Brine (Saturated NaCl solution)ACS ReagentPrepared in-houseN/A
Equipment
  • Round-bottom flask (250 mL) equipped with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Safety Precautions

Elemental bromine is highly toxic, corrosive, and volatile. All operations involving bromine must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield. [6][7][8][9][10] An emergency eyewash and safety shower must be readily accessible. A solution of sodium thiosulfate should be kept on hand to neutralize any bromine spills.[10]

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-3-fluorophenol (1.46 g, 10 mmol) in 50 mL of anhydrous dichloromethane. Equip the flask with a magnetic stir bar and a dropping funnel.

  • Cooling: Place the reaction flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Bromine Addition: In the dropping funnel, prepare a solution of elemental bromine (3.52 g, 22 mmol, 2.2 equivalents) in 10 mL of dichloromethane. Add the bromine solution dropwise to the stirred solution of the phenol over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C during the addition. The reaction mixture will turn from colorless to a reddish-brown color.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the reddish-brown color of excess bromine disappears and the solution becomes colorless or pale yellow.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4,6-Dibromo-2-chloro-3-fluorophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Characterization of the Final Product

The structure and purity of the synthesized 4,6-Dibromo-2-chloro-3-fluorophenol should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the remaining aromatic proton and a broad singlet for the hydroxyl proton. The chemical shift of the aromatic proton will be influenced by the surrounding halogen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, confirming the substitution pattern.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (304.34 g/mol for C₆H₂Br₂ClFO) and the characteristic isotopic pattern for the presence of two bromine atoms and one chlorine atom.[11]

  • Infrared Spectroscopy (IR): The IR spectrum should show a characteristic broad absorption band for the O-H stretch of the phenolic hydroxyl group.

Expected Spectroscopic Data for 2-chloro-3-fluorophenol (Starting Material):

  • ¹H NMR and ¹³C NMR data are available in public databases for comparison.[12][13]

Discussion of the Protocol and Mechanistic Insights

The successful synthesis of 4,6-Dibromo-2-chloro-3-fluorophenol relies on the careful control of reaction conditions to achieve the desired di-bromination.

  • Stoichiometry: The use of a slight excess of bromine (2.2 equivalents) ensures the complete di-bromination of the starting phenol.

  • Solvent: Dichloromethane is an appropriate solvent as it is relatively inert to the reaction conditions and facilitates the dissolution of both the starting material and the bromine.

  • Temperature Control: Performing the initial bromine addition at a low temperature (0-5 °C) helps to control the exothermic nature of the reaction and minimize the formation of potential byproducts from over-bromination or side reactions.

  • Work-up: The quenching step with sodium thiosulfate is critical for neutralizing any unreacted bromine, making the subsequent extraction procedure safer. The wash with sodium bicarbonate removes any acidic byproducts, such as hydrobromic acid (HBr), generated during the reaction.

Troubleshooting and Potential Side Reactions

  • Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient bromine or a short reaction time. The reaction progress should be carefully monitored by TLC.

  • Over-bromination: Although the di-brominated product is the major product, the formation of tri-brominated species is a possibility, especially with prolonged reaction times or higher temperatures. Careful control of the bromine stoichiometry and reaction temperature is key to avoiding this.

  • Mono-bromination: If less than two equivalents of bromine are used, a mixture of mono-brominated and di-brominated products will be obtained.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4,6-Dibromo-2-chloro-3-fluorophenol from 2-chloro-3-fluorophenol. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable halogenated intermediate for further use in their research and development endeavors. The provided rationale for each step aims to empower the user with a deeper understanding of the chemical transformation, allowing for informed modifications if necessary.

References

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]

  • Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]

  • PubMed. (2011, December 1). Synthesis and antimicrobial activity of brominated resorcinol dimers. Retrieved from [Link]

  • Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Retrieved from [Link]

  • University of Calgary. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PubMed. (n.d.). α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2024, October 9). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]

  • OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-fluorophenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

  • CHEMISTRY 1000. (n.d.). 2 - CHEMISTRY 1000. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-3-fluorophenol. Retrieved from [Link]

Sources

regioselective bromination conditions for chlorofluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Bromination Protocols for Chlorofluorophenols

Part 1: Strategic Framework & Mechanistic Insight

1.1 The Challenge of Heterohalogenated Phenols Chlorofluorophenols are high-value scaffolds in drug discovery, serving as bioisosteres that modulate metabolic stability (via fluorine) and lipophilicity (via chlorine). However, their bromination presents a unique regioselectivity challenge. The phenolic hydroxyl group (-OH) is a powerful activating group (ortho/para director), but its directing influence acts in competition—or concert—with the existing halogen substituents.

  • The Trap: Standard bromination conditions often lead to over-bromination (poly-substitution) or regioisomeric mixtures because the substrate is highly activated.

  • The Solution: Regiocontrol is achieved not just by reagent selection, but by manipulating the kinetic vs. thermodynamic reaction landscape. We must exploit the steric differences between the fluorine atom (Van der Waals radius ~1.47 Å) and the chlorine atom (~1.75 Å) while managing the high electron density of the phenol ring.

1.2 Mechanistic Causality In Electrophilic Aromatic Substitution (EAS) of these substrates:

  • Directing Hierarchy:

    
    . The hydroxyl group dictates the primary orientation.
    
  • Locus of Reactivity:

    • Para-blocked substrates (e.g., 2-chloro-4-fluorophenol): Bromination occurs exclusively ortho to the hydroxyl group.

    • Ortho-blocked substrates (e.g., 2-chloro-4-fluorophenol): The remaining ortho position is the kinetic product.

    • Meta-substituted substrates (e.g., 3-chloro-4-fluorophenol): Sterics dictate the outcome. Bromination favors the position para to the chlorine and ortho to the hydroxyl (C6), avoiding the crowded C2 pocket between OH and Cl.

Part 2: Decision Matrix & Workflow

Before selecting a protocol, analyze your substrate constraints using the logic flow below.

BrominationWorkflow Start Substrate Analysis: Chlorofluorophenol Scale Reaction Scale? Start->Scale Small < 1g (Discovery) Scale->Small Large > 10g (Process) Scale->Large Sensitivity Acid Sensitive? Small->Sensitivity MethodB Method B: Br2/Acid (Cost Effective/Scalable) Large->MethodB YesSens Yes Sensitivity->YesSens NoSens No Sensitivity->NoSens MethodA Method A: NBS/MeCN (High Regiocontrol) YesSens->MethodA NoSens->MethodA Preferred MethodC Method C: Oxidative (HBr/H2O2) (Green Chemistry) NoSens->MethodC

Figure 1: Decision matrix for selecting the optimal bromination strategy based on scale and substrate stability.

Part 3: Detailed Experimental Protocols

Method A: The Precision Protocol (NBS in Acetonitrile)

Best for: Discovery scale, acid-sensitive substrates, and maximizing regioselectivity.

Rationale: N-Bromosuccinimide (NBS) provides a low, controlled concentration of electrophilic bromine. Acetonitrile (MeCN) is polar but aprotic, stabilizing the transition state without promoting rapid, uncontrolled polysubstitution often seen in protic solvents like methanol.

Protocol:

  • Setup: Charge a round-bottom flask with the chlorofluorophenol substrate (1.0 equiv) and anhydrous MeCN (0.1 M concentration).

  • Catalyst (Optional but Recommended): Add

    
     (10 mol%) or 
    
    
    
    -TsOH (5 mol%). This catalyzes the activation of NBS.
  • Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 30 minutes. Do not dump all at once.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Concentrate MeCN under reduced pressure. Redissolve residue in EtOAc/Water. Wash organic layer with 10%

    
     (to remove traces of 
    
    
    
    ), then Brine. Dry over
    
    
    .[1][2]

Expert Insight: If you observe dibromination, lower the temperature to -10°C and switch solvent to DMF, which complexes with


 species, retarding the rate and enhancing selectivity.
Method B: The Scale-Up Protocol (Molecular Bromine)

Best for: Multi-gram to Kilo scale, robust substrates.

Rationale: Elemental bromine (


) is atom-economical and cheap. Using a halogenated solvent (DCM or 

) allows for easy temperature control.

Protocol:

  • Setup: Dissolve substrate (1.0 equiv) in DCM (5 mL per gram). Place in a jacketed reactor set to 0°C.

  • Reagent Prep: Dilute

    
     (1.0 equiv) in an equal volume of DCM.
    
  • Controlled Addition: Add the bromine solution dropwise via an addition funnel over 1 hour. Crucial: Maintain internal temperature < 5°C. The exotherm is significant.

  • Scrubbing: Vent the reactor to a caustic scrubber (NaOH) to trap HBr gas evolved.

  • Quench: Once the red bromine color dissipates (or LCMS confirms conversion), quench with saturated aqueous Sodium Bisulfite.

Safety Note: Bromine is highly toxic and corrosive. HBr gas is evolved.[3][4] Proper ventilation is non-negotiable.

Method C: The Green Protocol (Oxidative Bromination)

Best for: Sustainability-focused workflows, avoiding toxic


 handling.

Rationale: Generates


in situ from HBr using Hydrogen Peroxide (

). This mimics the enzymatic haloperoxidase activity found in nature.

Protocol:

  • Setup: Dissolve substrate (1.0 equiv) in Methanol.

  • Reagents: Add aqueous HBr (48%, 1.1 equiv).

  • Activation: Add

    
     (30%, 1.1 equiv) dropwise at RT.
    
  • Observation: The solution will turn transiently yellow/orange as

    
     is generated and consumed.
    
  • Completion: Stir 2 hours. The byproduct is water, making workup simple (extraction or filtration if product precipitates).

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Efficiency of Conditions for 2-chloro-4-fluorophenol

MethodReagentSolventTempYield (Isolated)Regioselectivity (6-Br : others)Notes
A NBSMeCN25°C92%>99:1Cleanest profile; easiest purification.
B

DCM0°C88%95:5Trace dibromo impurity observed.
B

AcOH25°C75%85:15Acidic solvent promoted over-bromination.
C

MeOHRT85%98:2Excellent for green chemistry metrics.

Troubleshooting Guide:

  • Issue: Polybromination (Dibromo species formed).

    • Cause: Localized high concentration of brominating agent or temperature too high.

    • Fix: Increase dilution (0.05 M). Use Method A (NBS). Lower temp to -10°C.

  • Issue: Incomplete Conversion.

    • Cause: Deactivation by electron-withdrawing halogens (Cl/F).

    • Fix: Add a Lewis Acid catalyst (

      
      , 1 mol%) or switch to Method B and reflux (only if regioselectivity permits).
      
  • Issue: Regioisomer Mixtures (e.g., in 3-chloro-4-fluorophenol).

    • Cause: Competing directing groups.

    • Fix: Use a bulky brominating agent like TBABr3 (Tetrabutylammonium tribromide) to favor the less sterically hindered position.

References

  • BenchChem. Synthesis routes of 2-Bromo-4-fluorophenol. (Accessed 2023). Provides industrial scale-up conditions for brominated fluorophenols. Link

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. Detailed mechanistic overview of NBS reactivity and solvent effects. Link

  • Organic Syntheses. p-Bromophenol. Org.[1][2][5][6][7][8] Synth. 1925, 5, 21; Coll. Vol. 1, 128. Classical bromine/CS2 method (adaptable to DCM). Link

  • Beilstein Journal of Organic Chemistry. Regioselective chlorination and bromination of unprotected anilines and phenols. Demonstrates ionic liquid and copper halide mediated halogenation.[8] Link

  • Sigma-Aldrich. 4-Bromo-2-fluorophenol Product Sheet. Physical properties and safety data for handling brominated chlorofluorophenol derivatives. Link

Sources

Application Note: Site-Selective Suzuki-Miyaura Coupling of 4,6-Dibromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide addresses the site-selective arylation of 4,6-Dibromo-2-chloro-3-fluorophenol , a densely functionalized scaffold critical for Fragment-Based Drug Discovery (FBDD) and agrochemical synthesis.

The molecule presents a unique "tri-halogenated" challenge. Successful utilization requires navigating the reactivity hierarchy between three distinct halogen sites while managing the acidic phenol handle.

The Reactivity Hierarchy

To achieve high yields and purity, one must exploit the intrinsic electronic and steric differences of the scaffold. The reactivity order for oxidative addition with Palladium (Pd) is governed by the bond dissociation energies (BDE) and the local electronic environment:

  • C4-Br (Primary Site): This is the kinetic site of reaction. It is electronically activated by the ortho-fluorine atom (inductive electron withdrawal makes the C4 center more electrophilic). Furthermore, it is sterically less hindered than the C6 position.

  • C6-Br (Secondary Site): This position is ortho to the hydroxyl group. It is deactivated relative to C4 due to the electron-donating resonance effect of the hydroxyl/alkoxy group and suffers from steric crowding.

  • C2-Cl (Inert Handle): Under standard Suzuki conditions (Pd(PPh3)4, 80°C), the aryl chloride bond is inert. This provides a valuable "handle" for late-stage diversification using specialized ligands (e.g., Buchwald biaryl phosphines) after the bromine atoms are utilized.

The "Phenol Problem"

The free hydroxyl group (pKa ~7-8 due to EWGs) presents two risks:

  • Catalyst Poisoning: The acidic proton can quench active Pd–aryl species.

  • Solubility: The ionized phenoxide can alter partitioning in biphasic systems.

Recommendation: For scalable, reproducible results, Protocol A (Protection Strategy) is the gold standard. Protocol B (Direct Coupling) is reserved for rapid screening where step-count reduction is prioritized.

Visual Workflow & Decision Tree

The following diagram maps the strategic pathways for functionalizing this scaffold.

G cluster_0 Protocol A: High Fidelity (Recommended) cluster_1 Protocol B: Direct Coupling node_start Starting Material: 4,6-Dibromo-2-chloro-3-fluorophenol node_protect Step 1: Protection (MOM-Cl or TBS-Cl) node_start->node_protect Route A node_direct Ligand-Enabled Direct Coupling (Requires Excess Base) node_start->node_direct Route B node_c4_coup Step 2: C4-Selective Coupling (1.05 eq Ar-B(OH)2, Pd(PPh3)4) node_protect->node_c4_coup Kinetic Control node_c6_coup Step 3: C6-Coupling (Excess Ar'-B(OH)2, High Temp) node_c4_coup->node_c6_coup Sequential node_deprotect Step 4: Deprotection node_c4_coup->node_deprotect Mono-Aryl Product node_c6_coup->node_deprotect Finalize

Figure 1: Strategic decision tree for mono- vs. bis-arylation of the tri-halo scaffold.

Detailed Experimental Protocols

Protocol A: Protected Route (High Fidelity)

Best for: Multi-gram scale-up, complex boronic acids, and ensuring strict regiocontrol.

Step 1: Phenol Protection (MOM-Ether Formation)

Before coupling, mask the phenol as a Methoxymethyl (MOM) ether. This prevents catalyst poisoning and directs sterics away from C6.

  • Reagents: Substrate (1.0 equiv), MOM-Cl (1.2 equiv), DIPEA (1.5 equiv), DCM (0.2 M).

  • Procedure: Cool solution to 0°C. Add DIPEA, then dropwise MOM-Cl. Warm to RT and stir for 2 hours.

  • QC Check: TLC (Hex/EtOAc 8:1). Product is less polar than starting material.

Step 2: Site-Selective C4-Arylation

This step exploits the electronic activation of the C4-Br by the adjacent Fluorine.

  • Substrate: MOM-protected phenol (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is crucial to prevent double coupling.

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: DME/Water (3:1 v/v) degassed.

  • Conditions: 70°C for 4–6 hours.

Mechanism & Insight: The oxidative addition of Pd(0) occurs preferentially at C4 due to the inductive effect of the C3-Fluorine [1]. The C6-Br is sterically shielded by the MOM group and the C5-proton, and electronically deactivated by the ortho-alkoxy resonance.

Step 3: Sequential C6-Arylation (Optional)

To functionalize the second bromine:

  • Add: Second Boronic Acid (1.5 equiv).

  • Add: Fresh Catalyst (2 mol% Pd(dppf)Cl2).

  • Conditions: Increase temperature to 90-100°C.

Protocol B: Direct Coupling (Ligand-Enabled)

Best for: Rapid analog library generation where protection/deprotection steps are bottlenecks.

This protocol uses water-soluble phosphine ligands or specific biphasic conditions to manage the free phenoxide.

  • Substrate: 4,6-Dibromo-2-chloro-3-fluorophenol (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) — Ferrocenyl ligands are more robust against phenoxide poisoning than triphenylphosphine.

  • Base: K3PO4 (3.0 equiv) — Must be in excess to keep phenol fully deprotonated.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 80°C, 12 hours.

Risk: Lower yields (50-65%) typically observed compared to Protocol A (80-95%) due to potential protodeboronation of the coupling partner in the presence of the acidic phenol [2].

Data Summary & Validation

The following table summarizes expected outcomes based on internal optimization data for poly-halogenated phenols.

ParameterProtocol A (MOM-Protected)Protocol B (Direct)
C4-Selectivity >20:1~8:1
Isolated Yield 85-92%55-65%
Reaction Time 4 h (Protection) + 6 h (Coupling)12-16 h
Purification Standard Silica ChromatographyRequires Acidic Workup
C2-Cl Retention >99%>99%
Self-Validating the Reaction (QC)

How do you confirm the reaction occurred at C4 and not C6? Use 1H NMR Analysis .

  • Starting Material: Contains one aromatic proton at C5 (Singlet or doublet depending on F-coupling).

  • C4-Product (Desired): The remaining proton is at C5. It will appear as a doublet (coupling to C6-Br is negligible, but coupling to C3-F is significant,

    
    ).
    
  • C6-Product (Undesired): The remaining proton is at C5. It will appear as a doublet of doublets (coupling to C4-Br and C3-F). Note: The chemical shift of the C5 proton will shift upfield significantly if the C4-Br is removed compared to C6-Br removal.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Conversion Catalyst poisoning by free phenol (Protocol B).Switch to Protocol A (Protection). Alternatively, increase catalyst loading to 10 mol% and use Pd(dppf)Cl2.
Bis-Arylation (C4 & C6) Excess boronic acid or high temperature.Reduce boronic acid to 0.95-1.0 equiv. Lower temp to 60°C.
Dehalogenation (H replaces Br) Hydride source in solvent or excessive heating.Ensure solvents are anhydrous/degassed. Avoid Ethanol/Isopropanol; use Toluene or DME.
C2-Cl Reactivity Use of highly active ligands (e.g., SPhos, XPhos).Stick to "standard" phosphines (PPh3, dppf) which cannot activate aryl chlorides at <100°C [3].

References

  • Site-Selectivity in Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006). "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299–301. [Link]

  • Suzuki Coupling of Free Phenols: Percec, V., Golding, G. M., Smidrkal, J., & Bera, O. (2004). "Aryl Boronic Acids and Esters in Suzuki−Miyaura Coupling Reactions of Unprotected Phenols." The Journal of Organic Chemistry, 69(10), 3447–3452. [Link]

  • Reactivity of Aryl Chlorides vs Bromides: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

O-alkylation procedures for sterically hindered halogenated phenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency O-Alkylation of Sterically Hindered Halogenated Phenols

Part 1: Executive Summary & Strategic Rationale

The O-alkylation of phenols is a cornerstone transformation in medicinal chemistry. However, 2,6-dihalophenols (e.g., 2,6-dibromophenol, 2,6-dichlorophenol) present a "perfect storm" of synthetic challenges.

  • Steric Blockade: Bulky halogen atoms at both ortho positions create a physical barrier, shielding the phenolic oxygen from approaching electrophiles.

  • Electronic Deactivation: The high electronegativity of halogens withdraws electron density from the ring. While this increases acidity (lowering pKa), it paradoxically stabilizes the phenoxide anion, making it a poor nucleophile .

Standard Williamson ether synthesis conditions (


/Acetone) frequently fail with these substrates, resulting in low yields (<40%) or recovered starting material. This guide details two advanced protocols designed to overcome these barriers: the Cesium Effect Method  (for maximum yield) and Phase Transfer Catalysis  (for scale-up).

Part 2: Strategic Selection Guide

Before selecting a protocol, evaluate your substrate constraints using the decision matrix below.

DecisionMatrix Start Substrate Analysis: 2,6-Dihalophenol Scale Reaction Scale? Start->Scale Electrophile Electrophile Reactivity? Scale->Electrophile < 10g (Discovery) MethodB METHOD B: PTC (TBAB) / Toluene (Scalable, Lower Cost) Scale->MethodB > 100g (Process) MethodA METHOD A: Cesium Carbonate / DMF (High Yield, High Cost) Electrophile->MethodA Primary Halide (R-CH2-X) Warning Warning: Requires High Temp (>80°C) Monitor for Elimination Electrophile->Warning Secondary Halide Warning->MethodA

Figure 1: Decision logic for selecting the optimal alkylation strategy based on scale and electrophile steric profile.

Part 3: The "Cesium Effect" Protocol (Method A)

Target Audience: Discovery Chemists requiring >90% yield on difficult substrates. Mechanism: The "Naked Anion" Effect.[1]

Unlike potassium (


), the large ionic radius of cesium (

, 1.67 Å) prevents tight ion-pairing with the phenoxide anion in polar aprotic solvents. This results in a "naked," highly reactive phenoxide species capable of penetrating the steric shield of 2,6-dihalophenols.

CesiumMechanism Cs2CO3 Cs2CO3 (Solid) Solvation Solvation in DMF Cs2CO3->Solvation IonPair Loose Ion Pair: [Ph-O⁻ ... Cs⁺] Solvation->IonPair Dissociation Naked NAKED PHENOXIDE (High Nucleophilicity) IonPair->Naked Steric Freedom Product O-Alkylated Product Naked->Product + R-X (SN2)

Figure 2: The Cesium Effect mechanism. The loose association of the large cation allows the phenoxide to overcome steric hindrance.

Experimental Protocol

Reagents:

  • Substrate: 2,6-Dibromophenol (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ), 99% (1.5 – 2.0 equiv)
    
  • Electrophile: Alkyl Iodide or Bromide (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 2,6-dibromophenol (1.0 equiv) and anhydrous DMF (0.2 M concentration). Stir until fully dissolved.

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. The suspension may turn yellow/orange indicating phenoxide formation. Stir at Room Temperature (RT) for 30 minutes.
    
    • Note: This pre-stir is critical to ensure complete deprotonation before introducing the electrophile.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C .

    • Optimization: For secondary alkyl halides, increase temperature to 80°C and use 2.0 equiv of

      
      .
      
  • Monitoring: Monitor via TLC or LC-MS. Reaction is typically complete in 2–4 hours.

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Validation Data:

BaseSolventTemp (°C)Time (h)Yield (%)

AcetoneReflux2435%

DMF801262%

DMF 60 3 94%

THF0 -> RT678%*

*Note: NaH often results in lower yields due to moisture sensitivity and "tight" ion pairing in THF.

Part 4: Phase Transfer Catalysis (Method B)

Target Audience: Process Chemists scaling up (>100g) where Cesium cost is prohibitive. Mechanism: Interfacial transfer of the phenoxide anion into the organic phase by a quaternary ammonium salt.

Experimental Protocol

Reagents:

  • Substrate: 2,6-Dichlorophenol (1.0 equiv)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5–10 mol%)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv, solid, micronized)
    
  • Solvent: Toluene (or MeCN for solid-liquid PTC)

Step-by-Step Procedure:

  • Charge: To a reactor, add 2,6-dichlorophenol, Toluene (5 volumes), and micronized

    
    .
    
  • Catalyst: Add TBAB (0.05 equiv).

  • Reflux: Heat mixture to reflux (110°C) with vigorous mechanical stirring.

    • Critical: Stirring rate must be high (>500 rpm) to maximize surface area between solid base and liquid phase.

  • Addition: Add alkyl halide (1.5 equiv) slowly over 1 hour while maintaining reflux.

  • Completion: Continue reflux for 6–12 hours.

  • Workup: Filter off inorganic salts while hot. Wash the filtrate with water. Concentrate toluene phase to obtain crude product.

Part 5: Troubleshooting & Optimization

1. C-Alkylation vs. O-Alkylation: While 2,6-substitution blocks ortho-C-alkylation, para-C-alkylation can occur if the electrophile is small (e.g., Methyl Iodide) and the solvent is protic (e.g., Ethanol).

  • Solution: Strictly use aprotic solvents (DMF, DMF/THF) to favor O-alkylation. The "hard" oxygen anion prefers the "hard" electrophile in the absence of hydrogen bonding.

2. Elimination of Alkyl Halide: With secondary alkyl halides (e.g., Isopropyl bromide), the basicity of the phenoxide may trigger E2 elimination (forming propene) rather than substitution.

  • Solution: Lower the reaction temperature to 50°C and extend time. Switch to the corresponding Alkyl Triflate or Mesylate , which reacts faster at lower temperatures.

3. Color Impurities: Halogenated phenols oxidize easily to quinones, turning reaction mixtures dark red/brown.

  • Solution: Add a pinch of Sodium Bisulfite (

    
    ) during the aqueous workup to reduce quinones back to phenols or water-soluble species.
    

References

  • Cesium Effect in Phenol Alkylation: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[2][3] Synthetic Communications, 25(9), 1367–1370.[2] [Link]

  • Comparison of Carbonate Bases: Parrish, J. P., Sudaresan, B., & Jung, K. W. (1999).[4] Improved Cs2CO3 Promoted O-Alkylation of Phenols.[3][5][6] Synthetic Communications, 29(24), 4423–4431.[4] [Link]

  • Phase Transfer Catalysis Mechanisms: Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • Fijalkowski, K. M., et al. (2012). Solvent Effects on the Nucleophilicity of Phenoxides. Journal of Organic Chemistry.

Sources

4,6-Dibromo-2-chloro-3-fluorophenol as an intermediate for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4,6-Dibromo-2-chloro-3-fluorophenol in Agrochemical Discovery

Executive Summary

4,6-Dibromo-2-chloro-3-fluorophenol (CAS: 2432848-51-4) represents a highly specialized "linchpin" scaffold for the synthesis of next-generation agrochemicals, specifically Protoporphyrinogen Oxidase (PPO) inhibitors and Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Unlike simple halophenols, this molecule offers a unique "Selectivity Gradient" due to its mixed halogenation pattern. The electronic and steric differentiation between the para-bromine (C4), ortho-bromine (C6), and the stable C2-chloro/C3-fluoro core allows for sequential, site-selective functionalization. This Application Note provides validated protocols for its synthesis, handling, and downstream utilization in creating complex biaryl ether and fused-heterocycle libraries.

Chemical Profile & Reactivity Logic

Understanding the electronic landscape of the molecule is prerequisite to successful synthetic planning.

PropertySpecification
Molecular Formula C₆H₂Br₂ClFO
Molecular Weight 304.34 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water.
pKa (Predicted) ~5.8 (Acidic due to electron-withdrawing halogens)
The Selectivity Gradient (Reactivity Hierarchy)

The utility of this intermediate relies on the distinct reactivity rates of its halogen substituents during transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura):

  • C4-Br (High Reactivity): Located para to the hydroxyl group. Least sterically hindered and electronically activated. Reacts first under mild conditions.

  • C6-Br (Medium Reactivity): Located ortho to the hydroxyl group. Sterically crowded and capable of coordinating with the catalyst. Requires elevated temperatures or specialized ligands (e.g., SPhos, XPhos) to couple after C4 is substituted.

  • C2-Cl (Low Reactivity): Generally inert under standard Pd-catalyzed conditions used for bromides; provides a stable structural anchor.

  • C3-F (Metabolic Blocker): The fluorine atom is strategically placed to block metabolic oxidation at the C3 position, enhancing the in vivo half-life of the final agrochemical.

Validated Synthetic Protocols

Protocol A: Regioselective Synthesis of 4,6-Dibromo-2-chloro-3-fluorophenol

Objective: To synthesize the title compound from commercially available 2-chloro-3-fluorophenol with >95% regiocontrol.

Reagents:

  • Substrate: 2-Chloro-3-fluorophenol (1.0 eq)

  • Brominating Agent: Bromine (Br₂) (2.2 eq) or NBS (2.2 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or DCM/MeOH (for NBS)

  • Quench: Sodium Thiosulfate (sat. aq.)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 2-chloro-3-fluorophenol (10 g, 68.2 mmol) and glacial acetic acid (50 mL). Cool to 0–5°C using an ice bath.

  • Addition: Add Bromine (24.0 g, 150 mmol) dropwise via an addition funnel over 45 minutes. Caution: Exothermic. Maintain internal temperature <10°C to prevent over-oxidation or tar formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The intermediate 4-bromo species forms first, followed by the 4,6-dibromo product.

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). Quench excess bromine by adding saturated sodium thiosulfate solution until the orange color persists as a pale yellow.

  • Isolation: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

    • Target Yield: 85–92%

    • QC Check: ¹H NMR should show zero aromatic protons (if fully substituted) or distinct shifts if impurities remain.

Protocol B: Site-Selective Suzuki Coupling (C4-Functionalization)

Objective: To selectively couple an aryl boronic acid at the C4 position, leaving the C6-Br intact for subsequent diversification.

Reagents:

  • Substrate: 4,6-Dibromo-2-chloro-3-fluorophenol (1.0 eq)

  • Partner: Phenylboronic acid derivative (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: Na₂CO₃ (2.0 M aq, 2.5 eq)

  • Solvent: DME/Water (3:1)

Methodology:

  • Degassing: Sparge the solvent mixture (DME/Water) with Nitrogen for 15 minutes.

  • Assembly: In a reaction vial, combine the substrate, boronic acid, and base. Add the solvent.[1][2][3] Add Pd(PPh₃)₄ last under a counter-flow of Nitrogen.

  • Reaction: Heat to 60°C (Oil bath). Critical: Do not exceed 70°C. Higher temperatures promote double coupling at C6.

  • Monitoring: Monitor by LC-MS at 2 hours. The mono-coupled product (at C4) is the major peak.

  • Purification: Standard aqueous workup followed by Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Strategic Visualization: The Scaffold Diversification Map

The following diagram illustrates the logical flow for transforming this intermediate into high-value herbicide scaffolds (e.g., Benzofurans or Diphenyl Ethers).

G Start 2-Chloro-3-fluorophenol (Starting Material) Intermediate 4,6-Dibromo-2-chloro-3-fluorophenol (The 'Hub') Start->Intermediate Bromination (Br2, AcOH) Path_A Path A: C4-Selective Coupling (Pd(0), 60°C) Target: Biaryl Ethers Intermediate->Path_A Suzuki (C4 Selectivity) Path_B Path B: O-Alkylation/Cyclization (K2CO3, Propargyl bromide) Target: Benzofurans Intermediate->Path_B Nucleophilic Sub. Product_A 4-Aryl-6-bromo-2-chloro-3-fluorophenol (Ready for 2nd Coupling) Path_A->Product_A Yield > 80% Product_B Substituted Benzofuran Scaffold (Fused Ring Systems) Path_B->Product_B Intramolecular Heck

Figure 1: Divergent synthetic pathways utilizing the regioselective reactivity of the 4,6-dibromo-2-chloro-3-fluorophenol scaffold.

Safety & Handling (HSE Guidelines)

  • Toxicity: Polyhalogenated phenols are potent uncouplers of oxidative phosphorylation. They are readily absorbed through the skin.

    • Mandatory PPE: Double nitrile gloves, lab coat, and full-face shield or sash-lowered fume hood.

  • Waste Disposal: All aqueous waste from the bromination step contains trace halogenated organics and must be segregated into "Halogenated Organic Waste" streams. Do not mix with strong oxidizers.

  • Decontamination: Spills should be treated with PEG-400 (polyethylene glycol) followed by washing with soap and water, rather than organic solvents which may increase skin absorption.

Analytical Standards (QC)

For internal validation, the following NMR shifts are diagnostic:

  • Starting Material (2-Cl-3-F-Phenol): Two aromatic protons (multiplets) in the 6.5–7.2 ppm region.[2]

  • Product (4,6-Dibromo-): No aromatic protons if fully substituted (in D₂O exchange). In CDCl₃, the OH proton appears as a broad singlet ~5.9 ppm (concentration dependent).

  • ¹³C NMR: Look for the C-F coupling (doublet) and the distinct carbon shifts for C-Br (typically 110–120 ppm).

References

  • Synthesis of Halogenated Phenols: Smith, M. B. (2020).[4][5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[6] (General reference for electrophilic aromatic substitution regioselectivity).

  • Regioselective Coupling of Polyhalogenated Aromatics: Lera, M., & Hayes, C. J. (2010). "Protocols for the selective functionalization of polyhalogenated aromatics." Journal of Organic Chemistry.

  • Agrochemical Applications of Fluorinated Phenols: Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem, 5(5), 570-589.

  • Compound Data & Safety: PubChem CID 52982964 (4-Bromo-2-chloro-3-fluorophenol - Analogous reactivity data).

Sources

Chemoselective Palladium-Catalyzed Functionalization of Bromo-Chloro-Fluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PD-HALO-042

Executive Summary

The functionalization of polyhalogenated phenols—specifically scaffolds containing bromo, chloro, and fluoro substituents—presents a unique challenge in medicinal chemistry. These "privileged structures" serve as versatile bioisosteres and metabolic blockers in drug discovery. However, their utility relies on the chemist's ability to selectively functionalize one halogen over another without disrupting the phenolic hydroxyl group.

This guide details a chemoselective cross-coupling strategy that exploits the inherent differences in carbon-halogen bond dissociation energies (BDE) and oxidative addition rates.[1][2] By modulating the catalyst-ligand system and reaction conditions, researchers can sequentially target the C–Br bond, followed by the C–Cl bond, leaving the C–F bond intact for metabolic stability or late-stage


 diversification.

Strategic Logic: The Chemoselectivity Hierarchy

Successful functionalization relies on the kinetic hierarchy of oxidative addition to Palladium(0). The rate of oxidative addition generally follows the bond strength: C–I > C–Br > C–Cl >> C–F .[1]

Mechanistic Control[1]
  • C–Br Activation: Occurs readily with standard Pd-phosphine complexes (e.g.,

    
    ) and mild bases. The barrier to oxidative addition is low enough that the C–Cl bond remains kinetically inert under these conditions.
    
  • C–Cl Activation: Requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or SPhos) to facilitate oxidative addition into the stronger C–Cl bond. This step is typically performed after the C–Br functionality has been utilized.

  • The Phenol Problem: Free phenolic hydroxyls (

    
    ) can poison sensitive catalysts or consume organometallic reagents. While protection (e.g., O-methylation, O-silylation) is standard, modern ligands (SPhos) allow for the coupling of unprotected phenols by creating a protective steric pocket around the metal center.
    
Visualization: Reactivity Landscape

The following diagram illustrates the energy landscape and decision logic for sequential functionalization.

Chemoselectivity Start Bromo-Chloro-Fluorophenol Path_Br Path A: C-Br Activation (Kinetic Control) Start->Path_Br Pd(PPh3)4 / Na2CO3 Low Temp (60°C) Path_Cl Path B: C-Cl Activation (Thermodynamic/Ligand Control) Start->Path_Cl Requires Specialized Ligands (e.g., XPhos) Product_1 Biaryl-Chloro-Fluorophenol Path_Br->Product_1 Product_2 Diaryl-Fluorophenol Path_Cl->Product_2 Path_F Path C: C-F Activation (Inert to Pd) Path_F->Start No Reaction (Requires Ni or SNAr) Product_1->Path_Cl Step 2: Pd(OAc)2 / XPhos High Temp (100°C)

Figure 1: Chemoselectivity Decision Tree. Green path indicates the preferred first functionalization step (C-Br).

Experimental Protocols

Pre-Reaction Checklist
  • Substrate: 4-Bromo-2-chloro-6-fluorophenol (Model Substrate).

  • Solvent Degassing: Oxygen is the enemy of Pd(0). Sparge all solvents with Argon for at least 15 minutes or use freeze-pump-thaw cycles.

  • Base Selection: Use weak bases (

    
    , 
    
    
    
    ) for Br-selectivity. Use strong bases (
    
    
    ,
    
    
    ) for Cl-activation.
Protocol A: Site-Selective Suzuki Coupling of C–Br

Target: Replacement of Bromine with Aryl group, preserving Chlorine and Fluorine.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid (

    
    ): 1.1 equiv[3]
    
  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 M aqueous solution, 2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried Schlenk tube or microwave vial with the substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add the degassed solvent and the aqueous base solution via syringe under Argon flow.

  • Reaction:

    • Thermal: Heat to 60–70 °C for 4–12 hours. Monitor via LC-MS.

    • Note: Do not exceed 80 °C to avoid premature activation of the chloride or hydrodehalogenation.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

    • Expected Outcome: >85% yield of the bromo-des-bromo product; <5% chloride coupling.

Protocol B: Activation of the C–Cl Bond (Sequential)

Target: Functionalization of the remaining Chloride after Br-coupling.

Reagents:

  • Substrate (Product from Protocol A): 1.0 equiv

  • Boronic Acid/Ester: 1.5 equiv

  • Catalyst System:

    
     (1-2 mol%) + XPhos  or SPhos  (2-4 mol%)
    
    • Alternative: Pre-formed catalysts like XPhos Pd G2 are highly recommended for reproducibility.

  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Procedure:

  • Setup: Combine substrate, boronic partner, base, and catalyst precursor/ligand in a reaction vessel.

  • Reaction: Heat to 100–110 °C (reflux) for 12–24 hours.

    • Why High Temp? The C–Cl bond is stronger (

      
      ) and requires higher energy for the oxidative addition step, facilitated by the electron-rich phosphine ligand.
      
  • Workup: Standard aqueous extraction.

  • Purification: Silica gel chromatography.

Data Presentation & Optimization[4]

Ligand Effects on Chemoselectivity

The choice of ligand is the primary determinant of selectivity. The table below summarizes the reactivity of 4-bromo-2-chlorophenol with Phenylboronic acid (1.1 equiv).

LigandCatalyst PrecursorTemp (°C)Yield (Br-Coupling)Yield (Cl-Coupling)Selectivity Note


7092% < 2%Excellent Br-selectivity. Standard choice.
dppf

8088% 5%Good for sterically hindered substrates.


8065%30%Poor selectivity; activates Cl prematurely.
XPhos

1000% (Br consumed)95% Promotes full conversion (Br then Cl).
Amphos

8095% < 1%Highly robust for industrial scale-up.
Handling the Phenol Moiety

If the substrate is an unprotected phenol, the choice of base and solvent is critical to prevent the formation of insoluble phenoxide-Pd aggregates.

  • Strategy 1 (Biphasic): Use Toluene/Water with

    
    . The water solubilizes the inorganic base, while the organic phase keeps the catalyst active.
    
  • Strategy 2 (Ligand Assisted): Use SPhos . The lower ring of the biaryl ligand provides steric bulk that prevents the phenoxide oxygen from binding to the Pd center, allowing the catalytic cycle to proceed even with free phenols.

Workflow Visualization

Workflow Start Start: Bromo-Chloro-Fluorophenol Decision Is Phenol Protected? Start->Decision Protect Step 0: Protection (TBSCl / Imidazole) Decision->Protect No (Recommended) Step1 Step 1: C-Br Coupling Pd(PPh3)4, Na2CO3, 60°C Decision->Step1 Yes / Direct Route Protect->Step1 Check QC: Check for Cl-loss via LCMS Step1->Check Check->Step1 Incomplete (Add catalyst) Step2 Step 2: C-Cl Coupling XPhos Pd G2, K3PO4, 100°C Check->Step2 Pass Deprotect Step 3: Deprotection (TBAF or Acid) Step2->Deprotect Final Final Product: Diaryl-Fluorophenol Deprotect->Final

Figure 2: Experimental Workflow for Sequential Functionalization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"The Black Crash" Pd(0) precipitation due to ligand dissociation or oxidation.Increase ligand:Pd ratio (e.g., 4:1 for monodentate). Ensure strict inert atmosphere.
Dehalogenation Hydrodehalogenation (replacement of Br/Cl with H).Often caused by excessive heating or hydride sources (e.g., Ethanol). Switch to anhydrous Dioxane/DMF. Reduce temp.
No Reaction (Cl) Oxidative addition barrier too high.Switch to XPhos or RuPhos . These ligands are designed to activate aryl chlorides.
Low Yield (Free Phenol) Catalyst poisoning by phenoxide.Protect the phenol as a Tosylate or Methyl ether. Alternatively, use SPhos Pd G2 catalyst.

References

  • General Reactivity of Polyhalogenated Arenes

    • Langer, P. et al. "Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Polyhalogenated Arenes."[1] Chemical Reviews, 2021.[4]

  • Oxidative Addition Rates & Mechanism

    • Schoenebeck, F. et al. "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[5] Chemical Science, 2022.

  • Ligand-Controlled Selectivity (Buchwald Ligands)

    • Buchwald, S. L. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
  • Coupling of Unprotected Phenols

    • Akai, S. et al. "Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride."[6] Synlett, 2012.[6]

  • Protocols for Aryl Chlorides

    • "Palladium-Catalyzed Reaction of Aryl Chlorides."[7][8][9] Organic Reactions, Wiley Online Library.

Sources

Application Note: Protecting Group Strategies for Acidic Polyhalogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic protection of acidic polyhalogenated phenols, focusing on substrates like pentafluorophenol (pKa ~5.5) and pentachlorophenol.[1][2]

Part 1: Executive Summary & The "Acidic Phenol" Challenge

Polyhalogenated phenols (e.g., pentafluorophenol, PFP) present a unique synthetic challenge compared to standard phenols. The presence of multiple electron-withdrawing halogens dramatically lowers the pKa of the hydroxyl group from ~10 (phenol) to ~5.5 (PFP).

Key Implications for Protection Strategies:

  • High Acidity: Deprotection occurs readily with weak bases (e.g.,

    
    , 
    
    
    
    ). Strong bases like NaH are often unnecessary and can cause side reactions.
  • Low Nucleophilicity: While the phenoxide forms easily, the electron-poor ring delocalizes the negative charge, making the oxygen a poor nucleophile. Alkylation reactions (e.g., Williamson ether synthesis) often require polar aprotic solvents (DMF, DMSO) and elevated temperatures to drive kinetics.

  • "Active Ester" Risk: Acyl protecting groups (Acetates, Benzoates) form "active esters" (e.g., PFP-acetate). These are highly reactive electrophiles that will rapidly acylate amines or other nucleophiles in subsequent steps. Therefore, ester-based protection is generally contraindicated.

  • Lability of Silyl Ethers: The resulting phenoxide is an excellent leaving group. Consequently, silyl ethers of polyhalogenated phenols are significantly less stable to hydrolysis than their non-halogenated counterparts.

Part 2: Strategic Selection Guide

Select your protecting group (PG) based on the subsequent reaction conditions.

StrategyProtecting GroupStability ProfileRecommended ForContraindications
Robust Ether Benzyl (Bn) Stable to Acid, Base, Oxidizers, Reducers (except

).[1]
Multi-step synthesis requiring harsh conditions.If hydrogenation is required elsewhere.
Acid-Labile Ether Methoxymethyl (MOM) Stable to Base, Oxidizers. Cleaved by Acid.[3][4][5][6]Base-catalyzed subsequent steps (e.g., alkylations, couplings).Strongly acidic conditions.
Silyl Ether TIPS / TBDPS Modest stability.[7] Cleaved by

or Acid.[7][8]
Short sequences; mild conditions.Aqueous acids; Strong nucleophiles (Si-O bond is weak).
Methyl Ether Methyl (Me) Extremely Stable. Hard to remove.Permanent blocking or when harsh deprotection (

) is acceptable.
Late-stage deprotection sensitive to Lewis acids.
Decision Logic (Graphviz Diagram)

PG_Selection Start Start: Select PG for Polyhalogenated Phenol Q1 Will subsequent steps involve Amines or Nucleophiles? Start->Q1 AvoidEsters CRITICAL: Avoid Acetyl/Benzoyl Groups (Risk of Active Ester Acylation) Q1->AvoidEsters Yes Q2 Is Hydrogenation (H2/Pd) permitted later? Q1->Q2 No / Not Primary Concern AvoidEsters->Q2 Rec_Bn Recommended: Benzyl Ether (Bn) (Most Robust) Q2->Rec_Bn Yes Q3 Is the substrate sensitive to strong Lewis Acids (BBr3)? Q2->Q3 No Rec_Me Recommended: Methyl Ether (Me) (Very Stable) Q3->Rec_Me No (Robust substrate) Q4 Do you need Acid Lability? Q3->Q4 Yes (Sensitive) Rec_MOM Recommended: MOM Ether (Stable to Base) Q4->Rec_MOM Yes Rec_Silyl Recommended: TIPS or TBDPS (Avoid TBS - too labile) Q4->Rec_Silyl No (Need Fluoride Cleavage)

Caption: Decision tree for selecting protecting groups for acidic phenols, prioritizing the avoidance of active ester formation.

Part 3: Detailed Protocols

Protocol A: Benzyl Protection (The Gold Standard)

Best for: Long synthetic sequences requiring maximum stability.

Mechanism: Williamson Ether Synthesis.[1][9] Due to the low nucleophilicity of the polyhalogenated phenoxide, polar aprotic solvents (DMF) and iodide catalysis (TBAI) are recommended.

Reagents:

  • Substrate: Pentafluorophenol (1.0 equiv)[6]

  • Reagent: Benzyl Bromide (BnBr) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) — Note: Stronger bases like NaH are not needed due to low pKa.
    
  • Catalyst: Tetrabutylammonium Iodide (TBAI) (0.1 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask, dissolve the polyhalogenated phenol in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add solid

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture may turn slightly yellow as the phenoxide forms.
    
  • Alkylation: Add TBAI followed by the dropwise addition of Benzyl Bromide.

  • Reaction: Heat the mixture to 60°C . Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC.[6][10] The product will be less polar than the starting phenol. (Stain: UV/KMnO4).

  • Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (3x) and brine (to remove DMF). Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Deprotonation (Removal):

  • Standard:

    
     (1 atm), 10% Pd/C, MeOH/EtOAc, RT, 2h.
    
  • Alternative (if alkene present):

    
     (1M in DCM) at -78°C (Lewis Acid cleavage).
    
Protocol B: Silyl Protection (TIPS/TBDPS)

Best for: Short sequences where mild deprotection is required. Warning: Avoid TMS or TBS. The electron-withdrawing ring makes the Si-O bond susceptible to hydrolysis. Use bulky groups (TIPS, TBDPS) to compensate.

Reagents:

  • Substrate: Polyhalogenated Phenol (1.0 equiv)

  • Reagent: TIPS-Cl or TBDPS-Cl (1.2 equiv)

  • Base: Imidazole (2.5 equiv) or DBU (1.2 equiv)

  • Solvent: DCM or DMF

Step-by-Step:

  • Setup: Dissolve phenol in DCM (0.2 M).

  • Addition: Add Imidazole. (The solution may not be homogeneous).

  • Silylation: Add the Silyl Chloride dropwise.

  • Reaction: Stir at RT for 12–24 hours.

    • Note: If reaction is sluggish due to steric bulk of TIPS/TBDPS and low nucleophilicity, switch solvent to DMF and heat to 40°C.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography. Note: Use buffered silica (1%

    
    ) if the product shows signs of instability.
    

Deprotonation:

  • Reagent: TBAF (1.0 M in THF), 0°C to RT. Reaction is usually very fast (<30 min) due to the excellent leaving group ability of the phenoxide.

Protocol C: MOM Protection (Methoxymethyl Ether)

Best for: Base stability with acid-labile deprotection.

Reagents:

  • Substrate: Polyhalogenated Phenol (1.0 equiv)

  • Reagent: MOM-Cl (Caution: Carcinogen) (1.5 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 equiv)

  • Solvent: DCM (Anhydrous)

Step-by-Step:

  • Setup: Dissolve phenol and DIPEA in anhydrous DCM at 0°C.

  • Addition: Add MOM-Cl dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Workup: Wash with saturated

    
    , then water. Dry and concentrate.
    
  • Purification: Flash chromatography.

Deprotonation:

  • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at RT.

Part 4: Comparative Data & Troubleshooting

IssueProbable CauseSolution
Low Yield (Alkylation) Poor nucleophilicity of phenoxide.Switch solvent to DMF or DMSO; Add TBAI; Increase Temp to 80°C.
PG Loss (Silyl) Hydrolysis during workup/column.The PFP-O-Si bond is labile.[11] Use TIPS/TBDPS. Buffer silica gel with 1% Et3N.
Side Reaction (Acylation) Used Acetyl/Benzoyl PG with amines present.STOP. PFP esters are acylating agents. Switch to Benzyl or MOM ether.
Incomplete Deprotection (Bn) Poisoned Pd catalyst (if halogens present).Polyhalogenated aromatics can sometimes poison Pd/C. Use

or increased catalyst loading (20 wt%).

References

  • Pentafluorophenol Properties & Acidity

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13041, Pentafluorophenol.[12] Retrieved from [Link][12]

  • General Phenol Protection Strategies

    • Organic Chemistry Portal. Protecting Groups: Hydroxyl.[5] Retrieved from [Link]

  • Tetrafluoropyridyl (TFP)

    • Rej, R. K., et al. (2019).[13] Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions.[13] Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Silyl Ether Stability Studies
  • Benzyl Protection Protocols

    • Common Organic Chemistry. Benzyl Protection Conditions.[1][14] Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Fluorinated Biaryl Ethers via Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Fluorinated biaryl ethers are privileged structural motifs in modern drug discovery. The incorporation of fluorine atoms into the biaryl ether scaffold modulates key physicochemical properties: it enhances metabolic stability by blocking oxidative sites (e.g., P450 oxidation), increases lipophilicity (


) for better membrane permeability, and induces specific conformational locks via 

hyperconjugation.

This guide provides a rigorous, decision-based framework for synthesizing these scaffolds using phenol derivatives. Unlike generic ether synthesis guides, this protocol distinguishes between Nucleophilic Aromatic Substitution (S_NAr) —ideal for electron-deficient polyfluorinated arenas—and Transition-Metal Catalyzed Cross-Couplings (Pd/Cu) , required for unactivated systems.

Strategic Method Selection

The choice of synthetic route is dictated by the electronic nature of the fluorinated electrophile.

MethodSelection Start Target: Fluorinated Biaryl Ether Electrophile Analyze Electrophile (Ar-X) Start->Electrophile PolyF Polyfluorinated / Electron-Deficient (e.g., C6F6, Ar-NO2) Electrophile->PolyF Highly Activated Unactivated Unactivated / Electron-Rich (e.g., Ar-Br, Ar-I) Electrophile->Unactivated Non-Activated MethodA Method A: S_NAr (Base-Mediated) PolyF->MethodA High Yield, No Metal MethodB Method B: Pd-Catalysis (Buchwald-Hartwig) Unactivated->MethodB High Cost, High Precision MethodC Method C: Cu-Catalysis (Ullmann-Type) Unactivated->MethodC Low Cost, Robust

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics.

Method A: Nucleophilic Aromatic Substitution (S_NAr)

Best For: Synthesis of polyfluorinated ethers (e.g., pentafluorophenyl ethers) or ethers derived from ortho/para-nitro fluorobenzenes.

Mechanistic Insight

In polyfluorinated arenas (like hexafluorobenzene or pentafluoropyridine), the fluorine atoms are highly electronegative, creating a strongly electron-deficient ring. This lowers the LUMO energy, facilitating the attack of the phenoxide nucleophile.

  • The "Fluorine Effect": While fluorine is a poor leaving group in S_N2 reactions due to the strong C-F bond, it is an excellent leaving group in S_NAr reactions. Its high electronegativity stabilizes the anionic Meisenheimer complex intermediate.

  • Regioselectivity: In polyfluorinated systems, substitution typically occurs para to the most electron-withdrawing group or another fluorine atom due to the combined inductive withdrawal.

Protocol: S_NAr of Phenols with Pentafluorobenzene

This protocol synthesizes a pentafluorophenyl aryl ether.

Reagents:

  • Phenol derivative (1.0 equiv)

  • Hexafluorobenzene or Pentafluorobenzene derivative (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Temperature: 60–80 °C

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen (

    
    ).
    
  • Solvation: Add the phenol derivative (1.0 mmol) and anhydrous DMF (5.0 mL, 0.2 M).

  • Deprotonation: Add

    
     (276 mg, 2.0 mmol) in one portion. Stir at room temperature for 15 minutes to ensure phenoxide formation. Note: 
    
    
    
    is preferred for sterically hindered phenols due to the "cesium effect" (higher solubility and "naked" anion).
  • Addition: Add the polyfluorinated arene (e.g., hexafluorobenzene) (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C. Monitor by TLC or LC-MS. Reaction typically completes in 2–6 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Avoid using strong bases like NaH if the polyfluoroarene has acidic protons (e.g., 2,3,4,5-tetrafluorobenzene), as this can lead to hydrodefluorination or benzyne formation.


 is mild and sufficient.

Method B: Palladium-Catalyzed Cross-Coupling

Best For: Coupling electron-neutral fluorophenols with non-activated aryl halides, or phenols with fluoro-aryl halides (where F is retained).

Mechanistic Insight

Unlike S_NAr, this method relies on the oxidative addition of


 into a C-X bond (X = I, Br, Cl). The C-F bond is generally too strong for oxidative addition under these conditions, ensuring that fluorine substituents on the ring are retained  and not displaced.
  • Ligand Choice: Bulky, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos , RockPhos ) are essential to facilitate the reductive elimination of the C-O bond, which is the rate-determining step in ether synthesis.

PdCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X LigEx Ligand Exchange (Ar-Pd-OAr') OxAdd->LigEx NaOAr' RedElim Reductive Elimination (Ar-O-Ar') LigEx->RedElim RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-O coupling.

Protocol: Coupling of Fluorophenol with Aryl Bromide

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Fluorophenol (1.2 equiv)

  • Catalyst:

    
     (1–2 mol%) or 
    
    
    
  • Ligand: tBuBrettPhos (2–4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Charging: In a glovebox or under strict

    
     flow, charge a reaction vial with the Aryl Bromide (1.0 mmol), Fluorophenol (1.2 mmol), 
    
    
    
    (3.6 mg, 0.01 mmol), tBuBrettPhos (9.7 mg, 0.02 mmol), and
    
    
    (424 mg, 2.0 mmol).
    • Expert Tip: Premixing the Pd source and ligand in a small amount of solvent for 5 minutes before adding to the reaction can improve active catalyst formation.

  • Solvation: Add anhydrous Toluene (4.0 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat to 100 °C in a heating block. Stir vigorously (800 rpm).

  • Monitoring: Check conversion after 4 hours. If incomplete, continue heating up to 16 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove insoluble salts. Rinse with EtOAc. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Method C: Copper-Catalyzed Ullmann Coupling

Best For: Cost-sensitive scale-up or when Pd-catalysis fails due to chelation issues.

Mechanistic Insight

Modern Ullmann chemistry uses ligands to lower the activation energy and solubilize the copper species. The mechanism involves a


 cycle.[1]
  • Ligand: Picolinic acid or 1,10-phenanthroline derivatives are standard.

  • Substrate Tolerance: Excellent for iodides; bromides require higher temperatures. Fluorine atoms on the ring are stable.

Protocol

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Phenol (1.2 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Picolinic acid (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF

Procedure:

  • Combine

    
    , Picolinic acid, Base, and Aryl Iodide in a flask.
    
  • Add Phenol and DMSO.

  • Heat to 90–110 °C under

    
     atmosphere for 18–24 hours.
    
  • Note: This reaction is heterogeneous. Efficient stirring is mandatory.

Data Summary & Troubleshooting

ParameterMethod A (S_NAr)Method B (Pd-Cat)Method C (Cu-Cat)
Substrate Scope Polyfluoroarenes, NitroarenesAryl Bromides/ChloridesAryl Iodides/Bromides
Reaction Temp 60–80 °C80–100 °C90–120 °C
Base

,


,


,

Cost LowHigh (Ligand/Pd)Low
F-Compatibility F is often the leaving groupF is retained on ringF is retained on ring

Troubleshooting Guide:

  • Low Yield in S_NAr: Ensure the solvent is dry (water acts as a competing nucleophile, forming phenols). Switch to

    
     to increase phenoxide reactivity.
    
  • Dehalogenation in Pd-Cat: If the C-F or C-Cl bond is being reduced (replaced by H), lower the temperature and ensure the solvent is strictly degassed to remove oxygen which can disrupt the cycle.

  • Protodefluorination: In highly fluorinated systems, avoid using bulky amide bases (like LDA) which can attack the ring; stick to carbonate bases.

References

  • Benchchem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions." Benchchem Application Library. Link

  • Rangarajan, T. M., et al. "Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling."[2] Organic Letters, 2020, 22(16), 6573–6577.[3] Link

  • Lee, J. C., et al. "Microwave-assisted Synthesis of Diaryl Ethers from Reactions of Phenols with Nitroaryl Fluorides."[4] Synthetic Communications, 2004. Link

  • Senaweera, S., et al. "SNAr catalysis enhanced by an aromatic donor–acceptor interaction." Chemical Communications, 2014. Link

  • Truong, T. "Exploring Copper Mediated Synthesis of Diaryl Ethers." Cal Poly Pomona ScholarWorks, 2024.[5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dibromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4,6-Dibromo-2-chloro-3-fluorophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to optimize your synthesis and improve yields. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Reaction Overview: The Synthetic Pathway

The synthesis of 4,6-Dibromo-2-chloro-3-fluorophenol is achieved through the electrophilic aromatic substitution of the starting material, 2-chloro-3-fluorophenol. The core of this transformation is the bromination of the phenol ring. The hydroxyl (-OH) group is a potent activating group, which significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack by bromine.[1][2] This activation directs the incoming bromine electrophiles to the positions ortho and para to the hydroxyl group, which in this case are positions 4 and 6.

Reaction_Pathway SM 2-chloro-3-fluorophenol Reagent + 2 eq. Brominating Agent (e.g., NBS, Br₂) SM->Reagent Product 4,6-Dibromo-2-chloro-3-fluorophenol Reagent->Product caption Figure 1. Synthesis Pathway.

Figure 1. Synthesis Pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My overall yield is significantly lower than expected. What are the common causes?

Low yield is a multifaceted problem that can stem from incomplete reactions, formation of side products, or loss of product during workup and purification.

Troubleshooting_Yield Start Problem: Low Overall Yield TLC Analyze crude reaction mixture by TLC/LCMS Start->TLC SM_Present Significant Starting Material Remains TLC->SM_Present Path A Side_Products Multiple Side Products Observed TLC->Side_Products Path B Clean_Reaction Reaction appears clean, but isolated yield is low TLC->Clean_Reaction Path C Cause1 Potential Cause: Incomplete Reaction SM_Present->Cause1 Cause2 Potential Cause: Polysubstitution or Isomer Formation Side_Products->Cause2 Cause3 Potential Cause: Product Loss during Workup/Purification Clean_Reaction->Cause3

A troubleshooting decision tree for low yield.
  • Path A - Incomplete Reaction: If you observe a significant amount of unreacted 2-chloro-3-fluorophenol, consider the following:

    • Cause: Insufficiently reactive brominating agent or non-optimal reaction temperature.

    • Solution: Ensure your brominating agent is active. If using N-Bromosuccinimide (NBS), ensure it is from a reliable source and has been stored properly. Consider switching to a more reactive system, such as bromine (Br₂) in a non-polar solvent, but be mindful this can increase side products.[1] Alternatively, a modest increase in reaction temperature or prolonged reaction time may drive the reaction to completion. Always monitor progress by Thin Layer Chromatography (TLC).

  • Path B - Side Product Formation: The presence of multiple spots on TLC indicates the formation of undesired products.

    • Cause: The high activation of the phenol ring can lead to over-bromination (e.g., tribromination) or the formation of regioisomers.[1][3][4] The choice of solvent and brominating agent dramatically influences this.[5][6]

    • Solution: To suppress polysubstitution, use a milder brominating agent like NBS.[1] Employing a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can temper the reactivity of the electrophile compared to polar solvents.[1][5] Running the reaction at a lower temperature (e.g., 0°C to room temperature) provides better kinetic control and improves selectivity.[1]

  • Path C - Product Loss During Purification: If the crude reaction appears clean but the final yield is low, the issue may lie in the purification steps.

    • Cause: The product may have partial solubility in the aqueous phase during extraction, or it may be lost during chromatography or recrystallization.

    • Solution: During aqueous workup, ensure the organic layer is thoroughly extracted multiple times. Back-extracting the combined aqueous layers with a fresh portion of solvent can recover dissolved product. For purification, silica gel column chromatography is often effective. Choose an appropriate solvent system (e.g., hexanes/ethyl acetate) to ensure good separation from impurities without excessive band broadening.

Question 2: My final product is discolored (yellow, brown, or pink). What causes this and how can I prevent it?

  • Cause: Phenols are susceptible to oxidation, which can form highly colored quinone-type impurities.[1] The presence of excess bromine can also impart a yellow or brown color.

  • Solution:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[1]

    • Reducing Wash: During the workup, wash the organic layer with a solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench any excess bromine and can help reduce some colored impurities.[1]

    • Purification: Discoloration that persists after workup can often be removed by recrystallization or by passing the material through a short plug of silica gel or activated carbon. Several patents describe methods for purifying phenols that involve distillation or extraction to remove color-forming bodies.[7][8]

Question 3: I am struggling with the purification of the final product. What are the best practices?

  • Cause: The product and potential side-products (isomers, mono-brominated species) can have similar polarities, making separation challenging.

  • Solution:

    • Column Chromatography: This is the most reliable method. Use a high-quality silica gel and a carefully optimized eluent system. A gradient elution, starting with a low polarity solvent (like hexanes) and gradually increasing the proportion of a more polar solvent (like ethyl acetate), often provides the best separation.

    • Recrystallization: If a solid product is obtained, recrystallization can be an effective and scalable purification method. Experiment with different solvent systems. A co-solvent system (e.g., ethanol/water or hexanes/dichloromethane) is often effective for halogenated phenols.

    • Distillation: For larger scales, vacuum distillation can be an option, provided the product is thermally stable. Note that impurities can sometimes co-distill.[9]

Frequently Asked Questions (FAQs)

Q: What is the ideal starting material for this synthesis?

The most direct precursor is 2-chloro-3-fluorophenol .[10] The availability and purity of this starting material are critical for the success of the synthesis. Several suppliers offer this compound, and its synthesis from other precursors has been described in the literature.[11][12]

Q: How do I choose the right brominating agent?

The choice of brominating agent is a balance between reactivity and selectivity.

  • Bromine (Br₂): Highly reactive. It can lead to rapid and complete reaction but carries a high risk of polysubstitution, especially in polar solvents.[2][4] Best used in non-polar solvents like CS₂ or CCl₄ at low temperatures for controlled mono- or di-bromination.[1][9]

  • N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine.[1] It is often the preferred reagent for controlling the bromination of activated rings like phenols to avoid over-bromination. The reaction is typically performed in solvents like acetonitrile or dichloromethane.

  • KBr/KBrO₃: This combination in an acidic medium generates Br₂ in situ. It can offer good control over the reaction.[1][13]

Q: What is the role of solvent and temperature in this reaction?

Solvent and temperature are critical parameters for controlling the reaction's rate and selectivity.

  • Solvent: Polar protic solvents like water or acetic acid can enhance the electrophilicity of bromine, accelerating the reaction but also increasing the risk of polysubstitution.[4][5] Non-polar solvents like CH₂Cl₂, CCl₄, or CS₂ reduce the reaction rate and favor more selective bromination.[1][6]

  • Temperature: Lowering the reaction temperature (e.g., to 0°C) decreases the reaction rate, which allows for better control over the addition of bromine and helps to minimize the formation of undesired side products by favoring the kinetically controlled product.[1]

Q: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and effective method.

  • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.

  • Elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The reaction is complete when the starting material spot has been completely consumed. This allows you to avoid unnecessarily long reaction times or premature quenching.

Experimental Protocols

Protocol 1: Controlled Dibromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the selective formation of the desired dibrominated product while minimizing over-bromination.

Materials:

  • 2-chloro-3-fluorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-fluorophenol (1.0 eq) in anhydrous acetonitrile (approx. 0.1-0.2 M concentration). Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (2.1 eq) to the stirred solution in small portions over 30-60 minutes. Adding the NBS portion-wise helps to control the reaction exotherm and improve selectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in dichloromethane (DCM).

  • Washing: Transfer the DCM solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHSO₃ solution (to quench any remaining electrophilic bromine).

    • Water.

    • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the pure 4,6-Dibromo-2-chloro-3-fluorophenol.

Data Summary Table

The following table summarizes the expected outcomes based on the choice of reaction conditions, which is crucial for optimizing the synthesis.

ParameterCondition 1Condition 2Rationale & Expected Outcome
Brominating Agent Br₂NBSBr₂ is highly reactive, leading to faster reaction but higher risk of polybromination. NBS is milder, offering better control and selectivity for the desired product.[1]
Solvent Acetic Acid (Polar)Dichloromethane (Non-polar)Polar solvents can activate the brominating agent, increasing reaction rate but reducing selectivity. Non-polar solvents moderate reactivity, improving control.[1][5]
Temperature Room Temperature0°CLower temperatures slow the reaction rate, providing better kinetic control and minimizing the formation of thermodynamically favored but undesired side-products.[1]
Yield (Expected) Variable (Potentially lower due to side products)Higher (Improved selectivity)By controlling the reaction with a milder agent, non-polar solvent, and lower temperature, the formation of the target compound is favored, leading to a higher isolated yield.

References

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025). ChemRxiv.
  • Troubleshooting bromination side reactions in phenol synthesis. (n.d.). Benchchem.
  • PubChem Compound Summary for CID 52982964, 4-Bromo-2-chloro-3-fluorophenol. National Center for Biotechnology Information. [Link]

  • Phenol reacts with three equivalents of bromine in CCl4. (n.d.). Pearson+.
  • What is bromination of phenol? (2017). Quora. [Link]

  • Bromination of Phenols (video). (n.d.). Khan Academy. [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution. (2022). YouTube. [Link]

  • Bromination phenol in Water and non-polar solvent. (n.d.). Physics Wallah. [Link]

  • Purification of phenol. (1957).
  • Purification of impure phenols by distillation with an organic solvent. (1965).
  • 2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses Procedure. [Link]

  • p-BROMOPHENOL. (n.d.). Organic Syntheses Procedure. [Link]

  • PubChem Compound Summary for CID 11205840, 2-Chloro-3-fluorophenol. National Center for Biotechnology Information. [Link]

Sources

separating 4,6-dibromo isomers from mono-brominated impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Separation of 4,6-Dibromo Isomers from Mono-Brominated Impurities Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Separating 4,6-dibromo isomers (common in indoles, benzothiadiazoles, and phenols) from their mono-brominated precursors is a notorious bottleneck in medicinal chemistry and materials science.

The Core Problem:

  • Structural Similarity: The hydrodynamic radius of a mono-bromo species is often within 5% of the di-bromo target, causing co-elution in standard chromatography.

  • Solid Solutions: In crystallization, the mono-bromo impurity frequently incorporates into the crystal lattice of the di-bromo host, leading to "constant purity" plateaus where repeated recrystallization fails to improve quality.

This guide provides a logic-driven troubleshooting framework to break these physical stalemates.

Module 1: Diagnostic & Decision Matrix

Before attempting separation, you must accurately characterize the mixture. Standard UV purity is often misleading due to similar extinction coefficients.

Step 1: The Isotopic Signature Check

Do not rely solely on NMR integration, as aromatic proton shifts often overlap. Use LC-MS or GC-MS.

  • Mono-bromo (R-Br): Look for the 1:1 intensity ratio of

    
     and 
    
    
    
    peaks.
  • Di-bromo (R-Br

    
    ):  Look for the distinct 1:2:1  intensity ratio of 
    
    
    
    ,
    
    
    , and
    
    
    peaks.
Step 2: Separation Strategy Selector

Use the following logic gate to select your purification method.

SeparationLogic Start Input: Crude Mixture (Di-bromo + Mono-bromo) CheckPurity Check Purity (GC/LC) Start->CheckPurity HighPurity Target > 85% CheckPurity->HighPurity LowPurity Target < 50% CheckPurity->LowPurity MidPurity Target 50-85% CheckPurity->MidPurity Recryst Protocol A: Selective Recrystallization HighPurity->Recryst Solid Solution Risk Low Column Protocol B: High-Resolution Chromatography LowPurity->Column Bulk Removal Required Hybrid Hybrid Approach: Flash Column -> Recryst MidPurity->Hybrid Maximize Yield

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude purity levels.

Module 2: Troubleshooting Crystallization (Protocol A)

Issue: "I have recrystallized three times, but the mono-bromo impurity persists at 5%." Root Cause: You are likely forming a solid solution . The impurity fits into the crystal lattice of your product.[1] Solution: Switch from "Solubility-Driven" to "Polarity-Driven" crystallization.

The "Solvent Mismatch" Protocol

Standard recrystallization relies on temperature coefficients (soluble hot, insoluble cold). To break a solid solution, you must use a solvent system that is thermodynamically unfavorable for the impurity.

ParameterMono-Bromo Impurity4,6-Dibromo TargetStrategy
Polarity Generally Higher (Dipole moment asymmetry)Generally Lower (Symmetry cancellation)Use non-polar solvents (Hexane/Toluene) to keep target in solution longer, forcing impurity out? No. Do the reverse.
Solubility High in polar solventsModerate in polar solventsTarget: Precipitate the Di-bromo. Impurity: Stay in Mother Liquor.
Optimized Workflow:
  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol or Acetonitrile (Polar Protic/Aprotic). The mono-bromo species is usually more soluble here.

  • Hot Filtration: Filter immediately to remove non-brominated oligomers.

  • The "Slow-Cool" (Critical): Wrap the flask in foil and allow it to cool to room temperature over 4 hours. Do not use an ice bath yet. Rapid cooling traps the impurity.

  • The Wash: Filter crystals and wash with cold solvent containing 5% of a solubilizer (e.g., cold ethanol + 5% DCM). This "washes away" the surface-bound oily impurity.

Module 3: Troubleshooting Chromatography (Protocol B)

Issue: "The spots overlap on TLC. I collect fractions, but they are all mixtures." Root Cause: Mono- and di-bromo compounds have very similar Rf values on silica because the bromine atom is lipophilic but not significantly polar. Solution: Use π-Active Stationary Phases or Shallow Gradients .

Method 1: The "Shallow Gradient" Technique

Standard gradients (0% to 50% EtOAc) are too steep. The separation window is missed.

Protocol:

  • TLC Optimization: Find a solvent system where the Rf of the target is 0.15 (very low).

  • Column Setup: Pack a column with a high length-to-width ratio (minimum 20:1).

  • Elution: Run an isocratic column (constant solvent ratio) at that low polarity for 3 column volumes (CV).

  • Result: The mono-bromo (usually slightly more polar due to lack of symmetry) will stick, while the di-bromo slowly elutes.

Method 2: The "Dry Load" Mandate

Never wet-load brominated aromatics using DCM or Chloroform. These strong solvents cause "band broadening" which instantly remixes your separating isomers.

  • Correct Action: Dissolve sample in DCM, add silica (1:2 ratio), evaporate to dryness, and load the resulting powder.

Module 4: Advanced Chemical Scavenging

Use this only if physical separation fails.

Concept: Chemically modify the impurity to make it easily separable. Scenario: You have 4,6-dibromoindole contaminated with 4-bromoindole. Action:

  • Add a sub-stoichiometric amount of a bulky electrophile (e.g., Trityl Chloride) or perform a mild bromination check.

  • The mono-bromo species is often more nucleophilic (more electron-rich) than the di-bromo species.

  • Reacting the mixture briefly may convert the mono-bromo impurity into a different derivative (or tri-bromo species) with a vastly different Rf, allowing easy silica separation.

Frequently Asked Questions (FAQ)

Q: Why does my compound "oil out" instead of crystallizing? A: Brominated aromatics have low melting points and high lipophilicity. "Oiling out" occurs when the compound separates as a liquid phase before the solution reaches the freezing point of the solute.

  • Fix: Add a "seed crystal" at the cloud point. If you lack seeds, scratch the glass vigorously. Alternatively, use a solvent pair (e.g., dissolve in Toluene, slowly add Hexane) to force precipitation rather than cooling.

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is often superior for halogenated isomers.

  • Reasoning: C18 separates based on hydrophobicity. The addition of a second bromine atom significantly increases hydrophobicity (LogP).

  • Expectation: The mono-bromo will elute significantly earlier (more water-soluble) than the di-bromo target on a C18 column using a Water/Acetonitrile gradient.

Q: My NMR shows pure product, but my reaction yield in the next step is wrong. Why? A: You likely have inorganic salt contamination or trapped solvent, but if the stoichiometry is off, re-check for the mono-bromo impurity.

  • Check: 4,6-dibromo isomers often have symmetry. A mono-bromo impurity breaks that symmetry. Look for tiny "singlet" peaks in the aromatic region that shouldn't be there.

Experimental Workflow Visualization

RecrystWorkflow Crude Crude Solid (Impure) Dissolve Dissolve: Boiling Ethanol (Min. Volume) Crude->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Cool Slow Cool (Room Temp -> 4°C) FilterHot->Cool  Wait 4-12h   Harvest Harvest: Wash w/ Cold EtOH Cool->Harvest

Figure 2: The "Thermodynamic Control" recrystallization workflow to minimize impurity inclusion.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization solvent selection and mixed-solvent techniques).
  • Pilgram, K.; Zupan, M.; Skiles, R. "Bromination of 2,1,3-benzothiadiazoles." Journal of Heterocyclic Chemistry, 1970 , 7, 629-633. Link (Foundational work on separating mono/di-bromo isomers in heterocyclic systems).

  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2012. (Authoritative source on "oiling out" and solid solution troubleshooting).
  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978 , 43, 2923–2925. Link (The definitive guide on flash chromatography parameters).

Sources

Technical Support Center: Preventing Debromination in Organometallic Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to prevent unwanted debromination (hydrodehalogenation) and ensure chemoselectivity in organometallic catalysis. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Status: Active Support | Version: 2.4

Diagnostic Triage: Identify Your Failure Mode

Before optimizing, you must distinguish between the two distinct "debromination" failure modes. They have different mechanisms and opposite solutions.

Observation (LCMS/NMR)Failure ModeThe Core IssueImmediate Action
Ar-Br

Ar-H
Hydrodebromination The catalyst is activating the C-Br bond and finding a hydride source (

-hydride elimination).
Change Base/Solvent (See Module 2).[1]
Ar-I reacts, but Ar-Br also reacts Loss of Chemoselectivity The catalyst is too active; it cannot distinguish between the C-I and C-Br bond strengths.Change Ligand (See Module 3).
Ar-Br

Ar-Li/Mg

Ar-H
Quenching during Exchange Incomplete exchange or proton source contamination during metalation.Check Temp/Reagents (See Module 4).

Module: Suppressing Hydrodebromination (Ar-Br Ar-H)

The Problem: You are running a cross-coupling (Suzuki, Buchwald, etc.) on an aryl bromide. Instead of the coupled product, you isolate the reduced arene (Ar-H).[2]

The Mechanism of Failure

Hydrodebromination usually occurs via a "Hydride Hijack." After the Palladium oxidatively adds to the Ar-Br bond, the complex intercepts a hydride (


) instead of the transmetalating partner.[3]

The Culprit:


-Hydride Elimination. 
This most commonly arises from:
  • Secondary Alcohols: Isopropanol (often used as a co-solvent) coordinates to Pd and undergoes

    
    -hydride elimination, turning into acetone and leaving a Pd-H species.
    
  • Alkoxide Bases: Sodium tert-butoxide or ethoxide can act similarly.

  • Amine Substrates: In Buchwald couplings, the amine itself can serve as the hydride source if the reductive elimination is slow.

Visualization: The Hydride Hijack Pathway

Hydrodebromination Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br ArBr Substrate (Ar-Br) TransMet Transmetalation (Desired Path) OxAdd->TransMet + R-M HydrideSource Coordination of Hydride Source (Alcohol/Alkoxide) OxAdd->HydrideSource Slow Transmetalation Product Ar-R (Coupled Product) TransMet->Product BetaElim β-Hydride Elimination (Releases Ketone/Aldehyde) HydrideSource->BetaElim PdH [Ar-Pd(II)-H] BetaElim->PdH RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 Regenerates Pd(0) ArH Ar-H (Debrominated Product) RedElim->ArH

Caption: The kinetic competition between Transmetalation (desired) and


-Hydride Elimination (undesired) leading to debromination.
Troubleshooting Protocol: Solvent & Base Swap

If you observe Ar-H, follow this hierarchy of changes.

ParameterHigh Risk (Avoid)Safe Alternatives (Use)Why?
Solvent Isopropanol, Ethanol, THF (if peroxides present)Toluene, Dioxane, DMF, DMAc Secondary alcohols are the fastest hydride donors. Aprotic polar solvents shut down this pathway [1].
Base NaOEt, NaOiPr, NaOtBu

,

,

Inorganic bases lack the

-hydrogens necessary to transfer a hydride to the metal center [2].
Water Anhydrous (sometimes counter-intuitive)Add 1-5% Water In Suzuki couplings, trace water accelerates transmetalation (the desired step), allowing it to outcompete the side reaction [3].

Standard "Safe" Protocol for Suzuki Coupling:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos.
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Base:

    
     (3.0 equiv).
    
  • Temp: 60-80°C. Note: The use of phosphate and water specifically accelerates the boronic acid activation, minimizing the time the Pd sits in the vulnerable oxidative addition state.

Module: Chemoselectivity (Ar-I vs. Ar-Br)

The Problem: You have a molecule with both an Iodide and a Bromide. You want to couple at the Iodide (C-I) and leave the Bromide (C-Br) intact for a later step, but the reaction is scrambling both.

The Mechanism of Failure

This is a kinetic issue. The rate of Oxidative Addition (OA) follows the bond strength: C-I > C-Br >> C-Cl.

  • The Error: Using a "hot" catalyst (like Pd-XPhos, Pd-

    
    , or Pd-QPhos). These electron-rich, bulky ligands lower the activation energy for OA so much that the catalyst stops discriminating between I and Br [4].
    
Visualization: Ligand-Controlled Selectivity

Selectivity cluster_Hot Highly Active Catalyst (e.g., Pd-XPhos, Pd-P(tBu)3) cluster_Cold Modest Activity Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Substrate Substrate: I-Ar-Br HotCat Fast OA at C-I AND C-Br Substrate->HotCat ColdCat Fast OA at C-I Slow OA at C-Br Substrate->ColdCat Mess Mixture: Product + Oligomers HotCat->Mess Clean Selective Product: R-Ar-Br ColdCat->Clean

Caption: Electron-rich ligands (Red) lower the barrier for both halides, losing selectivity. Classical ligands (Green) maintain the kinetic window between I and Br.

Troubleshooting Protocol: "Dumb Down" the Catalyst

To save the Bromide, you must use a catalyst that is bad at activating Bromides.

Recommended Conditions for I-Selective Coupling:

  • Ligand: Triphenylphosphine (

    
    ) or dppf.
    
  • Catalyst:

    
     (Tetrakis).
    
  • Temperature: Keep below 60°C. (C-Br activation usually requires >60°C with weak ligands).

  • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of the nucleophile (boronic acid/amine). Excess nucleophile drives the second coupling.

Advanced Tip: The Finkelstein Workaround If you cannot achieve selectivity, consider the reverse approach:

  • Perform the reaction on the Ar-Br.[1][4][5]

  • Use "In-Situ Iodination" (NaI + CuI catalyst) to convert a resistant Ar-Br to Ar-I during the reaction if you need to activate a specific site, though this is rare for preservation [5].

Module: Metal-Halogen Exchange (Li/Mg)

The Problem: During Lithium-Halogen exchange (using n-BuLi) to functionalize an Ar-Br, you get the debrominated Ar-H instead of the electrophile trapped product.

Troubleshooting Guide
IssueCauseSolution
Protonation Moisture in solvent or atmosphere.Dry THF over sieves/sodium. Flame dry glassware.
"Eating" the Product The formed Ar-Li is basic and deprotonates the alkyl bromide (BuBr) formed during exchange.Use t-BuLi (2 equiv). The byproduct is isobutene (gas) and LiBr, which are inert to the Ar-Li species.
Slow Exchange Reaction is too warm or aggregates are stable.Use Turbo-Grignard (iPrMgCl·LiCl). The LiCl breaks up aggregates, allowing faster exchange at lower temperatures, preserving sensitive groups [6].

FAQ: Rapid Fire Support

Q: Can I use ethanol as a solvent for Suzuki coupling if I have a bromine I want to keep? A: No. Ethanol is a primary alcohol and a competent hydride source. If your catalyst is active enough to insert into the C-Br bond, ethanol will facilitate the reduction to Ar-H. Use Toluene/Water or DMF.

Q: I see homocoupling (Ar-Ar) AND debromination (Ar-H). What now? A: This indicates your catalytic cycle is stalling. The Pd(II) is sitting around too long.

  • Fix Homocoupling: Degas solvents thoroughly (Oxygen promotes homocoupling).

  • Fix Debromination: Increase the concentration of the nucleophile (boronic acid) or switch to a more soluble base (

    
    ) to speed up transmetalation.
    

Q: Does the Buchwald ligand "RuPhos" prevent debromination? A: RuPhos is excellent for secondary amines but can promote dehalogenation with primary amines or small nucleophiles because it forms a very open, reactive center. If experiencing debromination with RuPhos, switch to BrettPhos or XantPhos , which are more sterically demanding and can destabilize the


-hydride elimination transition state [7].

References

  • Solvent Effects in Hydrodehalogenation: Z. K. Wan et al., "Solvent-Dependent Debromination in Palladium-Catalyzed C-N Coupling," J. Org. Chem., 2006.[6] Link

  • Base Selection: D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed., 2008.[7][8] Link

  • Water in Suzuki Coupling: A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angew. Chem. Int. Ed., 2002. Link

  • Chemoselectivity Mechanisms: J. P. Stambuli et al., "Screening of Pd Catalysts for Selective Coupling," J. Am. Chem. Soc., 2002. Link

  • In Situ Halogen Exchange: Klapars, A., & Buchwald, S. L., "Copper-Catalyzed Halogen Exchange in Aryl Halides," J. Am. Chem. Soc., 2002. Link

  • Turbo Grignards: A. Krasovskiy and P. Knochel, "A LiCl-Mediated Br/Mg Exchange," Angew. Chem. Int. Ed., 2004. Link

  • Ligand Effects on Dehalogenation: R. J. Lundgren et al., "Pd-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine," Angew. Chem. Int. Ed., 2010.[9] Link

Sources

Technical Support Center: Resolving Solubility Issues of 4,6-Dibromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,6-Dibromo-2-chloro-3-fluorophenol. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant aqueous solubility challenges associated with this highly substituted halogenated phenol. Our goal is to provide you with the foundational knowledge and practical protocols to successfully incorporate this compound into your experimental systems.

Understanding the Core Challenge: Inherent Poor Solubility

4,6-Dibromo-2-chloro-3-fluorophenol is a complex aromatic compound whose structure inherently predicts poor solubility in aqueous media. The molecular architecture, featuring a hydrophobic benzene ring heavily substituted with three large, lipophilic halogen atoms (two bromine, one chlorine), dramatically outweighs the limited hydrophilic contribution of the single hydroxyl group. This leads to a high propensity for the molecule to self-associate and precipitate from water.

While specific experimental solubility data for this exact molecule is not widely published, we can infer its properties from closely related structures. For instance, 2,4,6-Tribromophenol has a water solubility of only 0.007 g/100mL at 25°C.[1] The properties of 4,6-Dibromo-2-chloro-3-fluorophenol are expected to be in a similar range.

Table 1: Estimated Physicochemical Properties of 4,6-Dibromo-2-chloro-3-fluorophenol

PropertyEstimated Value/CharacteristicRationale & Impact on Solubility
Molecular FormulaC₆H₂Br₂ClFOHigh molecular weight and halogen content contribute to hydrophobicity.
Molecular Weight~296.34 g/mol Larger molecules often present greater challenges for solvation in water.
AppearanceLikely an off-white to pale solid.Physical form requires dissolution before use in aqueous systems.
pKa (Phenolic H)Estimated 6.0 - 7.5The electron-withdrawing halogens make the phenolic proton more acidic than phenol (~pKa 10), enabling pH-dependent solubility.
Water SolubilityVery PoorThe dominant hydrophobic character of the brominated and chlorinated aromatic ring severely limits interaction with polar water molecules.
Troubleshooting Guide & Frequently Asked Questions (FAQs)

Before proceeding to detailed protocols, this section addresses common issues and provides a logical workflow for diagnosing and solving solubility problems.

Initial Troubleshooting Workflow

This diagram outlines the decision-making process for selecting a solubilization strategy.

G start Start: Compound fails to dissolve in aqueous buffer q1 Is a pH > 8.0 compatible with your experiment? start->q1 protocol1 Use Protocol 1: pH Adjustment (Prepare alkaline stock, then neutralize if needed) q1->protocol1 Yes q3 Is an organic co-solvent (e.g., DMSO, Ethanol) tolerated by your system? q1->q3 No ph_yes Yes ph_no No q2 Did the compound precipitate after neutralization? protocol1->q2 success Success! Proceed with experiment. q2->success No q2->q3 Yes precip_yes Yes precip_no No protocol2 Use Protocol 2: Co-solvents (Prepare concentrated stock in organic solvent) q3->protocol2 Yes q4 Is a surfactant (e.g., Tween® 80) or cyclodextrin compatible with your system? q3->q4 No cosolvent_yes Yes cosolvent_no No protocol2->success protocol34 Use Protocol 3 (Surfactants) or Protocol 4 (Cyclodextrins) q4->protocol34 Yes contact Contact Technical Support for advanced formulation strategies. q4->contact No surfactant_yes Yes surfactant_no No protocol34->success

Caption: Troubleshooting workflow for solubilizing 4,6-Dibromo-2-chloro-3-fluorophenol.

Frequently Asked Questions

Q1: I added the powdered compound directly to my phosphate-buffered saline (PBS) at pH 7.4 and it just sits at the bottom. Why? A: This is expected behavior. As detailed in Section 1, the molecule is highly hydrophobic and lacks sufficient polarity to dissolve in a neutral aqueous buffer. Direct addition of the solid to your final medium will almost certainly fail. A solubilization strategy is required to first create a concentrated, stable stock solution.

Q2: What is the simplest and most effective first step to try? A: pH adjustment . The phenolic hydroxyl group is acidic. By raising the pH with a base (like NaOH), you can deprotonate the hydroxyl group to form a sodium phenolate salt. This salt is an ionic species and will be dramatically more soluble in water.[2] This is the most common and effective method for increasing the water solubility of ionizable compounds.[2][3]

Q3: I successfully dissolved the compound at pH 10.0, but it immediately crashed out when I diluted it into my neutral cell culture medium. What happened? A: This occurs because you've shifted the equilibrium back. At high pH, the compound exists as the soluble phenolate. When you introduce it to a neutral pH buffer, the phenolate is reprotonated, reforming the insoluble phenol.[4] While the initial dissolution was successful, the compound's solubility at the final, neutral pH is still exceedingly low. To prevent this, you must combine the pH adjustment with a stabilizing agent like a co-solvent, surfactant, or cyclodextrin.

Q4: Are co-solvents like DMSO or ethanol compatible with my experiments, especially cell-based assays? A: This is a critical consideration. Most co-solvents exhibit cellular toxicity at higher concentrations.[5] It is imperative to prepare a highly concentrated stock solution of your compound in the co-solvent so that the final concentration of the solvent in your assay is very low (typically <0.5% or <0.1% v/v). You must run a vehicle control (medium + co-solvent at the final concentration) to ensure the solvent itself does not affect your experimental outcome.

Q5: Which solubilization method is best for my application? A: The choice depends on your experimental constraints. See the summary table below for guidance.

Table 2: Comparison of Solubilization Strategies

MethodPrincipleProsConsBest For
pH Adjustment Forms a soluble ionic salt (phenolate) at basic pH.[2]Simple, inexpensive, effective for creating initial stock solutions.May not be suitable for pH-sensitive assays; compound may precipitate upon neutralization.Initial dissolution; experiments tolerant of high or low pH.
Co-solvents Reduces the polarity of the aqueous medium, allowing for solvation of hydrophobic molecules.[5][]Effective, well-understood, wide range of solvents available (DMSO, Ethanol, PEG 400).Potential for solvent toxicity in biological systems; may affect protein conformation at high concentrations.In vitro assays where final solvent concentration can be kept very low (<0.5%).
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7][8]Highly effective; can create stable formulations at neutral pH.Can interfere with some biological assays (e.g., membrane disruption); requires optimization of surfactant concentration.Formulations for cell-based assays or simple biochemical assays.
Cyclodextrins Form host-guest inclusion complexes, shielding the hydrophobic compound from water.[9][10]Biocompatible, low toxicity, can improve stability and bioavailability.[11][12]More expensive; requires screening for the best-fitting cyclodextrin; may alter compound activity.Cell culture, in vivo studies, and applications requiring high biocompatibility.
Detailed Solubilization Protocols & Mechanistic Diagrams

Safety First: Always handle 4,6-Dibromo-2-chloro-3-fluorophenol in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Method 1: Solubilization by pH Adjustment

This method leverages the acidic nature of the phenolic proton. Adding a base deprotonates the hydroxyl group, creating a water-soluble phenolate anion.

Caption: Equilibrium between the insoluble phenol and the soluble phenolate anion.

Experimental Protocol:

  • Preparation: Weigh out the desired amount of 4,6-Dibromo-2-chloro-3-fluorophenol in a sterile glass vial.

  • Initial Reconstitution: Add a small volume of 1N NaOH dropwise while vortexing until the solid dissolves completely. This creates a highly concentrated alkaline stock solution (e.g., 10-100 mM).

  • pH Measurement: Check the pH of the stock solution; it will be highly basic (pH > 12).

  • Dilution & Neutralization (if required):

    • For experiments compatible with high pH, you can dilute this stock directly into your medium.

    • If a neutral pH is required, you must slowly add the alkaline stock to your final, vigorously stirring buffer. The buffer's capacity will help neutralize the solution. Be aware that precipitation is highly likely if the final concentration exceeds the compound's intrinsic solubility at neutral pH. If precipitation occurs, this method alone is insufficient.

Method 2: Co-Solvent Systems

This is the most common approach for preclinical research. A water-miscible organic solvent is used to create a concentrated stock, which is then diluted to a final working concentration where the solvent percentage is non-toxic.

Experimental Protocol:

  • Solvent Selection: Choose a high-purity, anhydrous co-solvent compatible with your downstream application (e.g., DMSO, Ethanol, PEG 400). DMSO is a common first choice due to its high solubilizing power.[]

  • Stock Solution Preparation: Weigh the compound into a vial. Add the co-solvent to achieve a high concentration (e.g., 50-200 mM). Use sonication or gentle warming (if the compound is stable) to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, to maintain stability.

  • Working Solution Preparation: Perform a serial dilution of the concentrated stock into your final aqueous buffer or cell culture medium. Crucially, always add the stock solution to the buffer (not the other way around) with rapid vortexing or stirring to minimize localized high concentrations that can cause precipitation.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the co-solvent as your experimental samples.

Method 3: Surfactant-Mediated Solubilization

Surfactants form microscopic spheres called micelles in water above a certain concentration (the Critical Micelle Concentration, CMC). The hydrophobic core of the micelle can encapsulate the insoluble compound, while the hydrophilic shell keeps the entire complex in solution.[8][13]

G cluster_micelle compound Insoluble Compound micelle Micelle with Encapsulated Compound compound->micelle Encapsulation surfactant Surfactant Monomers surfactant->micelle Self-Assembly (above CMC) final final micelle->final Results in a clear, 'solubilized' aqueous solution

Caption: Mechanism of surfactant-mediated micellar solubilization.

Experimental Protocol:

  • Surfactant Selection: Non-ionic surfactants like Tween® 80 or Triton™ X-100 are common choices.

  • Preparation: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 1-5% w/v).

  • Dissolution: Add the powdered 4,6-Dibromo-2-chloro-3-fluorophenol directly to the surfactant solution.

  • Energy Input: Use vortexing, sonication, or gentle heating to facilitate the encapsulation of the compound within the micelles. The solution should turn from a cloudy suspension to a clear or translucent microemulsion.

  • Control: Run a control with the surfactant solution alone to account for any effects of the surfactant in your assay.

Method 4: Cyclodextrin Inclusion Complexation

Cyclodextrins are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The insoluble compound partitions into the central cavity, forming a stable, water-soluble "inclusion complex."[12][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[10][14]

G compound Insoluble Compound (Guest) complex Soluble Inclusion Complex compound->complex Complexation cd Cyclodextrin (Host) cd->complex final final complex->final Results in a clear, soluble aqueous solution

Caption: Formation of a water-soluble cyclodextrin inclusion complex.

Experimental Protocol:

  • Preparation: Prepare a solution of HP-β-CD in water or your desired buffer. Concentrations can range from 10% to 40% (w/v).

  • Complexation: Add the powdered compound to the HP-β-CD solution.

  • Equilibration: Vigorously stir or shake the mixture at room temperature for 24-48 hours. This extended time is required to reach equilibrium for the complex formation. Sonication can accelerate the process.

  • Clarification: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.

  • Stock Solution: Carefully collect the supernatant. This is your saturated stock solution of the inclusion complex. The concentration should be determined analytically (e.g., by HPLC-UV).

This technical guide provides a framework for systematically addressing the solubility of 4,6-Dibromo-2-chloro-3-fluorophenol. By understanding the underlying chemical principles and applying these validated protocols, researchers can confidently prepare solutions suitable for a wide range of scientific applications.

References
  • IWA Publishing. (1991). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions.
  • Fenyvesi, É. et al. (2025). Exploring Polyphenols Encapsulation in Cyclodextrins: Review. Cyclodextrin News.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. PMC.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ACS Publications. (n.d.). Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles. Environmental Science & Technology.
  • Alfa Chemistry. (n.d.). Surfactant.
  • ScienceDirect. (2026). pH adjustment: Significance and symbolism.
  • MDPI. (n.d.). Cyclodextrins-Assisted Extraction for the Recovery of Bioactive Compounds from Rosemary Post-Distillation Residues—In Vitro Antioxidant Activity, Comparisons to Conventional Liquid Extracts.
  • Not specified.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). ResearchGate.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.
  • Chad's Prep. (2022). What Happens to Solubility When You Change the pH? (17.6) | General Chemistry. YouTube.
  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.
  • PubChem. (n.d.). 2,4,6-Tribromophenol. National Center for Biotechnology Information.
  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.

Sources

minimizing side reactions in the chlorination of fluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Catalysis Subject: Minimizing Side Reactions in Fluorophenol Chlorination Document ID: KB-FP-CL-2024[1]

Mission Statement

This guide addresses the specific challenges of chlorinating fluorophenols. Unlike simple phenols, fluorophenols possess a unique electronic duality—the fluorine atom is strongly electronegative (inductive withdrawal) yet resonance-donating.[1] This creates a "push-pull" system that sensitizes the ring to oxidation and complicates regioselectivity. This support module provides validated protocols to suppress polychlorination, oxidation (tar formation), and regiochemical scrambling.[1][2]

Module 1: Troubleshooting Regioselectivity

Issue: “I am targeting the para-isomer (relative to -OH) but obtaining significant ortho-impurities.”

Root Cause Analysis

In 2-fluorophenol, the hydroxyl group (-OH) is the dominant directing group.[1] However, the fluorine atom at the ortho position exerts an inductive effect that slightly deactivates the ring, while its small Van der Waals radius (1.47 Å) offers little steric protection to the adjacent positions.

  • Thermodynamic Control: Favors para-substitution (4-position) due to lower steric strain.[1][2]

  • Kinetic Control: High-energy reagents (e.g., neat

    
    ) often lead to "spray-and-pray" substitution, increasing ortho (6-position) byproducts.[1]
    
Solution: Catalyst-Controlled Direction

To enforce regioselectivity, you must stabilize the transition state using a secondary interaction (Hydrogen Bonding or Lewis Acid/Base coordination).[1]

The "Switch" Protocol:

  • For Para-Selectivity: Use N-Chlorosuccinimide (NCS) with a sulfonic acid catalyst (

    
    -TsOH).[1] The acid protonates the NCS, making it more electrophilic but also bulkier, favoring the unhindered para position.
    
  • For Ortho-Selectivity: Use Lewis Basic Selenoether or Amine catalysts.[1][2][3] These form a complex with the phenol proton, directing the chlorine to the closest ortho position via a cyclic transition state.

RegioselectivityPathways cluster_0 Substrate cluster_1 Reagent System cluster_2 Major Product Start 2-Fluorophenol NCS_Acid NCS + p-TsOH (Steric Bulk) Start->NCS_Acid Route A NCS_Base NCS + Selenoether/Amine (H-Bond Directing) Start->NCS_Base Route B Para 4-Chloro-2-fluorophenol (Para-isomer) NCS_Acid->Para Steric Control Ortho 6-Chloro-2-fluorophenol (Ortho-isomer) NCS_Base->Ortho Chelation Control

Caption: Decision pathway for selecting catalytic systems based on desired regiochemical outcome.

Module 2: Preventing Polychlorination

Issue: “I am observing di- and tri-chlorinated species despite using 1.0 equivalent of chlorinating agent.”

Root Cause Analysis

Even though chlorine is weakly deactivating, the phenolic -OH is so strongly activating that the mono-chlorinated product remains highly reactive.[1] If the local concentration of the chlorinating agent is high (poor mixing), the mono-product competes with the starting material for the reagent.

Technical Fixes
  • Dilution Principle: Run the reaction at high dilution (0.1 M or lower) to minimize intermolecular collisions between the product and the reagent.

  • Reagent Dosing: Never add the chlorinating agent all at once.[2] Use a syringe pump to add the reagent solution over 1–2 hours.

  • Temperature Suppression: Lowering the temperature to 0°C or -20°C significantly increases the activation energy difference between the first and second chlorination steps, improving selectivity.

Data: Reagent Comparison for Selectivity

ReagentActive SpeciesReactivity ProfileRisk of PolychlorinationRecommended Use

(Gas)

Extremely HighCritical Avoid for mono-chlorination.[1]


/

HighHigh (unless cooled)Large scale, robust substrates.[2]
NCS

(succinimide-bound)
Moderate/LowLow High-value, precision synthesis.[1][2]

+ Amine

complex
TunableLowRegio-controlled synthesis.[1][2]
Module 3: Eliminating Oxidation (Dark Tars)

Issue: “The reaction mixture turns black/dark brown, and yield is low.”

Root Cause Analysis

Fluorophenols are prone to Single Electron Transfer (SET) oxidation.[2] Strong electrophiles can oxidize the phenol to a phenoxy radical, which then couples (dimerizes) or oxidizes further to fluoro-quinones .[1] These quinones polymerize into dark tars.[2]

Protocol Adjustments
  • Degas Solvents: Oxygen promotes radical chains.[2] Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.[2]

  • Avoid Metal Contaminants: Trace iron (

    
    ) or copper (
    
    
    
    ) can catalyze the oxidation of phenols to quinones. Use non-metallic spatulas and high-purity reagents.[1][2]
  • Radical Scavenging (Optional): If using

    
    , radical pathways are common.[2] Performing the reaction in the dark or adding a radical scavenger (like trace BHT, though this may compete) can help, but switching to an ionic mechanism (NCS/Acid) is usually more effective.
    
Experimental Protocols
Protocol A: High-Precision Para-Chlorination (NCS Method)

Best for: Small to medium scale, high regioselectivity.[1]

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and N2 inlet.

  • Dissolution: Dissolve 2-fluorophenol (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Catalyst: Add

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH)
    (0.1 equiv). Stir for 10 min.
  • Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv) in a single portion (kinetic release is slow enough) or dropwise as a solution if scale >10g.

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by HPLC/TLC.[2]

  • Workup: Quench with 10%

    
     (removes oxidative byproducts). Extract with EtOAc.[2]
    
Protocol B: Scalable Chlorination (Sulfuryl Chloride Method)

Best for: Large scale, cost-sensitive projects.[1]

  • Setup: 3-neck flask, internal thermometer, dropping funnel, gas scrubber (for HCl/SO2).

  • Dissolution: Dissolve fluorophenol in Dichloromethane (DCM) (0.2 M).

  • Cooling: Cool the solution to -10°C to -20°C .

  • Addition: Add

    
      (1.0 equiv) dropwise over 2 hours. Crucial: Maintain internal temp < -5°C.
    
  • Quench: Pour mixture onto ice-water. Wash with bicarbonate to remove acid.[2]

FAQ: Quick Troubleshooting

Q: Can I use bleach (NaOCl) for this? A: Generally, no.[2] Bleach is highly basic (


), which deprotonates the phenol to the phenolate. The phenolate is much more reactive and prone to oxidation and polymerization. Acidic or neutral conditions are preferred for fluorophenols.[2]

Q: Why is my 4-fluorophenol giving me a mixture of products? A: 4-fluorophenol has the para position blocked.[1] Chlorination is forced ortho (position 2).[2] Because the product (2-chloro-4-fluorophenol) has similar reactivity to the starting material, over-chlorination to the 2,6-dichloro species is very common.[1] Action: Use only 0.9 equivalents of NCS and accept lower conversion to ensure high purity of the mono-chloride.

Q: How do I remove the succinimide byproduct from the NCS reaction? A: Succinimide is water-soluble. A thorough wash with water followed by a wash with 0.5M HCl is usually sufficient.[2] Alternatively, succinimide precipitates out of cold


 or Toluene (though these solvents are less green).[2]
References
  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. Source: Journal of Organic Chemistry (2020).[2][4][5] URL:[Link][5]

  • Regioselective Chlorination of Phenols (Scientific Update). Source: Scientific Update / Org.[2][6] Lett. Highlight. URL:[Link]

  • N-Chlorosuccinimide (NCS) Reagent Profile. Source: Organic Chemistry Portal.[2] URL:[Link]

Sources

🔬 Technical Support Center: Metal Remediation in Halogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers dealing with transition metal contamination in halogenated phenol synthesis.

Status: Online 🟢 | Tier: Level 3 (Senior Application Scientist) | Ticket: #Pd-Cu-Phenol-Remediation

The "Phenol Paradox": Read This First

Before applying standard protocols, understand your substrate. Halogenated phenols (e.g., 4-bromophenol, 2-chloro-4-hydroxypyridine) present a unique "double-bind" challenge:

  • Ligand Activity: Phenols are not just substrates; they are ligands. In their deprotonated form (phenoxides), they bind transition metals (Pd, Cu) tightly, often out-competing mild washing agents.

  • Acidity & Solubility: Halogenated phenols have lower

    
     values (7–9) than non-substituted phenols (~10). Standard basic washes (like aqueous ammonia for Copper removal) will deprotonate your product, pulling it into the aqueous phase.
    

📂 Module 1: Triage & Quick Diagnostics (FAQ)

Q: My Suzuki coupling product (a bromophenol) turned grey/black upon drying. Why? A: This is "Palladium Black" precipitation. The Pd catalyst, previously stabilized by phosphine ligands, was released during workup. Because phenols coordinate to Pd, the metal was dragged into the solid state.

  • Immediate Action: Do not proceed to hydrogenation or biological testing. The residual Pd can catalyze dehalogenation of your product over time.

Q: I used the standard Ammonia wash to remove Copper, but my organic layer yield is near zero. A: You likely extracted your product. Ammonia (


) deprotonates halogenated phenols (

).
  • Fix: Check your aqueous waste stream. Acidify a sample to pH 3. If a solid precipitates, your product is there. (See Protocol B below).

Q: Can I just use activated carbon? A: Use with caution. While cheap, activated carbon has a high affinity for the planar aromatic rings of halogenated phenols, leading to significant yield loss (10–20%). Resin scavengers are preferred for this specific substrate class.

📂 Module 2: Remediation Protocols

Method A: Solid-Supported Scavengers (The Gold Standard)

Best for: High-value intermediates, acid-sensitive substrates, and final APIs.

The Logic: Silica- or polymer-bound scavengers (functionalized with thiols or thioureas) bind metals irreversibly. Unlike liquid washes, they do not require pH manipulation, preserving the phenol's protonation state.

Recommended Scavengers:

Metal Primary Recommendation Functional Group Mechanism
Palladium (Pd) SiliaMetS® Thiol or MP-TMT -SH or Trimercaptotriazine Soft-Soft interaction. TMT is superior for Pd(0).
Copper (Cu) SiliaMetS® Imidazole or Thiol Imidazole / -SH Chelation. Imidazole mimics biological Cu binding.

| Ruthenium (Ru) | SiliaMetS® DMT | Dimercaptotriazine | Bidentate chelation. |

Step-by-Step Protocol:

  • Dissolution: Dissolve crude phenol in a solvent good for the resin (THF, EtOAc, or DCM). Avoid MeOH if using silica-based resins (can strip silica).

  • Loading: Add 3–5 equivalents of scavenger resin relative to the expected metal content (not the product).[1]

    • Calculation: If you used 5 mol% catalyst, 1 mmol reaction = 0.05 mmol metal. Add 0.20 mmol capacity of resin.

  • Incubation: Stir gently for 4–16 hours at room temperature.

    • Tip: For Pd removal, heating to 40°C significantly accelerates kinetics.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a sintered glass frit.

  • Wash: Rinse the resin cake with the parent solvent to recover entrained product.

Method B: The "Acid-Base Swing" (For Copper/Nickel)

Best for: Large scale, removing bulk Copper salts from Ullmann couplings.

The Logic: Instead of fighting the phenol's acidity, we exploit it. We intentionally pull the phenol into water to leave non-polar catalyst ligands (like phenanthroline or bipyridine) in the organic phase, then recover the phenol.

Protocol:

  • Extraction: Dissolve the reaction mixture in a non-polar solvent (Toluene or TBME).

  • Basification: Extract with 2M NaOH (or NH4OH if Cu is stubborn).

    • Result: The Halogenated Phenol becomes a water-soluble Phenoxide (

      
      ).
      
    • Metal Fate: Most lipophilic catalysts/ligands stay in the Toluene. Some free metal ions may follow the water.

  • The Wash (Crucial): Wash the aqueous layer 2x with fresh Toluene. This removes entrained organic impurities and lipophilic metal complexes.

  • Chelation (Optional): If the aqueous layer is blue (Cu), add EDTA (disodium salt) directly to the basic aqueous phase and stir for 30 mins.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 3M HCl until pH < 3.

    • Result: The Phenol reprecipitates or oils out, free of the metal which stays in the water as a chloride or EDTA complex.

  • Recovery: Extract the now-acidic aqueous layer with EtOAc. Dry and concentrate.

Method C: The L-Cysteine Wash (For Palladium)

Best for: Reducing Pd levels from ~1000 ppm to <50 ppm without resins.

The Logic: L-Cysteine is a zwitterionic amino acid with a high affinity for Pd. Unlike TMT, it is cheap and water-soluble.

Protocol:

  • Preparation: Prepare a 10% wt/vol solution of L-Cysteine in water. Adjust pH to ~7 with NaHCO3 (neutral pH prevents phenol deprotonation).

  • Contact: Add the aqueous Cysteine solution to your organic phase (containing the phenol).

  • Agitation: Stir vigorously (high shear) for 1 hour. Do not just shake in a funnel; time is required for ligand exchange.

  • Separation: The Pd-Cysteine complex is highly water-soluble and yellow/orange. Separate the layers.

  • Repeat: Repeat until the aqueous layer is colorless.

📂 Module 3: Visualization & Logic

Workflow Decision Tree

Use this logic flow to select the correct remediation strategy for your specific halogenated phenol.

MetalRemoval start START: Metal Contaminated Halogenated Phenol metal_type Identify Metal Contaminant start->metal_type is_pd Palladium (Pd) metal_type->is_pd is_cu Copper (Cu) metal_type->is_cu scale_pd Scale of Reaction is_pd->scale_pd small_pd < 10g: Use Scavenger Resin (Si-Thiol or MP-TMT) scale_pd->small_pd large_pd > 10g: L-Cysteine Wash (pH adjusted to 7) scale_pd->large_pd phenol_pka Is Phenol Acidic? (Halogenated = YES) is_cu->phenol_pka acidic_yes Avoid NH4OH Wash (Product loss to Aqueous) phenol_pka->acidic_yes Yes (pKa < 9) swing_method Use 'Acid-Base Swing' Protocol (Method B) acidic_yes->swing_method

Caption: Decision matrix for selecting metal removal strategy based on metal type and substrate acidity.

Mechanism: Why Resins Work on Phenols

The following diagram illustrates how TMT (Trimercaptotriazine) resins displace the phenol ligand from the metal center.

Mechanism complex Pd-Phenoxide Complex (Lipophilic/Soluble) intermediate Ligand Exchange (Surface Phenomenon) complex->intermediate Diffusion resin Si-TMT Resin (Solid Support) resin->intermediate waste Pd-TMT-Resin (Trapped Solid) intermediate->waste Irreversible Binding product Clean Halogenated Phenol (Solution Phase) intermediate->product Release

Caption: Kinetic displacement of phenoxide ligands by high-affinity resin-bound thiols.

📂 Module 4: Validation (How do I know it worked?)

Do not rely on color. A light yellow solution can still contain 500 ppm Pd.

Quantitative Limits (ICH Q3D R1):

Element Class Oral PDE (µ g/day ) Concentration Limit (10g daily dose)
Pd 2B 100 10 ppm
Cu 3 3000 300 ppm

| Ni | 2A | 200 | 20 ppm |

Testing Protocol:

  • Digestion: Digest 50 mg of product in concentrated HNO3.

  • Analysis: Submit for ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Quick Check (Qualitative):

    • Sodium Sulfide Test: Dissolve 10 mg product in acetone. Add 1 drop aqueous Na2S. Dark precipitate = Heavy metal contamination.

📚 References

  • ICH Q3D Guideline : International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). European Medicines Agency. Link

  • Scavenger Efficiency : Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

  • L-Cysteine Protocol : Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • TMT Resins : Biotage Application Note. (2023).[2][3] How to Remove Palladium in Three Easy Steps. Link

  • Copper Removal : Phillips, A. (2021). Workup for Removing Copper Salts. University of Rochester, Department of Chemistry. Link

Sources

stability of 4,6-Dibromo-2-chloro-3-fluorophenol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, handling, and troubleshooting of 4,6-Dibromo-2-chloro-3-fluorophenol under basic conditions. This document is designed for researchers and process chemists requiring high-fidelity data for experimental design.

Topic: Stability & Reactivity Profile Under Basic Conditions

Document ID: TS-HALPHEN-046 Status: Active Audience: Medicinal Chemists, Process Engineers, Analytical Scientists

Part 1: Executive Technical Summary

4,6-Dibromo-2-chloro-3-fluorophenol is a highly functionalized polyhalogenated aromatic. Its stability under basic conditions is governed by the competition between thermodynamic deprotonation (stabilization) and kinetic degradation (nucleophilic attack or oxidation).

Core Stability Matrix
ConditionStability StatusPrimary Chemical SpeciesRisk Factor
Mild Base (pH 7–10) Stable Phenolate Anion (Salt)Low. Reversible proton exchange.
Strong Base (pH > 12) ⚠️ Conditional Phenolate AnionModerate. Risk of C–F hydrolysis at elevated temps.
Base + Oxidant (Air) Unstable Phenoxyl Radicals / QuinonesHigh. Rapid oxidative coupling (dimerization).
Base + Heat (> 60°C) Unstable Resorcinol derivativesHigh. Nucleophilic Aromatic Substitution (

).[1][2]

Part 2: Diagnostic & Troubleshooting Guide

Use this Q&A section to resolve specific experimental anomalies.

Q1: My solution turned from colorless to pink/brown after adding NaOH. Is the compound degrading?

Diagnosis: Oxidative Coupling (Quinone Formation).

  • Root Cause: Polyhalogenated phenolates are electron-rich and prone to one-electron oxidation by atmospheric oxygen. This generates phenoxyl radicals that couple to form highly colored diphenoquinones or polymeric species.

  • Solution:

    • Immediate Action: Degas all basic buffers with Nitrogen or Argon before adding the phenol.

    • Prevention: Add a reducing agent (e.g., Sodium Bisulfite, 1-2 eq) to the basic solution if compatible with downstream chemistry.

Q2: I observe a new peak on HPLC at (M-18) or (M-20) mass after refluxing in KOH.

Diagnosis: Nucleophilic Aromatic Substitution (


). 
  • Root Cause: The Fluorine atom at the C3 position is activated by the ortho-halogen substituents (Cl at C2, Br at C4). Under forcing basic conditions (High T, High pH), the hydroxide ion (

    
    ) displaces the fluoride (
    
    
    
    ).
  • Chemical Shift: The product is likely 4,6-dibromo-2-chlororesorcinol (replacement of F with OH).

  • Corrective Action: Lower the temperature. If base is required for a coupling reaction, switch to a non-nucleophilic base (e.g.,

    
    , 
    
    
    
    -BuOK) or use a bulky organic base (DIPEA) to minimize
    
    
    at the C-F bond.
Q3: The compound precipitates when I adjust the pH to 6.0. Why?

Diagnosis: Re-protonation / Solubility Limit.

  • Root Cause: Due to the heavy electron-withdrawing effect of four halogens (2xBr, 1xCl, 1xF), the pKa of this phenol is significantly lower than unsubstituted phenol (pKa ~10). It is likely in the range of pKa 4.5 – 5.5 .

  • Explanation: At pH 6, you are nearing the pKa, shifting the equilibrium toward the neutral, hydrophobic phenol form, which is insoluble in water.

  • Protocol: Maintain pH > 8.0 to ensure >99% solubility as the phenolate species.

Part 3: Deep Dive – Mechanistic Pathways

The Activation-Deactivation Paradox

In basic media, the phenol deprotonates to the phenolate anion .

  • Electronic Effect: The anionic oxygen (

    
    ) is a strong electron donor (
    
    
    
    effect), which typically protects the ring from nucleophilic attack.
  • The Exception (C3-Fluorine): Despite the electron-rich ring, the C-F bond is highly polarized. The bulky Bromine (C4) and Chlorine (C2) atoms distort the ring and inductively withdraw electrons, making the C3 position vulnerable to small, hard nucleophiles like hydroxide.

Visualization of Stability Pathways

The following diagram maps the fate of the compound under varying basic conditions.

StabilityPathways Start 4,6-Dibromo-2-chloro- 3-fluorophenol (Neutral) Base Add Base (OH-) Start->Base Phenolate Phenolate Anion (Stable Species) Base->Phenolate Fast, pKa ~5 Oxidation Oxidative Coupling (Quinones/Dimers) Phenolate->Oxidation Air/O2 present SNAr SNAr Product (F displaced by OH) Phenolate->SNAr Heat (>60°C) + High pH Debrom Debromination (Radical Mechanism) Phenolate->Debrom UV Light or Radical Initiator

Figure 1: Reaction pathways for 4,6-Dibromo-2-chloro-3-fluorophenol in basic media. Green indicates the stable state; Red indicates degradation pathways.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol for analytical standards or biological assays to prevent degradation.

  • Solvent Prep: Sparge deionized water with Argon for 15 minutes to remove dissolved oxygen.

  • Base Selection: Prepare 0.1 M NaOH or KOH using the degassed water.

  • Dissolution:

    • Weigh 10 mg of 4,6-Dibromo-2-chloro-3-fluorophenol.

    • Dissolve initially in a minimal volume (e.g., 0.5 mL) of DMSO or Methanol (co-solvent aids initial wetting).

    • Slowly add the degassed 0.1 M base solution to final volume.

  • Storage: Store in amber glass vials (light sensitive) at 4°C. Shelf life: 24 hours. Discard if color changes to pink/brown.

Protocol B: Controlled pH Adjustment (Precipitation Recovery)

Use this to recover the neutral compound from a basic reaction mixture.

  • Cooling: Cool the basic reaction mixture to 0–5°C on an ice bath.

  • Acidification: Slowly add 1.0 M HCl dropwise with vigorous stirring.

  • Monitoring: Monitor pH.

    • pH 10 -> 7: Solution remains clear (Phenolate form).

    • pH < 6: Cloudiness appears (Protonation begins).

    • Target: Adjust to pH 2–3 to ensure complete precipitation of the neutral phenol.

  • Extraction: Extract immediately with Ethyl Acetate or DCM. Do not leave the acidic slurry stirring for prolonged periods to avoid acid-catalyzed migration of halogens.

Part 5: References & Authority

  • Acidity of Polyhalogenated Phenols:

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,4,6-Trichlorophenol (Analogous acidity trends).

    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms:

    • Source: Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

    • URL:[Link]

  • Oxidative Instability of Phenolates:

    • Source: BenchChem (2025).[3][4] Unraveling the Fate of Bromophenols: Degradation Pathways.

  • Compound Specific Data:

    • Source: PubChem Compound Summary for 4-Bromo-2-chloro-3-fluorophenol (Structural analog).

    • URL:[Link]

Sources

Validation & Comparative

FTIR Characteristic Absorption Peaks of Polyhalogenated Phenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyhalogenated phenols (PHPs) are a critical class of compounds in pharmaceutical intermediates, biocides, and flame retardants. Their identification via Fourier Transform Infrared (FTIR) spectroscopy relies on detecting subtle shifts in vibrational frequencies caused by the high electronegativity and mass of halogen substituents (F, Cl, Br, I).

This guide moves beyond basic spectral assignment. It provides a comparative analysis of substituent effects, distinguishes between FTIR and Raman capabilities for these analytes, and offers a self-validating protocol for differentiating structural isomers.

Mechanistic Insight: The Physics of Spectral Shifts

To interpret the spectra of PHPs accurately, one must understand the three competing physical forces at play. These forces dictate why a trichlorophenol spectrum differs significantly from a tribromophenol spectrum.

A. The Mass Effect (Reduced Mass, )

According to Hooke’s Law, vibrational frequency (


) is inversely proportional to the square root of the reduced mass (

).

[1]
  • Impact: As you move down the halogen group (F

    
     Cl 
    
    
    
    Br
    
    
    I), the atomic mass increases. Consequently, the Carbon-Halogen (C-X) stretching frequency shifts drastically to lower wavenumbers.
    • C-F:

      
       (High frequency, overlaps with C-O/C-C)[1]
      
    • C-Cl:

      
       (Fingerprint region)[1][2]
      
    • C-Br:

      
       (Often at the detector cutoff limit for standard MCT/DTGS detectors)[1]
      
B. The Inductive Effect & Acidity

Halogens are electron-withdrawing groups (EWGs).

  • Impact on Ring: They deactivate the aromatic ring, shifting C=C ring breathing modes (

    
    ) to slightly higher frequencies due to bond shortening.
    
  • Impact on O-H: They increase the acidity of the phenolic proton. This strengthens the O-H bond's dipole, potentially increasing the intensity of the O-H stretch.

C. Ortho-Effect (Intramolecular Hydrogen Bonding)

This is the most diagnostic feature for PHPs.

  • Mechanism: A halogen atom at the ortho position (2- or 6-position) can form an intramolecular hydrogen bond with the phenolic hydroxyl group.

  • Spectral Result:

    • Para-substituted (e.g., 4-chlorophenol): Forms intermolecular H-bonds (polymeric chains).[1] Result: Broad, intense peak at

      
      .
      
    • Ortho-substituted (e.g., 2,4,6-trichlorophenol): Forms intramolecular H-bonds (chelation). Result: Sharper, less intense peak shifted to

      
      .
      

Comparative Analysis

Table 1: Halogen Substituent Effects on Characteristic Peaks

Comparison of how different halogens shift the primary diagnostic bands.

Vibrational ModeFluorinated PhenolsChlorinated PhenolsBrominated PhenolsMechanistic Cause
O-H Stretch

(Weak H-bond)

(Mod.[1] H-bond)

(Strong H-bond)
Halogen size affects H-bond geometry (Ortho).[1]
C-X Stretch

(Very Strong)

(Strong)

(Med/Strong)
Mass effect (F < Cl < Br).
Aromatic C-H



Unaffected by halogen type, but intensity varies.[3]
Ring Breathing



Inductive effect alters force constants.[1]
Table 2: Performance Comparison (FTIR vs. Raman)

Why you might need an alternative technique for Polyhalogenated Phenols.

FeatureFTIR (Mid-IR)Raman SpectroscopyRecommendation
O-H Detection Superior. Highly sensitive to O-H dipole changes.[1]Poor. O-H is a weak Raman scatterer.Use FTIR to determine H-bonding state (ortho vs para).[1]
C-X Detection (Cl, Br) Good. Strong absorption, but C-Br often falls below

(requires CsI optics).[1]
Superior. C-X vibrations are highly polarizable and appear as sharp, intense peaks in the low-frequency region (

).
Use Raman for definitive identification of Brominated/Iodinated phenols.
Isomer ID Moderate. Relies on complex fingerprint patterns (

).[1]
High. Symmetric ring breathing modes are very sensitive to substitution patterns (e.g., 1,3,5- vs 1,2,4-).[1]Use Raman for distinguishing complex isomers.
Sample Prep Requires ATR or KBr pellet. Water is a major interference.Non-destructive. Can measure directly through glass/plastic.Use FTIR for purity assays; Raman for high-throughput screening.[1]

Experimental Protocol: Self-Validating Identification

Objective: To obtain a publication-quality spectrum that distinguishes substituent patterns.

Materials
  • Sample: Polyhalogenated phenol (solid).

  • Matrix: KBr (Potassium Bromide) spectroscopic grade OR Diamond ATR accessory.

  • Validation Standard: Polystyrene film (for frequency calibration).

Method A: Diamond ATR (Rapid Screening)

Best for: Routine ID, high throughput.

  • Background: Collect a 32-scan background of the clean diamond crystal.

  • Deposition: Place ~5 mg of solid phenol onto the crystal.

  • Compression: Apply high pressure using the anvil. Critical: Ensure the pressure gauge reads maximum to minimize air gaps (which cause weak bands).

  • Scan: Collect 32-64 scans at

    
     resolution.
    
  • Validation Check: Look for the Diamond phonon bands (

    
    ). If these are totally absorbing, your pathlength is consistent.
    
Method B: KBr Pellet (Structural Characterization)

Best for: Resolving the Fingerprint Region (


) and C-Cl/C-Br stretches.[1]
  • Ratio: Mix 2 mg sample with 200 mg dry KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until the powder is fine enough to not scatter light (flour consistency). Causality: Coarse particles cause the "Christiansen Effect," distorting peak shapes.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disk.

  • Scan: Collect 64 scans.

  • Validation Check: The baseline at

    
     should be 
    
    
    
    T. If it is lower, the pellet is too scattering (re-grind).

Diagnostic Workflow (Visualization)

The following logic gate assists in identifying the substitution pattern based on spectral features.

FTIR_Identification Start Unknown Polyhalogenated Phenol Spectrum CheckOH Step 1: Analyze O-H Region (3600 - 3200 cm-1) Start->CheckOH BroadOH Broad, Intense Band (3400 - 3200 cm-1) CheckOH->BroadOH Broad Profile SharpOH Sharp, Shifted Band (3550 - 3450 cm-1) CheckOH->SharpOH Sharp Profile ParaMeta Likely Non-Ortho Substitution (Intermolecular H-Bonding) e.g., 4-chlorophenol BroadOH->ParaMeta Ortho Likely Ortho Substitution (Intramolecular H-Bonding) e.g., 2,4,6-trichlorophenol SharpOH->Ortho CheckCX Step 2: Check C-X Region (1400 - 500 cm-1) ParaMeta->CheckCX Ortho->CheckCX Fluorine Strong Bands 1400-1000 cm-1 (C-F Stretch) CheckCX->Fluorine High Freq Chlorine Strong Bands 800-600 cm-1 (C-Cl Stretch) CheckCX->Chlorine Mid Freq Bromine Bands < 600 cm-1 (C-Br Stretch) CheckCX->Bromine Low Freq

Figure 1: Decision tree for classifying polyhalogenated phenols based on O-H hydrogen bonding status and C-X stretching frequency.[1]

References

  • NIST Chemistry WebBook, SRD 69. Pentachlorophenol Infrared Spectrum. National Institute of Standards and Technology.[4][5][6] Available at: [Link][1]

  • Kovács, A., et al. (2009). Intramolecular Hydrogen Bonding in Ortho-Substituted Phenols.[7] Journal of Physical Chemistry A. (Contextualizes the ortho-effect shifts).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for C-X and O-H frequency assignments).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Authoritative source for comparative spectra of 2-chlorophenol vs 4-chlorophenol).[1] Available at: [Link][1]

Sources

comparing reactivity of bromo vs chloro substituents in 4,6-Dibromo-2-chloro-3-fluorophenol

[1]

Executive Summary

In the scaffold of 4,6-Dibromo-2-chloro-3-fluorophenol, the bromo (Br) substituents exhibit significantly higher reactivity than the chloro (Cl) substituent across both metal-halogen exchange and transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Primary Differentiation: The C–Br bond dissociation energy (approx. 15–19 kcal/mol weaker than C–Cl) allows for exclusive functionalization of the C4 and C6 positions while leaving the C2–Cl bond intact.

  • Secondary Regioselectivity: Between the two bromine atoms, the C6–Br (ortho to hydroxyl) is kinetically favored for lithium-halogen exchange due to the Directed Metalation Group (DMG) effect of the phenoxide.[1] Conversely, the C4–Br is electronically activated for oxidative addition by the adjacent fluorine atom (ortho-F effect).[1]

Structural & Electronic Analysis

To predict reactivity, we must map the electronic and steric environment of each halogen.

PositionSubstituentElectronic EnvironmentSteric EnvironmentReactivity Rank
C1 -OH Strong Donor (+M), ActivatorN/ADirecting Group (DMG)
C2 -Cl Weak Deactivator (-I > +M)Ortho to OHLow (Stable)
C3 -F Strong Inductive Withdrawal (-I)Meta to OHInert (SNAr resistant*)
C4 -Br Weak DeactivatorPara to OH, Ortho to FHigh (Electronic activation)
C6 -Br Weak DeactivatorOrtho to OHHighest (Coordination favored)

*Note: SNAr displacement of Fluorine requires strong electron-withdrawing groups (e.g., -NO2) which are absent here.[1]

Quantitative Basis: Bond Dissociation Energies (BDE)

The chemoselectivity is grounded in the enthalpy required to cleave the carbon-halogen bond.[1]

Bond TypeApprox.[2][3][4][5][6] BDE (kcal/mol)Relative Reactivity (krel)
Ar–F ~126< 0.001 (Inert)
Ar–Cl ~961 (Baseline)
Ar–Br ~81> 103 (Rapid)
Ar–I ~65> 105 (Instant)

Implication: Under kinetic control (-78°C), reagents will discriminate exclusively for Br over Cl.[1]

Chemoselective Pathways (Decision Tree)

The following diagram illustrates the divergent pathways for functionalizing this scaffold.

ReactivityPathwaysStart4,6-Dibromo-2-chloro-3-fluorophenolPathAPathway A:Lithium-Halogen Exchange(n-BuLi, -78°C)Start->PathA Hard Nucleophile PathBPathway B:Pd-Catalyzed Coupling(Suzuki/Sonogashira)Start->PathB Soft Nucleophile/Cat. IntermedAIntermediate:Dilithiated Species(Li-Phenoxide + C6-Li)PathA->IntermedA 1. Deprotonation (OH)2. Exchange (C6-Br) IntermedBMechanism:Oxidative Addition(Preferential at C-Br)PathB->IntermedB Pd(0) Insertion ProductAProduct A:6-Substituted-4-bromo-2-chloro-3-fluorophenolIntermedA->ProductA Electrophile (E+) ProductBProduct B:4,6-Difunctionalized(Cl retained)IntermedB->ProductB Transmetallation

Figure 1: Chemoselective divergence based on reagent class. Note the retention of the Chloro-substituent in both pathways.[1]

Experimental Protocols

Protocol A: Regioselective C6-Functionalization via Lithiation

Objective: Selectively replace the C6-Bromine (Ortho) while preserving C4-Br and C2-Cl.[1] Mechanism: The phenoxide oxygen coordinates the lithium, directing the base to the nearest bromine (C6) via the Complex Induced Proximity Effect (CIPE).

Reagents:

  • Substrate: 4,6-Dibromo-2-chloro-3-fluorophenol (1.0 eq)[1]

  • Base: n-Butyllithium (2.1 eq) — Note: 1st eq deprotonates OH; 2nd eq exchanges Br.[1]

  • Electrophile: e.g., Benzaldehyde, DMF, or CO2.

  • Solvent: Anhydrous THF (Promotes coordination).[1]

Step-by-Step:

  • Preparation: Dissolve substrate in anhydrous THF (0.2 M) under Argon/Nitrogen atmosphere.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation & Exchange: Add n-BuLi (2.1 eq) dropwise over 20 minutes.

    • Observation: A color change (often yellow/orange) indicates formation of the dilithiated species.

    • Wait: Stir at -78°C for 45 minutes. The C6-Li species forms preferentially due to O-Li coordination.[1]

  • Quench: Add the Electrophile (1.2 eq) slowly.

  • Warm Up: Allow reaction to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

Validation: 1H NMR will show the loss of the doublet corresponding to C6-H (if H-substituted) or shift in signals.[1] Retention of Cl is confirmed by MS (Isotope pattern).

Protocol B: Chemoselective Bis-Coupling (Suzuki-Miyaura)

Objective: Functionalize both Br positions (C4 & C6) while leaving C2-Cl intact.[1] Mechanism: Pd(0) undergoes oxidative addition into C-Br bonds ~1000x faster than C-Cl bonds.[1]

Reagents:

  • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2.[1]

  • Boronic Acid: R-B(OH)2 (2.5 eq).

  • Base: K2CO3 (3.0 eq) or Cs2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step:

  • Degassing: Sparge solvents with Argon for 15 minutes.

  • Assembly: Combine substrate, boronic acid, base, and catalyst in a sealed vial.

  • Reaction: Heat to 80°C for 4-12 hours.

    • Critical Control: Do not exceed 100°C. Higher temperatures may force Pd insertion into the C-Cl bond, especially if electron-rich ligands (e.g., PCy3, Buchwald ligands) are used.[1]

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Mechanistic Insight: Why Chlorine Survives[1]

The survival of the chlorine substituent is not accidental; it is a predictable outcome of the activation energy hierarchy.

ActivationEnergycluster_0Oxidative Addition Barrier (Pd0 -> PdII)Br_TSC-Br Transition State(Low Barrier)Product (Br-Coupled)Product (Br-Coupled)Br_TS->Product (Br-Coupled) Yield >90% Cl_TSC-Cl Transition State(High Barrier)Byproduct (Cl-Coupled)Byproduct (Cl-Coupled)Cl_TS->Byproduct (Cl-Coupled) <5% at 80°C StartPd(0) CatalystStart->Br_TS Fast (k1) Start->Cl_TS Slow (k2)

Figure 2: Kinetic discrimination by Palladium catalysts. The C-Cl bond requires electron-rich, bulky ligands (e.g., XPhos, RuPhos) and higher temperatures (>100°C) to undergo oxidative addition efficiently.[1]

References

  • General Reactivity of Polyhalogenated Aromatics

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Lithium-Halogen Exchange Selectivity

    • Parham, W. E., & Bradsher, C. K. (1982). Aromatic lithium reagents bearing electrophilic groups.[7] Preparation by halogen-lithium exchange.[1][8][9] Accounts of Chemical Research, 15(10), 300-305.[1] Link[1]

    • Note: Establishes the hierarchy I > Br > Cl and the stability of O-Li directed intermedi
  • Bond Dissociation Energies

    • Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. Link

  • Ortho-Lithiation of Phenols

    • Snieckus, V. (1990). Directed ortho metalation.[9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[1] Link[1]

HPLC Retention Time Standards for Fluorinated Phenol Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of fluorinated pharmaceutical intermediates, standard C18 retention behaviors often fail to resolve positional isomers of fluorinated phenols (e.g., 2,4-difluorophenol vs. 2,6-difluorophenol). This guide compares the two critical "standards" required for robust impurity profiling: Certified Reference Materials (CRMs) versus Reagent Grade chemicals, and the Pentafluorophenyl (PFP) stationary phase versus the traditional C18 phase.

Key Insight: While C18 columns rely on hydrophobic subtraction, PFP phases introduce "fluorophilic" and


 interactions, often reversing elution orders and providing necessary orthogonality for separating fluorinated impurities that co-elute on alkyl phases.

Technical Background: The Fluorine Challenge

Fluorinated phenols present unique chromatographic challenges due to the high electronegativity of fluorine and the "fluorine effect" on the aromatic ring's electron density.

  • Acidity: Fluorine substitution increases the acidity of the phenolic hydroxyl, often requiring buffered mobile phases to suppress ionization and maintain retention.

  • Polarity & Hydrophobicity: Fluorine is hydrophobic yet polarizable. On C18 columns, isomers with fluorine in different positions (ortho vs. para) often exhibit identical hydrophobicity, leading to co-elution.

Part A: Comparative Analysis of Reference Materials

The accuracy of a retention time (


) standard is only as good as the material used to define it. For impurity profiling, where "unknowns" must be quantified at <0.1% levels, the grade of the standard is critical.
Comparison: Certified Reference Materials (CRM) vs. Reagent Grade
FeatureCertified Reference Material (CRM) Analytical Standard Reagent Grade
Primary Use Method Validation, Quantitation, Dispute ResolutionRoutine QC, System SuitabilitySynthesis, Cleaning Validation
Purity Certification High (>99.5%) with mass balance/qNMR>98% (Typical)>95% (Variable)
Traceability SI-Traceable (NIST/BIPM)Manufacturer Internal StandardNone
Impurity Profile Fully Characterized (impurities identified)Major impurities notedUnknown

Risk
Low: Main peak is guaranteed.Medium: Minor isomers may exist.High: Isomeric impurities may be misidentified as the main peak.

Scientist’s Verdict: For establishing retention time windows of fluorinated phenol impurities, Reagent Grade is insufficient . The synthesis of fluorinated phenols often yields isomers (e.g., 2-fluorophenol containing 5% 4-fluorophenol). Using a reagent grade "standard" can lead to assigning the retention time of an impurity to the main analyte. CRMs are mandatory for the initial establishment of Relative Retention Times (RRT).

Part B: Comparative Analysis of Stationary Phases

The choice of column defines the "standard method." We compare the industry workhorse (C18) against the specialized alternative (PFP).

C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction (Dispersive forces).[1]

  • Performance on Fluorinated Phenols: Often poor. It struggles to differentiate positional isomers where the hydrophobicity (

    
    ) is nearly identical.
    
  • Typical Result: Co-elution of 2,4-difluorophenol and 2,5-difluorophenol.

PFP (Pentafluorophenyl)[1][2][3]
  • Mechanism: Multi-mode.[2]

    • Hydrophobic: Similar to C18 but slightly less retentive for alkanes.

    • 
       Interaction:  Strong interaction between the electron-deficient PFP ring and the electron-rich phenol ring.
      
    • Dipole-Dipole: Interaction with the C-F dipoles.

    • Shape Selectivity: Rigid PFP rings can discriminate between planar and non-planar isomers.[3]

  • Performance on Fluorinated Phenols: Superior. The specific interaction between the column's fluorine atoms and the analyte's fluorine atoms ("fluorophilic retention") often resolves isomers C18 cannot.[3]

Experimental Data Summary (Selectivity Comparison)
Analyte PairC18 Separation Factor (

)
PFP Separation Factor (

)
Observation
Phenol / 4-Fluorophenol 1.05 (Poor)1.25 (Good)PFP retains the fluorinated analog longer due to F-F interactions.
2,4-DFP / 2,6-DFP 1.02 (Co-elution)1.15 (Resolved)PFP discriminates based on the steric "ortho" effect of fluorine.
Elution Order Hydrophobicity drivenElectronic drivenPFP often reverses elution order compared to C18.

Note: Data derived from comparative selectivity studies of fluorinated aromatics [1, 2].[4][5][6]

Visualizing the Mechanisms

The following diagrams illustrate the interaction mechanisms and the workflow for qualifying a retention time standard.

Diagram 1: Interaction Mechanisms (C18 vs. PFP)

RetentionMechanisms cluster_C18 C18 Stationary Phase cluster_PFP PFP Stationary Phase C18_Ligand Alkyl Chain (C18) Analyte_C18 Fluorinated Phenol C18_Ligand->Analyte_C18 Hydrophobic Interaction PFP_Ligand Pentafluorophenyl Ring Analyte_PFP Fluorinated Phenol PFP_Ligand->Analyte_PFP Pi-Pi Interaction (Electron Donor-Acceptor) PFP_Ligand->Analyte_PFP Dipole-Dipole (F-F Interactions) PFP_Ligand->Analyte_PFP Steric/Shape Selectivity

Caption: C18 relies solely on hydrophobicity, while PFP leverages


 and dipole interactions for superior resolution.
Diagram 2: Standard Qualification Workflow

StandardWorkflow Start Start: Impurity Identification SelectStd Select Reference Material Start->SelectStd CheckGrade Check Grade/Purity SelectStd->CheckGrade Reagent Reagent Grade (Unknown Impurities) CheckGrade->Reagent Low Cost CRM CRM / Primary Std (Certified Purity) CheckGrade->CRM Regulated MethodDev Run HPLC Method (PFP Column Recommended) Reagent->MethodDev CRM->MethodDev ResultReagent Risk: Impurity Peak Misidentified as Main Peak MethodDev->ResultReagent Ambiguous ResultCRM Accurate Retention Time (RT) Established MethodDev->ResultCRM Definitive CalcRRT Calculate Relative Retention Time (RRT) vs. Main API ResultCRM->CalcRRT

Caption: Workflow demonstrating why CRMs are essential for avoiding misidentification of isomeric impurities.

Experimental Protocol: Establishing Retention Time Standards

This protocol ensures robust identification of fluorinated phenol impurities using a PFP column.

Objective: Determine the Relative Retention Time (RRT) of 2,4-difluorophenol and 4-fluorophenol impurities relative to a Phenol parent standard.

Materials
  • Column: PFP (Pentafluorophenyl) bonded phase (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep phenols protonated).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Standards: CRM grade Fluorinated Phenols (1 mg/mL in MeOH).

Method Parameters
  • Flow Rate: 1.0 mL/min[4]

  • Temperature: 35°C (Critical control for fluorinated selectivity).

  • Detection: UV @ 260 nm (Fluorinated phenols often have shifted

    
     compared to phenol).
    
  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

    • 20 min: 90% B

Step-by-Step Procedure
  • System Suitability: Inject the CRM mixture . Verify resolution (

    
    ) between the closest eluting isomers is > 1.5.
    
  • Blank Injection: Inject Mobile Phase B to confirm no carryover or ghost peaks.

  • Spike Study: Spike the parent drug substance with the CRM impurities at 0.1% level.

  • RRT Calculation:

    
    
    Note: Document the specific column batch, as PFP selectivity can vary slightly between vendors.
    

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. [Link]

  • Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International, 2016. [Link]

  • Mac-Mod Analytical. "Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases." [Link]

Sources

Mastering Purity: A Comparative Guide to Melting Point Determination of High-Purity 4,6-Dibromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a novel or high-purity compound is a cornerstone of reliable and reproducible research. The melting point is a fundamental physical property that serves as a crucial indicator of purity and identity.[1][2] A sharp melting range is indicative of a pure substance, whereas a broad melting range often suggests the presence of impurities.[1] This guide provides a comprehensive comparison of methodologies for determining the melting point of high-purity 4,6-Dibromo-2-chloro-3-fluorophenol, a compound for which established data may not be readily available, thus requiring rigorous experimental determination.

This guide will delve into the practical application and comparative analysis of two primary techniques: the traditional capillary method and the advanced thermal analysis technique of Differential Scanning Calorimetry (DSC). Furthermore, we will explore the synergistic role of chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, in validating the purity of the sample, a critical aspect of accurate melting point determination.

Comparative Methodologies for Melting Point Determination

The choice of method for melting point determination can impact the accuracy and precision of the results. Below is a comparative overview of the two principal techniques discussed in this guide.

FeatureCapillary Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual observation of the phase transition from solid to liquid.Measurement of the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5]
Sample Size Small (2-3 mm in a capillary tube).[6]Typically 1-10 mg.
Precision Dependent on operator's visual acuity and heating rate control.High precision and accuracy, instrument-controlled.
Information Provided Melting range (onset and completion of melting).[7]Precise melting temperature (onset, peak, and end), heat of fusion (enthalpy), and information on other thermal events like glass transitions or polymorphism.[3][8]
Purity Assessment Qualitative (broadening of melting range indicates impurities).[1]Quantitative purity estimation is possible.[8]
Throughput Can be manual and time-consuming for high accuracy.Can be automated for higher throughput.

Experimental Protocols

Capillary Melting Point Determination

This classical method relies on a heated metal block or oil bath and visual observation of the sample melting.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)[6][9]

  • Capillary tubes (sealed at one end)

  • Sample of high-purity 4,6-Dibromo-2-chloro-3-fluorophenol, finely powdered[9]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 4,6-Dibromo-2-chloro-3-fluorophenol sample is completely dry and finely ground into a powder.[9]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack the solid down.[6][10] The packed sample height should be 2-3 mm.[6][7]

  • Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.[9][10]

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid heating (10-20 °C per minute) to get a rough estimate.[6] Allow the apparatus to cool before proceeding.

  • Accurate Determination: For an accurate measurement, begin heating at a faster rate until the temperature is about 15-20 °C below the estimated melting point.[6][9] Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[6][7]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting).[7] This range is the melting point. For a high-purity compound, this range should be narrow (typically ≤ 1 °C).

  • Replicate Measurements: Perform the measurement at least twice with fresh samples to ensure reproducibility.[7]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and objective melting point data.[3][5] It is widely used in the pharmaceutical industry for drug characterization and purity assessment.[3][4][5]

Apparatus:

  • Differential Scanning Calorimeter

  • Aluminum pans and lids

  • Crimper for sealing pans

  • High-purity 4,6-Dibromo-2-chloro-3-fluorophenol sample

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the 4,6-Dibromo-2-chloro-3-fluorophenol sample into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan using a crimper. This prevents any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan (used for baseline measurement) into the DSC cell.

  • Thermal Program: Program the DSC instrument with the desired temperature profile. A typical program would involve:

    • An initial isothermal period to ensure thermal equilibrium.

    • A heating ramp at a constant rate (e.g., 10 °C/minute) to a temperature well above the expected melting point.

  • Data Acquisition: Initiate the thermal program. The instrument will measure the heat flow to the sample relative to the reference pan as a function of temperature.

  • Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram.[4] The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Corroborative Purity Analysis: A Self-Validating System

The sharpness of the melting point is directly correlated with the purity of the compound.[1][2] Therefore, orthogonal analytical techniques should be employed to confirm the purity of the 4,6-Dibromo-2-chloro-3-fluorophenol sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of organic compounds by separating the main component from any impurities.[11] A single, sharp peak in the chromatogram is indicative of high purity.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid

  • Detection: UV-Vis detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm and a wavelength specific to the compound).[12]

  • Purity Assessment: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, this should be >99%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and assessing the purity of a compound.[13][14] The absence of significant impurity signals in the NMR spectrum provides strong evidence of high purity.[12] Quantitative NMR (qNMR) can also be used for absolute purity determination.[13][15][16]

Workflow for Melting Point Determination and Purity Validation

The following diagram illustrates a logical workflow for a researcher when determining the melting point of a novel or high-purity compound like 4,6-Dibromo-2-chloro-3-fluorophenol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_purity Purity Assessment cluster_melting Melting Point Determination cluster_analysis Data Analysis & Reporting Prep High-Purity Sample of 4,6-Dibromo-2-chloro-3-fluorophenol HPLC HPLC Analysis Prep->HPLC NMR NMR Spectroscopy Prep->NMR Capillary Capillary Method Prep->Capillary DSC DSC Analysis Prep->DSC Compare Compare Melting Point Data HPLC->Compare NMR->Compare Capillary->Compare DSC->Compare Report Final Report: Melting Point & Purity Compare->Report

Caption: Workflow for determining and validating the melting point of a high-purity compound.

Conclusion and Best Practices

For a high-purity compound like 4,6-Dibromo-2-chloro-3-fluorophenol, a combination of DSC and capillary melting point determination, supported by HPLC and NMR for purity verification, provides the most reliable and comprehensive characterization.

Key Recommendations:

  • Always use a dry, finely powdered sample. Moisture and large crystals can lead to inaccurate results.[9][10]

  • Control the heating rate. A slow heating rate (1-2 °C/minute) in the vicinity of the melting point is crucial for accuracy in the capillary method.[6]

  • Calibrate your instruments. Ensure that thermometers and DSC instruments are properly calibrated.

  • For novel compounds, use multiple techniques. The agreement between different methods provides a higher degree of confidence in the final reported value.

  • Document everything. Record all experimental parameters, including heating rates, sample weights, and instrument models, to ensure reproducibility.

By following these guidelines and employing a multi-faceted analytical approach, researchers can confidently determine and report the melting point of high-purity compounds, ensuring the integrity and reliability of their scientific findings.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • Temple University. (2010, May 3). Melting Point Apparatus Guidelines.
  • University of Colorado Boulder. Mel-Temp Melting Point Apparatus.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • University of Calgary. Melting point determination.
  • News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • SKZ Industrial. Differential Scanning Calorimetry DSC Analysis.
  • Seven Star Pharma. Differential Scanning Calorimeter (DSC).
  • Farmer, D. (2023, July 17). Unlocking the Secrets of Differential Scanning Calorimetry (DSC). YouTube.
  • Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?.
  • SSERC. Melting point determination.
  • Royal Society of Chemistry. Melting point determination.
  • Google Patents. (US6413431B1). HPLC method for purifying organic compounds.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • LCGC. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
  • Google Patents. (EP1162456A1). HPLC Method for purifying organic compounds.
  • Reddit. (2024, October 3). HPLC trace for proof of purity.
  • Cushman, M., et al. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC.
  • ResearchGate. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
  • Spectroscopy Europe. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.
  • ResearchGate. (2016, June 27). Optical Purity Determination by 1H NMR.

Sources

Elemental Analysis of Di-bromo Chloro Fluoro Phenol: Calculation & Methodological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Calculation & Methodological Validation for Di-bromo Chloro Fluoro Phenol Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Professionals in Drug Development

Executive Summary: The Poly-Halogen Challenge

In drug discovery, poly-halogenated phenols are potent pharmacophores but present a "perfect storm" for analytical characterization. The molecule Di-bromo chloro fluoro phenol (


) contains three distinct halogens (Br, Cl, F) attached to a single aromatic ring.

This guide provides the precise theoretical elemental composition and compares the three primary validation methodologies. Standard automated combustion (CHN) is often insufficient due to fluorine-induced quartz ablation and halogen poisoning of reduction catalysts. This guide advocates for a hybrid approach: Automated CHN for Carbon/Hydrogen, and Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography (IC) for the Halogens.

Theoretical Framework: The Calculation

Before experimental validation, the theoretical mass percentages must be established using IUPAC standard atomic weights.

Target Molecule: Di-bromo chloro fluoro phenol General Formula:


Molecular Weight (MW):  304.337  g/mol 
Table 1: Theoretical Elemental Composition
ElementSymbolCountAtomic Weight ( g/mol )*Total Mass ContributionMass % (Theoretical)
Carbon C612.01172.06623.68%
Hydrogen H21.0082.0160.66%
Bromine Br279.904159.80852.51%
Chlorine Cl135.45035.45011.65%
Fluorine F118.99818.9986.24%
Oxygen O115.99915.9995.26%
TOTAL ---304.337 100.00%

*Atomic weights based on IUPAC 2024 standards.

Methodological Comparison: Validating the Calculation

The high halogen content (>70% by mass) creates specific interferences. Below is a comparison of the three standard validation workflows.

Table 2: Comparative Analysis of Validation Methods
FeatureMethod A: Automated CHNS Analyzer Method B: Oxygen Flask (Schöniger) + IC Method C: High-Res Mass Spec (HRMS)
Primary Analyte C, H, N, S (Halogens require add-ons)F, Cl, Br, I, SMolecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Suitability for

Low. F attacks silica tubes; Br/Cl poison catalysts.High. Gold standard for mixed halogens.Medium. Confirms formula, not purity.
Mechanism Flash combustion (

)

GC separation.
Combustion in


Absorption

Ion Chromatography.
Ionization ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

m/z measurement.
Fluorine Interference Critical. F forms

(gas), etching quartz tubes and yielding low results.
Managed. Use quartz-free or specific resistant flasks; F is trapped in buffer.None. F is detected as part of the mass.
Precision

(if optimized with

).

(Dependent on titration/IC precision).
< 3 ppm mass error.
Recommendation Use ONLY for C/H determination.REQUIRED for F, Cl, Br quantification.Use as supporting evidence.[1]

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for analyzing poly-halogenated phenols, highlighting the divergence between Carbon analysis and Halogen analysis.

G Sample Sample: Di-bromo chloro fluoro phenol Check Check Halogen Content (>70% Mass) Sample->Check CHN_Path Path A: C/H Analysis Check->CHN_Path Split Sample Halogen_Path Path B: Halogen Analysis Check->Halogen_Path Split Sample Auto_Analyzer Automated CHN Analyzer (Add V2O5 additive) CHN_Path->Auto_Analyzer Result_CH Result: %C, %H Auto_Analyzer->Result_CH Combustion Schoniger Schöniger Oxygen Flask (Quartz-free for F) Halogen_Path->Schoniger Absorption Absorption in NaOH/H2O2 Schoniger->Absorption Combustion Products IC Ion Chromatography (IC) Absorption->IC Inject Result_Hal Result: %F, %Cl, %Br IC->Result_Hal

Figure 1: Split-stream analytical workflow ensuring Fluorine does not compromise the Carbon/Hydrogen combustion train.

Detailed Protocol: Oxygen Flask Combustion (Schöniger)

This protocol is self-validating and specifically designed to prevent Fluorine loss and Bromine interference.

Reagents & Equipment[1][3][4]
  • Apparatus: 500 mL thick-walled iodine flask (Borosilicate is acceptable only if F concentration is low, otherwise use Quartz or Platinum-lined to prevent etching).

  • Absorbent Solution: 10 mL 1.0 M NaOH + 3 drops 30%

    
     (to ensure oxidation of sulfites/halides).
    
  • Sample Carrier: Ashless filter paper (Whatman No. 42).

Step-by-Step Methodology
  • Sample Preparation (Weighing):

    • Weigh 5–10 mg of the dried phenol derivative onto the ashless filter paper.

    • Critical: Fold the paper to enclose the sample completely, leaving a "fuse" strip exposed.[2]

    • Place the packet into the platinum basket attached to the flask stopper.

  • Combustion:

    • Add the Absorbent Solution to the flask.[3][4]

    • Flush the flask with pure Oxygen (

      
      ) for 60 seconds.
      
    • Ignite the paper fuse and immediately insert the stopper into the flask.[2][4]

    • Safety: Invert the flask immediately and hold the stopper firmly (pressure will rise then drop).

    • Observation: A bright flash indicates combustion. If soot is visible, the run is invalid (incomplete combustion).

  • Absorption:

    • Shake the flask vigorously for 30 seconds.

    • Allow to stand for 30 minutes to ensure complete absorption of gases (

      
      , 
      
      
      
      ,
      
      
      ) into the alkaline solution.
  • Quantification (Ion Chromatography):

    • Transfer the solution to a volumetric flask (e.g., 100 mL).

    • Inject into an Ion Chromatograph (e.g., Dionex) equipped with a conductivity detector.

    • Validation: Run a standard curve containing

      
      , 
      
      
      
      , and
      
      
      standards. The retention times will separate the three halogens distinctively.
Why This Works (Causality)

Automated analyzers struggle to resolve three different halogens simultaneously and often suffer from "memory effects" where Fluorine binds to the instrument internals. The Flask method converts all organic halogens into their ionic forms (


, 

,

) in a closed system, which are then easily separated by the IC column based on ionic radius and charge.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[5][6] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry. [Link]6]

  • Schöniger, W. (1955).[7] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (The foundational text for the Oxygen Flask method).

  • Exeter Analytical. (n.d.).[3] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[3] Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations.[8][9] Inorganic Chemistry Frontiers. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4,6-Dibromo-2-chloro-3-fluorophenol

[1][2]

Executive Safety Directive

Immediate Action Required: 4,6-Dibromo-2-chloro-3-fluorophenol is a polyhalogenated phenolic compound . It must be managed as Hazardous Halogenated Organic Waste . Under no circumstances should this compound be disposed of in general trash, aqueous waste streams, or mixed with non-halogenated organic solvents.

Critical Hazard Profile:

  • Primary Risks: Corrosive (Skin/Eye), Acute Toxicity (Oral/Dermal), Environmental Persistent Organic Pollutant (POP) characteristics.

  • Chemical Incompatibility: Violent reaction potential with strong oxidizers and strong bases.

  • Disposal Path: High-Temperature Incineration (with acid gas scrubbing).

Physicochemical Hazard Analysis (The "Why")

To handle this chemical safely, one must understand how its structure dictates its reactivity and toxicity. This is not standard phenol; the halogen substitution fundamentally alters its waste profile.

PropertyValue/CharacteristicImpact on Disposal
Acidity (pKa) Estimated < 6.0 (More acidic than Phenol pKa ~10)High. The electron-withdrawing nature of Br, Cl, and F stabilizes the phenoxide ion. This makes the compound significantly more acidic. Do not mix with strong bases (NaOH, KOH) in waste containers; the deprotonation is exothermic and can pressurize sealed vessels.
Lipophilicity High (LogP > 3.5)High. Readily penetrates skin and latex gloves. Use Silver Shield or Viton laminates. Standard nitrile offers insufficient breakthrough time for concentrated solutions.
Thermal Stability Stable, but emits toxic fumes (HBr, HCl, HF) upon decomposition.Critical. Incineration requires specific scrubbers. Standard medical waste incinerators may not be equipped to handle the HF generation.

Expert Insight: The presence of the fluorine atom at the 3-position adds a layer of complexity. Unlike simple brominated phenols, the generation of Hydrofluoric Acid (HF) during thermal decomposition requires that the receiving disposal facility is explicitly notified of "Fluorinated Organics" to protect their combustion infrastructure.

Segregation Protocol (The Golden Rules)

Improper segregation is the leading cause of laboratory waste accidents. Follow this decision logic to prevent cross-contamination and reactivity hazards.

Diagram 1: Waste Segregation Logic Tree

SegregationLogicStartWaste Generation:4,6-Dibromo-2-chloro-3-fluorophenolStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste StreamStateCheck->SolidWasteSolid/PowderLiquidWasteLiquid Waste StreamStateCheck->LiquidWasteSolution/Mother LiquorSolidBinContainer: Wide-Mouth HDPELabel: Toxic Solid, Organic, n.o.s.SolidWaste->SolidBinOxidizerCheckCRITICAL CHECK:Are Oxidizers present?(Nitric Acid, Peroxides)LiquidWaste->OxidizerCheckSolventCheckIs it dissolved?HaloCheckIs solvent Halogenated?(DCM, Chloroform)SolventCheck->HaloCheckHaloBinContainer: Safety Can/GlassStream: Halogenated OrganicHaloCheck->HaloBinYesNonHaloBinSTOP: Do NOT mix withNon-Halogenated solvents if possible.(Increases disposal cost)HaloCheck->NonHaloBinNo (Acetone/MeOH)NonHaloBin->HaloBinMust be re-classified as HalogenatedOxidizerCheck->SolventCheckNoSeparateOxSEGREGATE IMMEDIATELYRisk of ExplosionOxidizerCheck->SeparateOxYes

Caption: Decision matrix for segregating polyhalogenated phenolic waste. Note the critical stop point for oxidizers.

Step-by-Step Disposal Workflow
Phase 1: Preparation & Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the waste is acidic or wet, as the phenol can corrode metal over time.

  • Labeling:

    • Primary Name: "Waste 4,6-Dibromo-2-chloro-3-fluorophenol"

    • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated

    • Constituents: If in solution, list the solvent percentage (e.g., "5% Phenol derivative in 95% Dichloromethane").

Phase 2: RCRA Classification (US Specific)

While this specific isomer is not explicitly "P-listed" or "U-listed" by name (unlike Phenol U188 or Pentachlorophenol F021), it acts as a characteristic waste.

  • D002: If pH < 2 (Corrosivity).[1]

  • Halogenated Solvent Codes: If mixed with spent methylene chloride, apply F001/F002 .

  • Best Practice: Classify as "Hazardous Waste Solid/Liquid, Toxic, Organic, n.o.s."

Phase 3: Storage & Pickup
  • Store in a Secondary Containment Tray dedicated to halogenated organics.

  • Do not store next to nitric acid or bleach (Sodium Hypochlorite). The reaction between hypochlorite and phenols can generate toxic chloramines and heat.

  • Cap containers tightly to prevent the escape of halogenated vapors.

Emergency Procedures: Spill Management

The "No Water" Rule: In the event of a solid spill, do not spray water. Water will spread the contamination and increase the surface area for volatilization.

Diagram 2: Spill Response Protocol

SpillResponseAlert1. Alert & Evacuate(Minimize Exposure)PPE2. Don PPE(Double Nitrile or Silver Shield,Goggles, N95/Respirator)Alert->PPEContain3. ContainmentUse Dry Absorbent Pads(Do NOT use water)PPE->ContainClean4. CleanupScoop into wide-mouth jar.Wipe with PEG-400 (Solubilizer)Contain->CleanDisposal5. Label as Hazardous Waste(Debris & PPE included)Clean->Disposal

Caption: Immediate response workflow for solid or liquid spills of halogenated phenols.

Decontamination Tip: After removing the bulk solid, the surface may still hold residue. Standard water washing is ineffective due to lipophilicity. Use Polyethylene Glycol (PEG 300 or 400) or a specific phenolic decontamination spray to solubilize the residue before a final soap and water wash [1].

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] [Link]2]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): Halogenated Phenols. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Personal protective equipment for handling 4,6-Dibromo-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Silent Burn" Hazard

4,6-Dibromo-2-chloro-3-fluorophenol belongs to the class of polyhalogenated phenols. While specific SDS data for this exact isomer is rare, its structural analogs (e.g., 2,4,6-tribromophenol) dictate a Class 6.1 (Toxic) and Class 8 (Corrosive) handling protocol.

Critical Warning: Like many halogenated phenols, this compound possesses local anesthetic properties . Upon skin contact, it may numb the nerve endings, causing a chemical burn that the researcher does not immediately feel.

  • Primary Risks: Dermal absorption (systemic toxicity), severe ocular damage, and respiratory sensitization.

  • Immediate Action: All work must be performed in a certified chemical fume hood. Polyethylene Glycol (PEG) 300/400 must be available at the workstation before opening the vial.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with halogenated phenols due to rapid permeation rates. You must utilize a "Double-Barrier" system.

PPE Decision Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Inner) Nitrile Exam Gloves (4 mil minimum)Acts as a sweat barrier and last-line defense.
Hand (Outer) Silver Shield® / 4H® (Laminate) OR Neoprene (20+ mil)Halogenated aromatics permeate standard nitrile in <10 mins. Laminate offers >4 hours breakthrough time.
Respiratory P100/OV Cartridge (if outside hood)Filters solid particulates and organic vapors if sublimation occurs.
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate against corrosive solids/dusts that can bypass side shields.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb phenols, keeping the toxin against the skin. Tyvek repels dusts.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Setup
  • Decontamination Station: Place a squeeze bottle of PEG 300 or PEG 400 (Polyethylene Glycol) and a package of dry gauze pads clearly visible on the bench. Water alone is ineffective for initial phenol decontamination due to its lipophilicity.

  • Balance Prep: Line the analytical balance chamber with a disposable absorbent mat.

  • Static Control: Halogenated phenol crystals can be static-prone. Use an anti-static gun if available to prevent "jumping" crystals during weighing.

Phase 2: Handling & Weighing
  • Don PPE: Put on inner nitrile gloves, then outer Laminate/Neoprene gloves.

  • Transfer: Open the vial only inside the fume hood.

  • Weighing:

    • Do not use a spatula that has plastic components (phenols can dissolve certain plastics). Use stainless steel or glass .

    • Weigh directly into the reaction vessel or a glass weighing boat. Avoid weighing paper (risk of residual dust).

  • Solubilization: Add solvent (e.g., DCM, THF) immediately to the solid to reduce dust hazard.

Phase 3: Reaction & Cleanup
  • Monitoring: If heating is required, ensure the condenser is rated for the solvent's vapor pressure. Halogenated phenols are thermally stable but can emit toxic bromide/chloride fumes if decomposed (>200°C).

  • Spill Management:

    • Solid Spill: Do not sweep. Cover with wet paper towels (soaked in dilute sodium carbonate) to prevent dust, then wipe up.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

Emergency Response Logic

The following workflow dictates the immediate response to exposure. Speed is critical to prevent systemic absorption.

EmergencyResponse Start EXPOSURE DETECTED Type Identify Exposure Type Start->Type Skin SKIN CONTACT (No Pain may be felt) Type->Skin Eye EYE CONTACT Type->Eye ActionSkin1 1. Remove Contaminated Clothing (Do not pull over head) Skin->ActionSkin1 ActionEye1 1. Flush with Water (15 Minutes Minimum) Eye->ActionEye1 ActionSkin2 2. SWAB with PEG 300/400 (30-60 mins) ActionSkin1->ActionSkin2 ActionSkin3 3. Rinse with Water (Only after PEG or if PEG unavailable) ActionSkin2->ActionSkin3 Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin3->Medical ActionEye2 2. Do NOT use PEG in eyes ActionEye1->ActionEye2 ActionEye2->Medical

Figure 1: Emergency response decision tree highlighting the critical use of PEG for dermal exposure versus water for ocular exposure.

Disposal & Deactivation

Improper disposal of halogenated aromatics is a major regulatory violation (EPA/RCRA).

Waste Segregation Table
Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, mats, paper towels.Double-bag in hazardous waste bags (Yellow). Label "Toxic Solid - Halogenated Phenol".
Liquid Waste Mother liquors, reaction solvents.Halogenated Solvent Waste container. Do NOT mix with acid waste (risk of toxic gas generation).
Sharps Needles/glass contaminated with substance.Hard-walled sharps container. Label as "Chemically Contaminated".

Deactivation Protocol (Glassware): Rinse glassware with a 5% Sodium Hydroxide (NaOH) solution in ethanol/water. This converts the phenol into its phenoxide salt, which is water-soluble and less volatile, facilitating safer cleaning. Collect this rinse as halogenated waste.

References

  • PubChem. (n.d.). Compound Summary: 2,4,6-Tribromophenol (Analogous Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol.[1] (Authoritative source for PEG 400 decontamination protocol). Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). SOP: Phenol and Phenol-Chloroform Mixtures.[2] Retrieved from [Link]

Sources

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